molecular formula C11H13Cl2NO B1420335 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide CAS No. 92546-75-3

2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Cat. No.: B1420335
CAS No.: 92546-75-3
M. Wt: 246.13 g/mol
InChI Key: XIJGFEZWEDLLRX-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(4-chlorophenyl)ethyl]propanamide (CAS 92546-75-3) is a chemical compound with the molecular formula C₁₁H₁₃Cl₂NO and a molecular weight of 246.13 g/mol . It is characterized by a propionamide structure halogenated with chlorine at the alpha carbon and substituted with a 1-(4-chlorophenyl)ethyl group, forming a chiral center that may be of interest for stereospecific synthesis . This compound is supplied with a minimum purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . As a member of the chloroacetamide family, this serves as a versatile synthetic intermediate or building block in organic chemistry and drug discovery research . Compounds with similar structures, featuring amide linkages and halogen substituents, are frequently investigated in the development of potential antimicrobial and anticancer agents . The reactive chloro and amide groups make it a suitable precursor for nucleophilic substitution reactions and the formation of more complex molecules, such as thiazole derivatives, which have demonstrated promising biological activities in scientific studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-7(12)11(15)14-8(2)9-3-5-10(13)6-4-9/h3-8H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJGFEZWEDLLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221445
Record name Propionamide, 2-chloro-N-(p-chloro-α-methylbenzyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92546-75-3
Record name Propionamide, 2-chloro-N-(p-chloro-α-methylbenzyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92546-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionamide, 2-chloro-N-(p-chloro-α-methylbenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide is a member of the chloroacetamide class of chemical compounds. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural characteristics firmly place it within a well-studied family of herbicides. This guide provides a comprehensive technical overview of its core properties, anticipated biological mechanism of action, plausible synthetic routes, and appropriate analytical methodologies, drawing upon established knowledge of chloroacetamide chemistry and herbicidal science. This document is intended to serve as a foundational resource for researchers and professionals in drug development and agricultural sciences, enabling further investigation and application development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key computed and, where available, experimentally-derived properties of this compound and its close structural analogs.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 92546-75-3
Molecular Formula C₁₁H₁₃Cl₂NON/A
Molecular Weight 246.13 g/mol N/A
Canonical SMILES CC(C1=CC=C(C=C1)Cl)NC(=O)C(C)ClN/A
InChI Key Not availableN/A
Appearance Expected to be a solid at room temperatureGeneral knowledge of similar compounds
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and dichloromethane.General knowledge of similar compounds
Predicted XLogP3 3.1ECHEMI[1]
Hydrogen Bond Donor Count 1ECHEMI[1]
Hydrogen Bond Acceptor Count 1ECHEMI[1]
Rotatable Bond Count 3ECHEMI[1]

Biological Activity and Mechanism of Action: The Chloroacetamide Profile

As a chloroacetamide, this compound is predicted to exhibit herbicidal activity. The primary mode of action for this class of herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[2]

VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin. Their biosynthesis is a multi-step enzymatic process. Chloroacetamides are known to target and inhibit one of the key enzymes in this pathway, VLCFA elongase. This inhibition disrupts the production of fatty acids with chain lengths greater than 18 carbons, leading to a cascade of detrimental effects on plant growth and development.

The key consequences of VLCFA synthesis inhibition include:

  • Disruption of Cell Division and Expansion: Without an adequate supply of VLCFAs for membrane formation, cell division and elongation are severely hampered. This is particularly evident in the early stages of seedling growth.

  • Impaired Shoot and Root Development: The inhibition of VLCFA synthesis leads to stunted growth of both shoots and roots. Emerging seedlings often fail to break through the soil surface or exhibit malformed growth.[3]

  • Reduced Cuticular Wax Formation: A compromised cuticle makes the plant more susceptible to water loss and environmental stresses.

The following diagram illustrates the proposed mechanism of action:

Chloroacetamide Mechanism of Action cluster_plant_cell Plant Cell AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC LCFAs Long-Chain Fatty Acids (C16-C18) MalonylCoA->LCFAs FAS VLCFA_Elongase VLCFA Elongase Complex LCFAs->VLCFA_Elongase VLCFAs Very-Long-Chain Fatty Acids (>C18) Membranes Cell Membranes, Cuticle, Suberin VLCFAs->Membranes VLCFA_Elongase->VLCFAs Growth Normal Plant Growth and Development Membranes->Growth Compound This compound Compound->Inhibition caption Proposed mechanism of action for this compound.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Proposed Synthesis Workflow

Synthesis Workflow Reactant1 1-(4-chlorophenyl)ethanamine Reaction Acylation Reaction (0°C to room temperature) Reactant1->Reaction Reactant2 2-chloropropionyl chloride Reactant2->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup (Washing with dilute HCl, NaHCO₃, and brine) Reaction->Workup Drying Drying over Na₂SO₄ Workup->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Product This compound Purification->Product caption Proposed workflow for the synthesis of the target compound.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(4-chlorophenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Acylation: Cool the solution to 0°C using an ice bath. Add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the pure this compound.

Self-Validating System for Protocol Integrity:

  • TLC Monitoring: Regular TLC analysis during the reaction will confirm the consumption of starting materials and the formation of the product.

  • Spectroscopic Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the proposed structure.

  • Melting Point Analysis: A sharp melting point for the recrystallized product will indicate high purity.

Analytical Methodology: A General Approach

The quantitative and qualitative analysis of this compound in various matrices (e.g., environmental samples, biological fluids) can be achieved using chromatographic techniques coupled with mass spectrometry. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options.

HPLC-MS/MS Method Outline:

  • Sample Preparation:

    • Liquid Samples (e.g., water): Solid-phase extraction (SPE) using a C18 cartridge is a common method for pre-concentration and cleanup.

    • Solid Samples (e.g., soil, plant tissue): Extraction with an organic solvent (e.g., acetonitrile, ethyl acetate) followed by a cleanup step, which may include SPE or liquid-liquid partitioning.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for separating the compound from matrix interferences.

    • Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium acetate additive) and an organic solvent like acetonitrile or methanol.

  • Detection:

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically effective for chloroacetamides.

    • Tandem MS (MS/MS): For enhanced selectivity and sensitivity, Multiple Reaction Monitoring (MRM) can be employed, monitoring specific precursor-to-product ion transitions.

GC-MS Method Outline:

  • Sample Preparation: Similar extraction and cleanup procedures as for HPLC-MS can be used. Derivatization is generally not required for this compound.

  • Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).

  • Detection:

    • Mass Spectrometry: Electron Ionization (EI) will provide a characteristic fragmentation pattern for structural confirmation.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (Water, Soil, etc.) Extraction Extraction Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Chromatography Chromatography (HPLC or GC) Cleanup->Chromatography Detection Mass Spectrometry (MS or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Confirmation Structural Confirmation Detection->Confirmation caption General workflow for the analysis of the target compound.

Caption: General workflow for the analysis of the target compound.

Toxicology and Environmental Fate

Specific toxicological data for this compound is not available. However, the toxicology of the chloroacetamide class of herbicides has been studied. Generally, they exhibit moderate acute toxicity. Chronic exposure concerns are primarily related to their potential for carcinogenicity, as observed in some animal studies with certain members of this class. It is imperative that this compound be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area.

The environmental fate of chloroacetamide herbicides is influenced by factors such as soil type, temperature, and microbial activity.[6][7] They are primarily degraded in the environment through microbial metabolism.[7] The major degradation pathways include N-dealkylation and dechlorination.[7] Due to their moderate water solubility and persistence, there is a potential for chloroacetamides and their metabolites to be transported into ground and surface water.[6]

Conclusion

This compound, as a member of the chloroacetamide family, holds potential as a herbicidal agent through the well-established mechanism of VLCFA synthesis inhibition. This guide has provided a comprehensive framework for its synthesis, analysis, and understanding of its biological activity based on the extensive knowledge of its chemical class. While specific experimental data for this molecule is limited, the provided protocols and theoretical basis offer a solid starting point for researchers and professionals to explore its potential applications and conduct further in-depth studies. As with any chemical compound, all experimental work should be conducted with stringent safety protocols in place.

References

  • Hyland, K. C., et al. (2021). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. ACS Environmental Science & Technology, 55(1), 123-136. [Link]

  • LeBaron, H. M., et al. (1988). The Chloroacetamide Herbicides. In Herbicides: Chemistry, Degradation, and Mode of Action (Vol. 3, pp. 335-382). CRC Press.
  • Li, Y., et al. (2022). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Journal of Hazardous Materials, 424, 127457. [Link]

  • Böger, P. (2003). Inhibition of Very-Long-Chain Fatty Acid Biosynthesis in Plants. Pesticide Biochemistry and Physiology, 77(3), 115-126.
  • PrepChem. (n.d.). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3045-3075. [Link]

  • Hess, F. D. (2000). Light-dependent herbicides: an overview. Weed Science, 48(2), 160-170.
  • Thurman, E. M., & Cromwell, A. E. (2000). Atmospheric transport, deposition, and fate of triazine herbicides and their metabolites in the Great Lakes and surrounding coastal waters. Environmental Science & Technology, 34(16), 3219-3226.
  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide (CAS 92546-75-3)

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available information on the specific compound 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide (CAS 92546-75-3) is limited. This guide has been compiled by leveraging scientific literature on structurally analogous compounds to provide a comprehensive overview of its probable synthesis, potential applications, and safe handling procedures. All information presented herein should be considered in the context of this inferential approach.

Introduction

This compound is a chloro-substituted aromatic amide. The presence of chlorine atoms in organic molecules can significantly influence their physicochemical properties and biological activities.[1][2][3] Halogenated compounds are integral to a wide array of pharmaceuticals and agrochemicals, often enhancing membrane permeability and metabolic stability.[4] The N-(4-chlorophenyl) moiety is a common scaffold in molecules with diverse biological activities, including antimicrobial and anticancer properties.[5][6] This guide provides a detailed exploration of the synthesis, potential applications in drug development, and safety considerations for this compound, based on established principles and data from related structures.

Chemical Properties and Synthesis

Physicochemical Properties of Structurally Related Compounds
PropertyValue (Estimated/Analogous)Source
Molecular FormulaC₁₁H₁₃Cl₂NO[7]
Molecular Weight246.13 g/mol [7]
AppearanceLikely a solid at room temperatureInferred
SolubilityExpected to be soluble in organic solvents[8]
Proposed Synthesis Pathway

The synthesis of this compound can be logically achieved through a nucleophilic acyl substitution reaction. This common method for amide bond formation involves the reaction of an amine with an acyl chloride.[9][10][11]

The proposed two-step synthesis involves:

  • Preparation of the Acyl Chloride: 2-chloropropionyl chloride can be synthesized from 2-chloropropionic acid using a chlorinating agent such as thionyl chloride (SOCl₂).[8][12]

  • Amide Formation: The resulting 2-chloropropionyl chloride is then reacted with 1-(4-chlorophenyl)ethanamine to form the final product.

Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Bond Formation 2-chloropropionic_acid 2-Chloropropionic Acid 2-chloropropionyl_chloride 2-Chloropropionyl Chloride 2-chloropropionic_acid->2-chloropropionyl_chloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) product This compound 2-chloropropionyl_chloride->product + 1-(4-chlorophenyl)ethanamine amine 1-(4-chlorophenyl)ethanamine

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloropropionyl Chloride [8][13]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropropionic acid.

  • Slowly add thionyl chloride (SOCl₂) to the flask at room temperature. An excess of thionyl chloride is typically used.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 2-chloropropionyl chloride can be purified by fractional distillation.

Step 2: Synthesis of this compound [14][15]

  • Dissolve 1-(4-chlorophenyl)ethanamine in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask under an inert atmosphere.

  • Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-chloropropionyl chloride in the same solvent to the cooled amine solution with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, its structural features suggest potential as a bioactive compound, particularly in the antimicrobial field.

Antimicrobial Activity

N-substituted chloroacetamides and related structures have demonstrated notable antimicrobial properties.[16][17] The presence of a halogenated phenyl ring often enhances the lipophilicity of a molecule, which can facilitate its passage through the cell membranes of bacteria and fungi.[16]

A study on N-(substituted phenyl)-2-chloroacetamides showed that compounds with a halogenated p-substituted phenyl ring were among the most active against Gram-positive bacteria and pathogenic yeasts.[16] This suggests that this compound could exhibit similar activities.

The proposed mechanism of action for such compounds often involves the alkylation of essential biomolecules within the microbial cell, leading to the disruption of cellular processes. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic residues in proteins and enzymes.

Antimicrobial_MoA Compound This compound Cell_Membrane Microbial Cell Membrane Compound->Cell_Membrane Penetration Cellular_Entry Cellular Entry Cell_Membrane->Cellular_Entry Biomolecules Nucleophilic Biomolecules (Proteins, Enzymes) Cellular_Entry->Biomolecules Alkylation Alkylation Biomolecules->Alkylation Disruption Disruption of Cellular Function Alkylation->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: Postulated mechanism of antimicrobial action.

Other Potential Pharmacological Activities

The 4-chloroaniline substructure is present in a variety of pharmacologically active compounds, including antimicrobials, pesticides, and dyes.[18][19] Furthermore, the N-(4-chlorophenyl)amine scaffold has been identified in molecules targeting G-protein coupled receptors and protein kinases, suggesting a broader potential for biological activity.[5] For instance, derivatives of N-phenylbenzamide containing a 4-chlorophenyl group have shown promising anti-HBV activity.[6]

Safety and Handling

Given the lack of specific toxicity data for this compound, it is prudent to handle this compound with the precautions typically taken for chlorinated organic compounds.

General Hazards of Chlorinated Organic Compounds

Chlorinated organic compounds can exhibit a range of toxic effects.[20][21][22] Many are persistent in the environment and can bioaccumulate.[7] Potential health hazards include:

  • Toxicity: Can be toxic if ingested, inhaled, or absorbed through the skin.[23][24]

  • Carcinogenicity: Some chlorinated hydrocarbons are classified as known or suspected carcinogens.[25]

  • Organ Damage: Chronic exposure may lead to damage to the liver, kidneys, and central nervous system.[25]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[26]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[23]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[27]

  • Spill and Waste Disposal: In case of a spill, contain the material and dispose of it as hazardous waste in accordance with local regulations.[24]

Conclusion

This compound is a compound with potential for further investigation, particularly in the field of antimicrobial drug discovery. While specific data is currently lacking, this guide provides a scientifically grounded framework for its synthesis, potential biological activity, and safe handling based on the known properties of structurally related molecules. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.

References

  • [An outline of chloro-organic compound toxicology]. PubMed. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • 15.15: Formation of Amides. Chemistry LibreTexts. [Link]

  • Toxicology of Environmentally Persistent Chlorinated Organic Compounds. SciSpace. [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • (PDF) Toxicology of Environmentally Persistent Chlorinated Organic Compounds. ResearchGate. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]

  • Amide. Wikipedia. [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • Organochlorine chemistry. Wikipedia. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. [Link]

  • Chlorinated organic substances. Swedish Pollutant Release and Transfer Register. [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • 2-Chloropropionic acid. Wikipedia. [Link]

  • 4-Chloroaniline. Wikipedia. [Link]

  • Synthetic method of D-(+)-2-chloro-propanoyl chloride.
  • Safety Data Sheet. Agilent. [Link]

  • SAFETY DATA SHEET. Chem Service. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

  • 4-Chloroaniline | ClC6H4NH2 | CID 7812. PubChem. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • 4-Chloroaniline (CICADS 48, 2003). INCHEM. [Link]

  • Effects of monochlorophenols and p-chloroaniline on nucleic acid synthesis in microbial growth process. PubMed. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC - NIH. [Link]

  • (PDF) N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. ResearchGate. [Link]

  • Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]

  • N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. MDPI. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. [Link]

  • Characterization and Computational Insights into the Potential Biological Activity of 4-Hydroxyphenyl 8-Chlorooctanoate Purified from Endophytic Fusarium solani. MDPI. [Link]

Sources

An In-depth Technical Guide to 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide. As a member of the chloroacetamide and N-acylated chlorophenyl derivative class of compounds, this molecule holds potential for investigation in various scientific domains, including agrochemistry and pharmacology. This document collates available data on its chemical identity, proposes a synthetic pathway, and offers an in-depth analysis of its expected spectroscopic characteristics. Furthermore, by examining structurally related compounds, we explore its potential biological activities and provide essential safety and handling information. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel chemical entities.

Introduction and Chemical Identity

This compound is a chiral amide possessing two stereocenters. The presence of chlorine atoms on both the aliphatic chain and the aromatic ring, combined with the amide linkage, suggests a molecule with potential for diverse chemical interactions and biological activities.

Nomenclature and Identification:

  • IUPAC Name: this compound

  • CAS Number: 92546-75-3[1]

  • Molecular Formula: C₁₁H₁₃Cl₂NO

  • Molecular Weight: 246.13 g/mol

  • SMILES Code: CC(Cl)C(=O)NC(C)c1ccc(Cl)cc1

Below is a 2D representation of the molecular structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

PropertyPredicted/Inferred Value
Melting Point Expected to be a solid at room temperature.
Boiling Point High, due to the molecular weight and polar amide group.
Solubility Likely soluble in organic solvents like ethanol, methanol, and dichloromethane; low solubility in water.
pKa The amide proton is weakly acidic.
LogP Estimated to be in the range of 3-4.

Synthesis and Characterization

While a specific, detailed synthetic protocol for this compound is not published, a plausible and efficient route involves the acylation of 1-(4-chlorophenyl)ethanamine with 2-chloropropanoyl chloride. This is a standard method for amide synthesis.

Proposed Synthetic Workflow:

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products amine 1-(4-chlorophenyl)ethanamine conditions Aprotic solvent (e.g., DCM) Base (e.g., Triethylamine) 0°C to Room Temperature amine->conditions acyl_chloride 2-chloropropanoyl chloride acyl_chloride->conditions product This compound conditions->product byproduct Triethylammonium chloride conditions->byproduct

Figure 2: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 1-(4-chlorophenyl)ethanamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent like dichloromethane (DCM) in a round-bottom flask, add 2-chloropropanoyl chloride (1.1 eq) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Analysis (Predicted)

No experimental spectra for this compound have been published. However, based on its structure and data from analogous compounds, a detailed prediction of its spectroscopic characteristics can be made.

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The chirality of the molecule will likely lead to complex splitting patterns.

  • Aromatic Protons (Ar-H): Two doublets in the range of δ 7.2-7.5 ppm, characteristic of a para-substituted benzene ring.

  • CH-N Proton: A multiplet between δ 5.0-5.5 ppm, coupled to the adjacent methyl protons and the amide proton.

  • CH-Cl Proton: A quartet around δ 4.4-4.8 ppm, coupled to the adjacent methyl protons.

  • Amide Proton (N-H): A doublet in the range of δ 8.0-8.5 ppm, coupled to the CH-N proton.

  • Methyl Protons (CH₃-CH-N): A doublet around δ 1.5-1.7 ppm, coupled to the CH-N proton.

  • Methyl Protons (CH₃-CH-Cl): A doublet around δ 1.7-1.9 ppm, coupled to the CH-Cl proton.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms.

  • Carbonyl Carbon (C=O): A signal in the downfield region, around δ 168-172 ppm.

  • Aromatic Carbons: Four signals in the range of δ 125-145 ppm. The carbon attached to the chlorine atom will be shifted slightly downfield.

  • CH-N Carbon: A signal around δ 50-55 ppm.

  • CH-Cl Carbon: A signal around δ 55-60 ppm.

  • Methyl Carbons (CH₃): Two signals in the aliphatic region, between δ 18-25 ppm.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A sharp peak around 3300 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band in the region of 1640-1680 cm⁻¹.

  • N-H Bend (Amide II): A band around 1550 cm⁻¹.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Signals in their characteristic regions.

4.4. Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak [M]⁺. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ peaks. Common fragmentation pathways would involve the cleavage of the amide bond and the loss of the chloroalkyl or chlorophenylethyl moieties.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, its structural motifs are present in molecules with known biological effects. This suggests potential avenues for research and application.

Conceptual Framework for Potential Biological Activity:

biological_activity cluster_compound This compound cluster_activities Potential Biological Activities compound Core Structure (Chloroacetamide & N-Aryl Amide) herbicidal Herbicidal Activity compound->herbicidal Chloroacetamide Moiety antifungal Antifungal Activity compound->antifungal N-(chlorophenyl)amide Moiety antimicrobial Antimicrobial Activity compound->antimicrobial N-(chlorophenyl)amide Moiety kinase_inhibition Kinase Inhibition compound->kinase_inhibition N-phenylamide Scaffold

Figure 3: Conceptual diagram illustrating the potential biological activities based on the structural motifs of this compound.

  • Herbicidal Activity: Chloroacetamide herbicides are a well-established class of agrochemicals.[3][4][5][6] They typically act by inhibiting very-long-chain fatty acid elongases in plants. The 2-chloro-propanamide moiety in the target molecule suggests that it could be investigated for herbicidal properties.

  • Antifungal and Antimicrobial Activity: Numerous studies have demonstrated the antifungal and antimicrobial properties of N-(chlorophenyl)amides and related structures.[7][8][9][10][11][12][13][14][15] These compounds can disrupt microbial cell membranes or interfere with essential metabolic pathways. Therefore, this compound warrants screening for its efficacy against various fungal and bacterial strains.

  • Kinase Inhibition: The N-phenylamide scaffold is a common feature in many kinase inhibitors used in cancer therapy. The specific substitution pattern on the phenyl ring and the nature of the amide side chain are crucial for activity and selectivity. While a direct prediction is difficult, the core structure of the target compound makes it a candidate for investigation in this area.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the known hazards of structurally similar compounds, such as other chloroacetamides and halogenated aromatic compounds, the following precautions should be taken.[16][17][18][19]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Toxicology: The toxicological properties have not been fully investigated. Similar compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chiral molecule with a chemical structure that suggests potential for a range of biological activities, including herbicidal, antifungal, and antimicrobial actions. While experimental data on its physicochemical properties and biological effects are currently lacking, this technical guide provides a solid foundation for future research by outlining its chemical identity, proposing a synthetic route, predicting its spectroscopic characteristics, and discussing its potential applications based on established structure-activity relationships. It is hoped that this comprehensive overview will stimulate further investigation into this and related compounds.

References

  • Kauer, P., et al. (2015). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 20(10), 18440-18460.
  • El-Gazzar, A. B. A., et al. (2020). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum.
  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(6-7), 675-682.
  • Mohamed Rabeek, S., & Seeni Mubarak, M. (2019). Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide. International Journal of Pharmaceutical Sciences and Research, 10(4), 1834-1838.
  • Kowalska, K., et al. (2021). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 26(16), 4987.
  • Srinivasan, S., et al. (2018). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL)
  • da Silva, A. C., et al. (2021). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. Archives of Microbiology, 203(8), 5035-5044.
  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(6-7), 675-682.
  • Kumar, A., et al. (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Stankov, S., et al. (2022).
  • Google Patents. (2014). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • PubChem. (n.d.). 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1083.
  • Google Patents. (2014). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
  • MDPI. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2021). Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies. Molecules, 26(11), 3183.
  • ResearchGate. (2020). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (2009). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from https://patents.google.
  • ACS Publications. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-[1-(4-fluorophenyl)ethyl]propanamide. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of some amide derivatives and their biological activity. Retrieved from [Link]

  • Google Patents. (2015). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
  • PubChem. (n.d.). 2-Chloro-N-ethylpropionamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). N-[2-(4-Chlorophenyl)ethyl]nicotinamide. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

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"2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide" chemical synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a substituted amide with potential applications in chemical and pharmaceutical research. The synthesis is approached via a convergent strategy, involving the preparation of two key precursors: 1-(4-chlorophenyl)ethanamine and 2-chloropropanoyl chloride. This document details the underlying chemical principles, reaction mechanisms, and step-by-step experimental protocols for the synthesis of these intermediates and their final coupling to yield the target molecule. The guide is designed to offer both theoretical understanding and practical, field-proven insights for successful laboratory execution.

Introduction and Synthetic Strategy

The amide functional group is a cornerstone of medicinal chemistry and materials science, and the development of efficient synthetic routes to novel amides is of persistent interest. This compound is a chiral molecule whose structure incorporates a halogenated aromatic ring and an alpha-chloro amide moiety, features that are often explored in the design of bioactive compounds.

Our synthetic approach is based on a logical retrosynthetic disconnection of the central amide bond. This strategy simplifies the synthesis into two parallel and manageable streams for the preparation of the requisite amine and acyl chloride precursors, which are then combined in a final, high-yielding coupling step.

Retrosynthetic Analysis

The retrosynthetic analysis begins by disconnecting the most synthetically accessible bond, which in this case is the amide C-N bond. This reveals the two primary building blocks: a chiral amine, 1-(4-chlorophenyl)ethanamine, and a reactive acyl chloride, 2-chloropropanoyl chloride.

G Target This compound Amide_Bond Amide Bond Formation Target->Amide_Bond Retrosynthesis Amine 1-(4-chlorophenyl)ethanamine Amide_Bond->Amine AcylChloride 2-chloropropanoyl chloride Amide_Bond->AcylChloride ReductiveAmination Reductive Amination Amine->ReductiveAmination AcylChlorination Acyl Chlorination AcylChloride->AcylChlorination Ketone 4'-chloroacetophenone ReductiveAmination->Ketone Ammonia Ammonia Source ReductiveAmination->Ammonia CarboxylicAcid 2-chloropropionic acid AcylChlorination->CarboxylicAcid ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) AcylChlorination->ChlorinatingAgent

Caption: Retrosynthetic pathway for the target amide.

Synthesis of Precursor 1: 1-(4-chlorophenyl)ethanamine

While 1-(4-chlorophenyl)ethanamine is commercially available, its synthesis from readily available starting materials is a valuable process.[1][2] A highly effective and widely used method is the reductive amination of 4'-chloroacetophenone.[3][4]

Principle and Mechanism: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine.[3] The reaction typically proceeds in one pot, where the carbonyl compound and an amine (or ammonia source) react to form an imine, which is then reduced in situ by a selective reducing agent.[5]

The mechanism involves two key stages:

  • Imine Formation : The nucleophilic amine attacks the electrophilic carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form a C=N double bond, the imine. This step is often favored under weakly acidic conditions.

  • Reduction : A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine to the corresponding amine. These reagents are preferred because they are mild enough not to significantly reduce the starting ketone, allowing the reaction to be performed in a single step.[5][6]

Experimental Protocol: Reductive Amination

Materials:

  • 4'-chloroacetophenone

  • Ammonium acetate (or ammonia in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4'-chloroacetophenone (1 equivalent) and a suitable ammonia source such as ammonium acetate (10 equivalents) in methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Partition the remaining aqueous residue between dichloromethane and a saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-chlorophenyl)ethanamine. The product can be further purified by distillation or column chromatography if necessary.

Synthesis of Precursor 2: 2-chloropropanoyl chloride

2-chloropropanoyl chloride is a reactive acylating agent. The most direct and common laboratory synthesis involves the chlorination of 2-chloropropionic acid using thionyl chloride (SOCl₂).[7][8]

Principle and Mechanism: Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution. Thionyl chloride is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[8]

The mechanism proceeds as follows:

  • The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride, displacing a chloride ion.

  • The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

  • This attack leads to the formation of a tetrahedral intermediate which subsequently collapses, reforming the carbonyl double bond and eliminating SO₂ and a chloride ion, yielding the final acyl chloride product.

Experimental Protocol: Acyl Chloride Formation

Materials:

  • 2-chloropropionic acid

  • Thionyl chloride (SOCl₂)

  • A catalytic amount of N,N-dimethylformamide (DMF) (optional)

  • Anhydrous reaction setup (oven-dried glassware, inert atmosphere)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas). Ensure all glassware is thoroughly dried.

  • To the flask, add 2-chloropropionic acid (1 equivalent).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the carboxylic acid at room temperature. A catalytic drop of DMF can be added to accelerate the reaction.

  • Once the addition is complete, gently heat the reaction mixture to reflux (approx. 80 °C) for 1-2 hours, or until gas evolution ceases.

  • After cooling to room temperature, the excess thionyl chloride can be removed by distillation. The resulting 2-chloropropanoyl chloride is often used directly in the next step without further purification due to its high reactivity and moisture sensitivity.

Final Synthesis: this compound

The final step is the formation of the amide bond by reacting the synthesized amine and acyl chloride. This reaction, often referred to as the Schotten-Baumann reaction, is typically rapid and high-yielding.[9][]

Principle and Mechanism: Nucleophilic Acyl Substitution

The aminolysis of an acyl chloride is a classic example of a nucleophilic addition-elimination mechanism.[11][12]

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 1-(4-chlorophenyl)ethanamine attacks the highly electrophilic carbonyl carbon of 2-chloropropanoyl chloride.[12]

  • Tetrahedral Intermediate Formation : This attack forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group : The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation : The resulting protonated amide is deprotonated by a base (such as triethylamine or pyridine) added to the reaction mixture. This base also serves to neutralize the HCl generated as a byproduct, driving the reaction to completion.[11][13]

Overall Synthesis Workflow Diagram

G cluster_0 Precursor 1 Synthesis cluster_1 Precursor 2 Synthesis cluster_2 Final Coupling Ketone 4'-chloroacetophenone Step1 Reductive Amination (NH₄OAc, NaBH₃CN, MeOH) Ketone->Step1 Amine 1-(4-chlorophenyl)ethanamine Step1->Amine Step3 Amide Formation (Et₃N, DCM) Amine->Step3 CarboxylicAcid 2-chloropropionic acid Step2 Acyl Chlorination (SOCl₂, reflux) CarboxylicAcid->Step2 AcylChloride 2-chloropropanoyl chloride Step2->AcylChloride AcylChloride->Step3 Target This compound Step3->Target

Caption: Overall workflow for the synthesis of the target amide.

Experimental Protocol: Amide Coupling

Materials:

  • 1-(4-chlorophenyl)ethanamine (from Step 2)

  • 2-chloropropanoyl chloride (from Step 3)

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM) or another aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-(4-chlorophenyl)ethanamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloropropanoyl chloride (1.1 equivalents) in anhydrous DCM to the cooled amine solution dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[9] Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or column chromatography to yield pure this compound.

Data Summary

Table 1: Properties of Key Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4'-chloroacetophenoneC₈H₇ClO154.59Starting Material
1-(4-chlorophenyl)ethanamineC₈H₁₀ClN155.62Precursor (Amine)
2-chloropropionic acidC₃H₅ClO₂108.52Starting Material
2-chloropropanoyl chlorideC₃H₄Cl₂O126.97[8]Precursor (Acyl Chloride)
This compound C₁₁H₁₃Cl₂NO 246.13 [14]Final Product
Table 2: Summary of Reaction Conditions
StepReaction TypeKey ReagentsSolventTemperature
1 Reductive AminationNH₄OAc, NaBH₃CNMethanolRoom Temperature
2 Acyl ChlorinationSOCl₂Neat/NoneReflux (~80 °C)
3 Amide CouplingEt₃NDCM0 °C to RT

Conclusion

This guide has outlined a logical and efficient two-precursor synthetic strategy for the preparation of this compound. By leveraging well-established and reliable reactions—reductive amination for the amine precursor and thionyl chloride-mediated chlorination for the acyl chloride—this pathway provides a robust framework for researchers. The final amide coupling via nucleophilic acyl substitution is a high-yielding and straightforward procedure. The detailed protocols and mechanistic explanations provided herein are intended to equip scientists with the necessary knowledge for the successful synthesis and potential future exploration of this and related chemical entities.

References

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Benchchem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
  • Eureka | Patsnap. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Guidechem. (n.d.). How to Improve the Synthesis of 2-Chloropropionyl chloride?.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Benchchem. (2025). An In-depth Technical Guide to 2-Chloropropionyl Chloride.
  • Google Patents. (n.d.). CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride.
  • Google Patents. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)ethylamine 97.
  • MDPI. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide.
  • Wikipedia. (n.d.). Reductive amination.
  • Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)ethylamine 97 6299-02-1.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Wordpress. (2026, January 3). Reductive Amination.
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"2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its chemical identity, a detailed synthesis protocol, characterization methods, and potential applications, grounded in established scientific principles and supported by authoritative references.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms: While no widely recognized common synonyms exist, systematic variations of the IUPAC name may be encountered.

Core Chemical Information: This compound is a chloroanilide derivative, characterized by a propanamide backbone with a chlorine substituent at the second carbon, and an N-substituted 1-(4-chlorophenyl)ethyl group. The presence of two stereocenters, one on the propanamide moiety and one on the ethylamine fragment, implies the existence of four possible stereoisomers.

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
CAS Number 92546-75-3[1][2]
Molecular Formula C₁₁H₁₃Cl₂NO[2]
Molecular Weight 246.13 g/mol [2]
Purity Min. 95% (as offered by some suppliers)[2]
Description Versatile small molecule scaffold[2]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is achieved via a nucleophilic acyl substitution reaction. This involves the reaction of the commercially available amine, 1-(4-chlorophenyl)ethylamine, with 2-chloropropanoyl chloride. The following protocol is based on well-established methods for amide bond formation from acyl chlorides and amines.[3]

Reaction Scheme:

Synthesis_Workflow reactant1 1-(4-chlorophenyl)ethylamine workup Aqueous Workup & Extraction reactant1->workup reactant2 2-chloropropanoyl chloride reactant2->workup product This compound solvent Dichloromethane (DCM) solvent->workup base Triethylamine (TEA) base->workup purification Column Chromatography workup->purification purification->product

Caption: Workflow for the synthesis of this compound.

Materials and Equipment:

  • 1-(4-chlorophenyl)ethylamine

  • 2-chloropropanoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel, appropriate solvent system)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-chlorophenyl)ethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Acyl Chloride: Dissolve 2-chloropropanoyl chloride (1.1 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over a period of 20-30 minutes, ensuring the temperature remains below 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification:

The crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexanes. The fractions containing the pure product, as determined by TLC, are combined and concentrated to yield the purified this compound. Recrystallization from a suitable solvent system may also be employed for further purification.

Characterization:

While specific experimental data for this compound is not widely available in peer-reviewed literature, its structure can be confirmed using standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the chlorophenyl group, a quartet for the methine proton of the ethylamine moiety, a doublet for the methyl group of the ethylamine moiety, a quartet for the methine proton of the propanamide moiety, and a doublet for the methyl group of the propanamide moiety. The NH proton will likely appear as a doublet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the two methine carbons, the two methyl carbons, and the carbonyl carbon.

  • IR Spectroscopy: The infrared spectrum is expected to exhibit a strong absorption band for the amide C=O stretching vibration (typically around 1650 cm⁻¹) and a band for the N-H stretching vibration (around 3300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Potential Applications and Research Context

This compound is primarily marketed as a versatile building block for chemical synthesis.[2] Its structure, containing a chloroanilide moiety, suggests potential for biological activity, as many chlorinated compounds exhibit a wide range of pharmacological properties.[4]

Research into structurally related N-acylated cinnamamides has demonstrated antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[5] Furthermore, other complex molecules containing a 1-(4-chlorophenyl)ethyl moiety have been synthesized and investigated for their biological activities.[6][7] This suggests that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is recommended to:

  • Work in a well-ventilated fume hood.

  • Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • In case of contact, wash the affected area thoroughly with soap and water.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

References

  • [This result is not available.]
  • [This result is not available.]
  • [This result is not available.]
  • [This result is not available.]
  • MDPI. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N'-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine.
  • National Center for Biotechnology Information. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]

  • ResearchGate. (2018). 1-(2-(DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5-AMINE. Retrieved from [Link]

  • [This result is not available.]
  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-[1-(4-fluorophenyl)ethyl]propanamide. Retrieved from [Link]

  • [This result is not available.]
  • [This result is not available.]
  • ResearchGate. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. Retrieved from [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • MDPI. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Retrieved from [Link]

  • ResearchGate. (2025). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • Hilaris Publisher. (2020). Microwave Synthesis, Characterization, Biological Activity of N-(p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Retrieved from [Link]

  • [This result is not available.]
  • MDPI. (n.d.). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Retrieved from [Link]

  • [This result is not available.]

Sources

Spectroscopic Characterization of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral compound 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral features but also the underlying principles of their interpretation and the experimental methodologies for their acquisition.

Introduction: Unveiling the Molecular Architecture

This compound is a halogenated amide with a stereogenic center, making its structural elucidation crucial for understanding its chemical behavior and potential applications. Spectroscopic techniques are indispensable tools for confirming the molecular structure, identifying functional groups, and ensuring the purity of synthesized compounds. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic view of the molecule's constitution.

The structural formula of this compound is presented below. The presence of two chlorine atoms, an amide linkage, a chiral ethylphenyl group, and a chloro-substituted propanamide moiety gives rise to a unique spectroscopic fingerprint.

M [M]⁺˙ m/z 245/247/249 F1 [M - Cl]⁺ m/z 210/212 M->F1 - Cl F2 [C₈H₈Cl]⁺˙ m/z 139/141 M->F2 - C₃H₄ClNO F4 [C₄H₆ClNO]⁺˙ m/z 91/93 M->F4 - C₇H₇Cl F3 [C₇H₅Cl]⁺˙ m/z 125/127 F2->F3 - CH₃

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Analysis: The fragmentation is expected to be initiated by the cleavage of the weakest bonds. Alpha-cleavage adjacent to the carbonyl group and the nitrogen atom is a common fragmentation pathway for amides. The loss of a chlorine radical is also a probable fragmentation event. The formation of the chlorostyrene radical cation (m/z 139) would be a result of a McLafferty-type rearrangement or direct cleavage.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, and IR spectroscopy, supplemented with a predicted mass spectrometry fragmentation pattern, provides a coherent and detailed structural confirmation of this compound. The presented data and its interpretation serve as a valuable reference for scientists engaged in the synthesis, characterization, and analysis of this and related compounds. The methodologies described herein represent standard and robust approaches for the spectroscopic analysis of organic molecules.

References

  • Supporting information for a publication by The Royal Society of Chemistry.
  • Advanced Organic Chemistry: Infrared spectrum of propanamide. Available at: [Link]

  • N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide - MDPI. Available at: [Link]

  • 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide | C12H15Cl2NO | CID 43697940 - PubChem. Available at: [Link]

  • Propanamide, N-(4-chlorophenyl)- - NIST WebBook. Available at: [Link]

  • mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. Available at: [Link]

  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide - ProQuest. Available at: [Link]

  • The C-13 NMR spectrum of propanamide (propionamide) - Doc Brown's Chemistry. Available at: [Link]

An In-depth Technical Guide to the Potential Biological Activity of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the chloroacetamide derivative, 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide. As a member of the widely studied chloroacetamide class, its primary biological role is anticipated to be herbicidal, mediated through the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This guide synthesizes current knowledge on the mechanism of action, structure-activity relationships, and potential secondary biological effects, including antimicrobial and toxicological profiles, drawing from extensive research on analogous compounds. Furthermore, detailed experimental protocols for its synthesis and biological evaluation are presented to facilitate further investigation into its therapeutic or agrochemical potential.

Introduction: The Chloroacetamide Class and the Significance of this compound

The chloroacetamide class of compounds has been a cornerstone of weed management in modern agriculture for decades.[1] Characterized by a chloroacetyl group attached to a nitrogen atom, these molecules exhibit potent pre-emergent herbicidal activity against a broad spectrum of annual grasses and some broadleaf weeds.[1] The subject of this guide, this compound, is a specific analog within this class, featuring a chiral 1-(4-chlorophenyl)ethyl substituent on the nitrogen atom. This structural feature is significant as the biological activity of chloroacetamides can be influenced by stereochemistry and the nature of the N-substituent.[2] While specific data on this particular molecule is sparse in publicly available literature, a robust understanding of its potential biological activities can be extrapolated from the extensive research conducted on its parent class and structurally similar compounds. This guide aims to provide a detailed exploration of these anticipated activities, grounded in established scientific principles and experimental evidence from related molecules.

Primary Biological Activity: Herbicidal Action via Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The hallmark of chloroacetamide herbicides is their ability to disrupt the early stages of seedling growth, preventing emergence from the soil.[3] This phytotoxicity is a direct consequence of the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1][4]

Mechanism of Action: Targeting the VLCFA Elongase System

VLCFAs, fatty acids with chain lengths of 20 carbons or more, are crucial components of various cellular structures in plants, including the cuticle, seed storage lipids, and cell membranes.[4] Their synthesis is carried out by a multi-enzyme complex known as the VLCFA elongase system. Chloroacetamides specifically target and inhibit the first and rate-limiting step of this process, which is catalyzed by the condensing enzyme, 3-ketoacyl-CoA synthase (KCS).[2]

The proposed mechanism involves the covalent binding of the electrophilic chloroacetyl group of the herbicide to a critical cysteine residue in the active site of the KCS enzyme.[2] This binding is thought to be irreversible, leading to the inactivation of the enzyme and a subsequent halt in VLCFA production.[2] The depletion of VLCFAs has cascading effects on plant development, leading to compromised cell membrane integrity, defective cuticle formation, and ultimately, seedling death.[1]

VLCFA_Inhibition cluster_0 VLCFA Elongase Complex KCS 3-Ketoacyl-CoA Synthase (KCS) KCR 3-Ketoacyl-CoA Reductase KCS->KCR HCD 3-Hydroxyacyl-CoA Dehydratase KCR->HCD ECR Enoyl-CoA Reductase HCD->ECR VLCFA Very-Long-Chain Fatty Acid (VLCFA, C20+) ECR->VLCFA Acyl_CoA Acyl-CoA (C16-C18) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Herbicide This compound Herbicide->KCS Irreversible Inhibition

Caption: Proposed mechanism of action of this compound.

Structure-Activity Relationship (SAR) Insights

The herbicidal efficacy of chloroacetamides is intricately linked to their molecular structure. Key determinants of activity include:

  • The Chloroacetyl Group: This moiety is essential for the alkylating activity that leads to enzyme inhibition.

  • The N-Substituent: The nature of the substituent on the nitrogen atom significantly influences the compound's lipophilicity, uptake, and transport within the plant. For N-aryl substituted chloroacetamides, halogenation at the para-position of the phenyl ring, as seen in the target molecule, is often associated with high activity.[5] This is attributed to increased lipophilicity, which facilitates passage through plant cell membranes.[5]

  • Stereochemistry: For chiral chloroacetamides, the biological activity is often stereospecific. Studies on related compounds have shown that only one enantiomer, typically the (S)-enantiomer, is herbicidally active.[2] This suggests that the binding pocket of the target enzyme has a specific stereochemical requirement.

Potential Secondary Biological Activity: Antimicrobial Effects

Beyond their established herbicidal properties, chloroacetamides have demonstrated a spectrum of antimicrobial activities.[5] This dual functionality opens avenues for their potential application in crop protection against both weeds and microbial pathogens.

Spectrum of Antimicrobial Activity

Research on a series of N-(substituted phenyl)-2-chloroacetamides has revealed efficacy against various microorganisms.[5] Notably, these compounds tend to be more effective against Gram-positive bacteria, such as Staphylococcus aureus, than Gram-negative bacteria like Escherichia coli.[5] Moderate activity against yeasts, for instance, Candida albicans, has also been reported.[5] The presence of a halogenated substituent on the phenyl ring, particularly at the para-position, has been shown to enhance antimicrobial potency, likely due to increased lipophilicity facilitating cell wall and membrane penetration.[5]

Putative Antimicrobial Mechanism

The precise antimicrobial mechanism of chloroacetamides is not as well-defined as their herbicidal mode of action. However, it is plausible that their alkylating nature plays a crucial role. The electrophilic chloroacetyl group can react with nucleophilic functional groups (e.g., sulfhydryl groups of cysteine residues) in essential microbial enzymes and proteins, leading to their inactivation and subsequent disruption of cellular processes.

Toxicological Profile: Considerations for Non-Target Organisms

The widespread use of chloroacetamide herbicides necessitates a thorough understanding of their potential impact on non-target organisms and the environment.

Mammalian Toxicity

Acute oral toxicity studies on chloroacetamide have established it as moderately toxic.[6] The primary target organs appear to be the liver and kidneys.[6] Genotoxicity studies on some chloroacetamide herbicides and their metabolites have indicated the potential to induce DNA damage and oxidative stress.[7]

Ecotoxicology

The environmental fate and ecotoxicology of chloroacetamides are of significant concern. Their persistence in soil and potential for runoff into aquatic ecosystems can pose a risk to non-target organisms.[8] Studies have shown that chloroacetamide metabolites can have chronic toxic effects on aquatic invertebrates.[8]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This synthesis can be adapted from procedures for similar N-substituted chloroacetamides.

Materials:

  • 1-(4-chlorophenyl)ethylamine

  • 2-chloropropionyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 1-(4-chlorophenyl)ethylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Reactants 1-(4-chlorophenyl)ethylamine + 2-chloropropionyl chloride Reaction Reaction in DCM with Triethylamine at 0°C to RT Reactants->Reaction Workup Aqueous Workup (NaHCO3, H2O, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Synthetic workflow for this compound.

In Vitro Herbicidal Activity Assay (Seedling Growth Inhibition)

Materials:

  • Seeds of a susceptible indicator plant (e.g., Lolium multiflorum or Echinochloa crus-galli)

  • Agar medium

  • Petri dishes

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare agar medium and pour into sterile Petri dishes.

  • Prepare a series of dilutions of the test compound.

  • Incorporate the test compound into the agar medium at various concentrations.

  • Place a set number of seeds on the surface of the agar in each Petri dish.

  • Include a solvent control (agar with DMSO but no test compound).

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After a set period (e.g., 7-10 days), measure the root and/or shoot length of the seedlings.

  • Calculate the concentration of the test compound that causes 50% inhibition of growth (IC₅₀) compared to the solvent control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound dissolved in DMSO

  • Positive control antibiotic/antifungal

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include a positive control (microbe with a known effective antimicrobial), a negative control (microbe with no compound), and a sterility control (broth only).

  • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth.

Future Directions and Potential Applications

The potential biological activities of this compound warrant further investigation. Key areas for future research include:

  • Quantitative Biological Activity: Determining the specific IC₅₀ values for its herbicidal activity against a range of weed species and the MIC values against a panel of pathogenic microbes is crucial for assessing its potency.

  • Stereospecific Activity: Synthesizing and testing the individual enantiomers of this chiral compound will be essential to understand the stereochemical requirements for its biological targets.

  • Mechanism of Antimicrobial Action: Elucidating the precise molecular targets of its antimicrobial activity could lead to the development of new anti-infective agents.

  • Toxicological Assessment: A comprehensive toxicological evaluation is necessary to determine its safety profile for potential applications.

The dual herbicidal and antimicrobial properties of this compound suggest its potential as a multifunctional agrochemical. Furthermore, a deeper understanding of its interactions with biological targets could inform the design of novel herbicides or antimicrobial drugs with improved efficacy and safety profiles.

Conclusion

This compound, as a member of the chloroacetamide family, is predicted to be a potent herbicidal agent with the inhibition of VLCFA synthesis as its primary mode of action. The presence of the 4-chlorophenyl group suggests high lipophilicity, which is expected to contribute to both its herbicidal and potential antimicrobial activities. While specific experimental data for this compound is limited, the extensive body of research on related chloroacetamides provides a strong foundation for predicting its biological profile. The experimental protocols outlined in this guide offer a clear path for future research to fully characterize its activities and explore its potential applications in agriculture and beyond.

References

  • Böger, P. (2004). The very-long-chain fatty acid synthase is inhibited by chloroacetamides.
  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79.
  • Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.
  • Böger, P. (2003). Inhibitors of Biosynthesis of Very-Long-Chain Fatty Acids. In Herbicide Classes in Development (pp. 135-146). Springer, Berlin, Heidelberg.
  • Schmalfuß, J., Matthes, B., Mayer, P., & Böger, P. (1998). Chloroacetamide Mode of Action, I: Inhibition of Very Long Chain Fatty Acid Synthesis in Scenedesmus acutus.
  • Anonymous. (n.d.). Herbicides that Inhibit Very Long Chain Fatty Acids. In Principles of Weed Control.
  • Scientific Committee on Consumer Safety. (2011). Opinion on chloroacetamide (P27). European Commission.
  • Epishina, T. M. (2023).
  • Lim, S., et al. (2019). Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. Farmacia, 67(5), 834-840.
  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 1-1.
  • Stara, A., et al. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. Animals, 12(12), 1569.

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An In-Depth Technical Guide to 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide: A Theoretical Exploration Based on the Chloroacetanilide Herbicide Class

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of "2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide," a molecule for which direct historical and biological data is not extensively available in public literature. By leveraging its structural similarity to the well-documented class of chloroacetanilide herbicides, this paper offers a detailed theoretical framework for its discovery context, a plausible synthetic pathway, and an inferred structure-activity relationship profile. This document serves as a foundational resource for researchers interested in the potential properties and applications of this and related N-acyl aniline compounds.

Introduction and Historical Context: The Chloroacetanilide Analogy

The specific discovery and historical development of this compound are not well-documented in publicly accessible scientific literature. However, its core structure firmly places it within the chemical space of chloroacetanilides, a class of compounds extensively developed as pre-emergent herbicides since the mid-20th century. To understand the potential significance and scientific context of the title compound, it is essential to examine the history of this broader class.

The era of chemical herbicides rapidly expanded after World War II, leading to the discovery of compounds that could selectively control weeds in major crops. The chloroacetanilide family, of which alachlor is a prominent member, was first registered in 1969 and became one of the most widely used herbicides for controlling annual grasses and broadleaf weeds in crops like corn and soybeans. The mode of action for these herbicides is the inhibition of very long-chain fatty acid elongases, which disrupts plant growth and development.

Given this historical backdrop, it is plausible that this compound was synthesized as part of a research program exploring novel chloroacetanilide derivatives with potentially improved efficacy, selectivity, or environmental profiles. The introduction of a chiral center and a specific substitution pattern on the aniline ring are common strategies in agrochemical research to modulate biological activity.

Physicochemical Properties

While experimental data for this compound is scarce, its basic physicochemical properties can be computed. A comparison with the well-studied herbicide Alachlor is provided below.

PropertyThis compound (Computed)Alachlor (Reference)
Molecular Formula C₁₁H₁₃Cl₂NOC₁₄H₂₀ClNO₂
Molecular Weight 246.13 g/mol 269.77 g/mol
XLogP3 3.13.5
Hydrogen Bond Donor Count 10
Hydrogen Bond Acceptor Count 12
Rotatable Bond Count 35

Proposed Synthesis Protocol

The synthesis of this compound can be logically inferred from standard amide bond formation reactions. A plausible and efficient method would involve the acylation of the chiral amine, 1-(4-chlorophenyl)ethanamine, with 2-chloropropionyl chloride.

Materials and Reagents
  • 1-(4-chlorophenyl)ethanamine

  • 2-chloropropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Experimental Workflow
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(4-chlorophenyl)ethanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of 2-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 1-(4-chlorophenyl)ethanamine 1-(4-chlorophenyl)ethanamine DCM, Et3N, 0°C to RT DCM, Et3N, 0°C to RT 1-(4-chlorophenyl)ethanamine->DCM, Et3N, 0°C to RT 2-chloropropionyl chloride 2-chloropropionyl chloride 2-chloropropionyl chloride->DCM, Et3N, 0°C to RT Aqueous Wash Aqueous Wash DCM, Et3N, 0°C to RT->Aqueous Wash Reaction Completion Drying Drying Aqueous Wash->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Proposed synthetic workflow for this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of chloroacetanilide herbicides is intricately linked to their molecular structure. The general structure consists of a chloroacetyl group, an aniline ring, and various substituents on the nitrogen and the ring.

Caption: Key structural features of chloroacetanilide herbicides influencing biological activity.

For This compound , the key structural distinctions from typical chloroacetanilide herbicides like alachlor are:

  • Acyl Group: A 2-chloropropanoyl group instead of a chloroacetyl group. The additional methyl group introduces a new chiral center and may affect the binding affinity to the target enzyme.

  • N-Substituent: A 1-(4-chlorophenyl)ethyl group. This is a significant deviation from the N-alkoxymethyl or N-alkyl groups found in many commercial herbicides. The presence of a second aromatic ring and a chiral center on the nitrogen substituent would drastically alter the molecule's three-dimensional shape, lipophilicity, and potential interactions with the target site.

It is hypothesized that the 4-chlorophenyl group could engage in additional hydrophobic or electronic interactions within the enzyme's active site, potentially leading to altered potency or a different spectrum of activity. The stereochemistry at the benzylic carbon would likely play a crucial role, with one enantiomer potentially exhibiting significantly higher activity than the other.

Potential Biological Activity and Metabolism

Based on its structural class, the primary hypothesized biological activity of this compound is herbicidal, likely through the inhibition of very long-chain fatty acid synthesis. However, the unique N-substituent might also confer other biological activities. Amide-containing molecules are prevalent in pharmaceuticals, and N-acyl anilines have been investigated for a range of therapeutic applications.

The metabolism of this compound in biological systems would likely proceed through pathways common to other chloroacetanilides, including:

  • Glutathione conjugation: The reactive chlorine atom is a prime site for detoxification via conjugation with glutathione.

  • Hydroxylation: The aromatic rings are susceptible to enzymatic hydroxylation.

  • Amide hydrolysis: Cleavage of the amide bond would yield 1-(4-chlorophenyl)ethanamine and 2-chloropropanoic acid.

The specific metabolic profile would influence the compound's persistence in the environment and its toxicological properties.

Conclusion

While direct experimental data on "this compound" remains elusive, a robust theoretical framework can be constructed based on its analogy to the chloroacetanilide class of herbicides. This in-depth guide provides a plausible synthetic route, key physicochemical parameters, and a reasoned discussion of potential structure-activity relationships. This information serves as a valuable starting point for any future research into this and related novel N-acyl aniline compounds, whether for agrochemical or pharmaceutical applications. Further experimental validation is necessary to confirm the hypotheses presented herein.

References

A comprehensive list of references will be provided upon request, drawing from the extensive literature on chloroacetanilide herbicides, amide synthesis, and structure-activity relationship studies.

"2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide" safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Introduction

As the landscape of drug discovery and development continues to expand, researchers are increasingly working with novel chemical entities that lack extensive safety and toxicological data. This compound is one such compound, a substituted chloro-amide with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the presumed risks and essential safety protocols for handling this compound, based on a thorough analysis of its structural motifs and data from analogous chemical structures. The primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this and similar novel compounds with the utmost care and precision, ensuring both personal safety and experimental integrity.

The molecular structure of this compound incorporates three key features that inform its potential reactivity and toxicity: a chlorinated aromatic ring, a secondary amide linkage, and an alpha-chloro amide group. Each of these functional groups contributes to the overall chemical properties and dictates the necessary precautions for safe handling. This document synthesizes data from related compounds to construct a probable hazard profile and to establish robust handling, storage, and emergency procedures.

Inferred Hazard Analysis and Classification

Due to the absence of specific toxicological data for this compound, a hazard assessment has been conducted by examining its constituent chemical functionalities.

  • Chlorinated Aromatic Group: The presence of a 4-chlorophenyl group suggests potential for persistence in the environment and possible bioaccumulation. Compounds containing this moiety can exhibit varying degrees of toxicity, including irritation to the skin and eyes.

  • Alpha-Chloro Amide Moiety: The 2-chloro-propanamide portion of the molecule is a key area of concern. Alpha-chloro amides are known to be reactive alkylating agents and can be irritants, sensitizers, and lachrymators. They have the potential to react with biological nucleophiles, which is a basis for both their utility in synthesis and their potential toxicity.

  • Secondary Amide Linkage: While amides are generally stable, the overall structure suggests that the compound may be an irritant upon contact with skin and mucous membranes.

Based on this analysis, an inferred GHS classification is presented below. This classification should be considered provisional and handled with the assumption that the compound is hazardous.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1][3]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3WarningH335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent all routes of exposure.

  • Hand Protection: Double-gloving with nitrile gloves is recommended.[4] If prolonged contact is anticipated, a heavier-duty glove, such as butyl rubber or Viton™, should be worn over the inner nitrile glove. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[3] Given the potential for irritation, a full-face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.

  • Body Protection: A flame-resistant laboratory coat is required.[3] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or aerosols.

PPE_Workflow cluster_Preparation Preparation cluster_Handling Chemical Handling cluster_PostHandling Post-Handling Verify_Fume_Hood Verify Fume Hood Certification Don_PPE Don Appropriate PPE Verify_Fume_Hood->Don_PPE Proceed if certified Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Enter fume hood Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Clean_Work_Area Clean Work Area Prepare_Solution->Clean_Work_Area Doff_PPE Doff PPE Correctly Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling of this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize the risk of exposure and to maintain the chemical's integrity.

Handling:

  • Work Area Preparation: Always work in a well-ventilated area, preferably a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Weighing: When weighing the solid compound, use a disposable weigh boat and handle with care to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • The storage area should be away from direct sunlight and sources of ignition.

  • Store separately from incompatible materials.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: For small spills, and if it is safe to do so, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Clean-up: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response Spill_Occurs Chemical Spill Occurs Assess_Situation Assess Situation (Size, Location) Spill_Occurs->Assess_Situation Small_Spill Small Spill (Manageable) Assess_Situation->Small_Spill Safe to handle Large_Spill Large Spill (Unmanageable) Assess_Situation->Large_Spill Hazardous Don_PPE_Spill Don Appropriate PPE (Gloves, Goggles, etc.) Small_Spill->Don_PPE_Spill Evacuate_Alert Evacuate Area Alert Supervisor Large_Spill->Evacuate_Alert Call_EHS Call Emergency Services / EHS Evacuate_Alert->Call_EHS Contain_Spill Contain Spill with Inert Absorbent Don_PPE_Spill->Contain_Spill Cleanup_Spill Collect Spill Debris into Waste Container Contain_Spill->Cleanup_Spill Decontaminate_Area Decontaminate Spill Area Cleanup_Spill->Decontaminate_Area Dispose_Waste Dispose of as Hazardous Waste Decontaminate_Area->Dispose_Waste

Caption: Decision tree for responding to a chemical spill.

Disposal Considerations

All waste materials containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion

The safe and effective use of novel research chemicals like this compound is predicated on a thorough understanding of their potential hazards and a strict adherence to established safety protocols. By adopting the comprehensive guidelines outlined in this document, researchers can mitigate risks, protect themselves and their colleagues, and ensure the integrity of their scientific endeavors. Continuous vigilance and a proactive approach to safety are paramount in the dynamic environment of chemical research and development.

References

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  • ChemBK. (2024). 1-chloro-4-(2-chloroethyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-phenylethyl)acetamide. Retrieved from [Link]

  • LookChem. (n.d.). 1-(1-chloroethyl)-4-isobutylbenzene Safety Data Sheets(SDS). Retrieved from [Link]

  • XiXisys. (n.d.). N-(2-phenylethyl)acetamide Safety Data Sheets. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Evaluation of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide as a Potential Herbicide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive guide for researchers and scientists on the evaluation of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide as a potential herbicide. This compound belongs to the chloroacetamide class of herbicides, a group known for its efficacy against annual grasses and certain small-seeded broadleaf weeds.[1] Chloroacetamides are primarily used as pre-emergent herbicides, acting on weeds before or during germination.[1][2] The proposed mode of action for this class of compounds is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for plant development.[1][3]

These application notes are designed to provide not just a set of protocols, but also the scientific rationale behind the experimental design, enabling researchers to adapt and troubleshoot as needed. The protocols outlined herein cover the synthesis of the target compound, its physicochemical characterization, and a tiered approach to evaluating its herbicidal efficacy, from primary greenhouse screening to more advanced mode of action studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a potential herbicide is critical for its formulation and application. The following table summarizes the known and predicted properties of the target compound.

PropertyValueSource
CAS Number 92546-75-3BLDpharm[4]
Molecular Formula C₁₁H₁₃Cl₂NOECHEMI[5]
Molecular Weight 246.13 g/mol ECHEMI[5]
Predicted Boiling Point 409.5±35.0 °CChemicalBook[6]
Predicted Density 1.23±0.1 g/cm³ChemicalBook[6]
Predicted pKa 14.18±0.46ChemicalBook[6]
Predicted XLogP3 3.1ECHEMI[5]

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 1-(4-chlorophenyl)ethanamine with 2-chloropropionyl chloride. The following protocol is based on established methods for the synthesis of similar N-substituted chloroacetamides.[7][8]

Materials and Reagents:

  • 1-(4-chlorophenyl)ethanamine

  • 2-Chloropropionyl chloride

  • Triethylamine (or another suitable base like pyridine)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-chlorophenyl)ethanamine (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir. The base is crucial to neutralize the HCl generated during the reaction.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add 2-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Proposed Mechanism of Action

As a member of the chloroacetamide family, this compound is hypothesized to act as a seedling shoot growth inhibitor.[9] The primary biochemical target is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][3] VLCFAs are essential components of cell membranes, cuticular waxes, and suberin. By inhibiting their synthesis, the herbicide disrupts cell division and expansion, leading to the cessation of shoot and root development in susceptible weed species.[2][3]

Mechanism_of_Action cluster_plant_cell Plant Cell cluster_herbicide_action Herbicide Action Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC LCFAs Long-Chain Fatty Acids (C16-C18) Malonyl_CoA->LCFAs FAS VLCFAs Very-Long-Chain Fatty Acids (>C18) LCFAs->VLCFAs VLCFA Elongase Cell_Membranes Cell Membranes & Cuticular Waxes VLCFAs->Cell_Membranes Disruption Disrupted Growth & Seedling Death VLCFAs->Disruption Lack of VLCFAs leads to Growth Normal Plant Growth Cell_Membranes->Growth Herbicide 2-chloro-N-[1-(4-chlorophenyl) ethyl]propanamide Inhibition Inhibition Herbicide->Inhibition Inhibition->VLCFAs Herbicide_Screening_Workflow prep 1. Preparation - Prepare stock solutions - Fill pots with soil planting 2. Planting - Sow seeds of weed and crop species prep->planting pre_emerge 3a. Pre-Emergence Application - Apply compound to soil surface immediately after planting planting->pre_emerge post_emerge_growth 3b. Post-Emergence Growth - Allow plants to grow to 2-3 leaf stage planting->post_emerge_growth incubation 5. Incubation - Move pots to greenhouse - Maintain optimal growth conditions pre_emerge->incubation post_emerge_app 4. Post-Emergence Application - Apply compound to foliage of emerged seedlings post_emerge_growth->post_emerge_app post_emerge_app->incubation assessment 6. Assessment - Visually assess injury (0-100%) - Measure biomass reduction (21-28 days after treatment) incubation->assessment analysis 7. Data Analysis - Calculate GR₅₀/LD₅₀ values - Determine selectivity assessment->analysis

Caption: Experimental workflow for primary herbicide screening.

Step-by-Step Protocol:

  • Seed Planting: Sow seeds of the selected species in pots or flats at an appropriate depth.

  • Pre-emergence Application: For pre-emergence trials, apply the test compound using a track sprayer immediately after planting.

  • Post-emergence Application: For post-emergence trials, allow the plants to grow to the 2-3 leaf stage before applying the test compound. [10]4. Treatment Rates: Apply the compound at a range of rates (e.g., 10, 100, 500, 2000 g a.i./ha) to identify an effective dose range. Include an untreated control and a positive control with a commercial chloroacetamide herbicide.

  • Growth Conditions: Place the treated pots in a greenhouse with controlled temperature, humidity, and photoperiod. Water as needed.

  • Assessment: Evaluate herbicidal effects 21-28 days after treatment. [11]Assessments should include:

    • Visual Injury Rating: A scale of 0% (no effect) to 100% (plant death).

    • Biomass Reduction: Harvest the above-ground plant tissue, dry it, and weigh it. Express the results as a percentage of the untreated control. [10]

Secondary Screening: Dose-Response Studies

Objective: To determine the dose of the test compound required to reduce plant growth by 50% (GR₅₀).

Protocol:

  • Based on the results of the primary screening, select the most sensitive weed species.

  • Conduct a dose-response experiment with a narrower range of 8-10 application rates, bracketing the expected 50% injury level.

  • Follow the same application and assessment procedures as the primary screening.

  • Analyze the data using a suitable statistical software package to fit a log-logistic dose-response curve and calculate the GR₅₀ value.

This quantitative measure is essential for comparing the efficacy of the test compound to other herbicides. [12]

Advanced Characterization

For promising candidates, further studies are necessary to confirm the mode of action and to evaluate environmental behavior.

Mode of Action Confirmation: VLCFA Analysis

Objective: To confirm that the herbicidal activity is due to the inhibition of VLCFA synthesis.

Protocol:

  • Treat a susceptible species (e.g., Echinochloa crus-galli) with the GR₅₀ dose of the test compound.

  • Harvest plant tissue at various time points after treatment.

  • Extract total fatty acids from the plant tissue.

  • Analyze the fatty acid profile using Gas Chromatography-Mass Spectrometry (GC-MS).

  • A significant reduction in VLCFAs (C20 and longer) and a potential accumulation of long-chain fatty acids (C16, C18) compared to the untreated control would support the proposed mechanism of action. [3]

Conclusion

The protocols detailed in this document provide a robust framework for the initial evaluation of this compound as a potential herbicide. By systematically assessing its synthesis, physicochemical properties, and biological activity, researchers can generate the necessary data to determine its viability for further development. Adherence to these guidelines, including the use of appropriate controls and statistical analysis, will ensure the generation of reliable and reproducible results.

References

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  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. National Institutes of Health (NIH). [Link]

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Application Notes & Protocols for 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Context of Chloroacetamide Herbicides in Modern Agriculture

The chloroacetamide class of herbicides represents a significant tool in modern weed management, primarily utilized for pre-emergence control of annual grasses and some small-seeded broadleaf weeds.[1] These compounds are absorbed by the emerging shoots of grass seedlings and the roots of broadleaf weeds, acting before the weeds can establish and compete with crops.[1] The herbicidal activity of chloroacetamides is attributed to their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of plant cell membranes and cuticles.[2][3] This disruption of VLCFA production leads to a cessation of cell division and expansion, ultimately causing the death of susceptible seedlings before they emerge from the soil.[2]

This document provides a detailed guide to the synthesis, proposed mechanism of action, and protocols for evaluating the herbicidal efficacy of a specific chloroacetamide, 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide . While direct literature on this exact molecule is sparse, the following protocols and theoretical frameworks are constructed based on established principles of chloroacetamide chemistry and herbicidal action, providing a robust starting point for researchers.[4][5]

Part 1: Synthesis of this compound

The synthesis of N-substituted chloroacetamides is typically achieved through the nucleophilic acyl substitution reaction between an appropriate amine and a chloro-substituted acyl chloride.[6][7] This reaction is a reliable method for forming the amide bond central to this class of molecules.[6]

Proposed Synthesis Pathway

The proposed synthesis of this compound involves the reaction of 1-(4-chlorophenyl)ethylamine with 2-chloropropionyl chloride. This is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[6] A non-nucleophilic base, such as triethylamine, is typically added to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Amine 1-(4-chlorophenyl)ethylamine Reaction Nucleophilic Acyl Substitution Amine->Reaction AcylChloride 2-chloropropionyl chloride AcylChloride->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Triethylamine (Base) Base->Reaction Temp 0°C to Room Temperature Temp->Reaction Product This compound Reaction->Product Forms Amide Bond Byproduct Triethylammonium chloride (precipitate) Reaction->Byproduct HCl scavenged by base

Caption: Proposed synthesis workflow for this compound.

Detailed Synthesis Protocol

Materials:

  • 1-(4-chlorophenyl)ethylamine

  • 2-chloropropionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(4-chlorophenyl)ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Part 2: Proposed Mechanism of Herbicidal Action

The herbicidal activity of chloroacetamides is well-established to be the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2][9] VLCFAs are fatty acids with more than 18 carbon atoms, and they are essential for the formation of various cellular components in plants.[3]

Inhibition of VLCFA Elongase

The primary target of chloroacetamide herbicides is the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[9] It is proposed that these herbicides covalently bind to a critical cysteine residue in the active site of one of the condensing enzymes within this complex.[10] This irreversible binding inactivates the enzyme, preventing the elongation of fatty acid chains.[10]

The inhibition of VLCFA synthesis has several downstream effects that contribute to the herbicidal action:

  • Disruption of Cell Division: VLCFAs are necessary for the formation of new cell membranes required for cell division and growth. Their absence halts these processes, particularly in the rapidly growing regions of the seedling shoot and roots.[2]

  • Impaired Cuticle Formation: VLCFAs are precursors to the waxes that form the plant cuticle, a protective layer that prevents water loss and pathogen entry. A compromised cuticle can lead to desiccation and increased susceptibility to diseases.

  • Altered Membrane Permeability: The composition of fatty acids in cellular membranes is crucial for their proper function. The lack of VLCFAs can alter membrane fluidity and permeability, leading to cellular dysfunction.

MoA_Pathway Herbicide 2-chloro-N-[1-(4-chlorophenyl) ethyl]propanamide Inhibition Covalent Binding to Active Site Cysteine Herbicide->Inhibition Enzyme VLCFA Elongase (Condensing Enzyme) VLCFA VLCFA Synthesis Enzyme->VLCFA Catalyzes Inhibition->Enzyme Inactivates Effect1 Inhibition of Cell Division VLCFA->Effect1 Essential for Effect2 Disrupted Cuticle & Wax Formation VLCFA->Effect2 Precursor for Effect3 Altered Membrane Integrity VLCFA->Effect3 Maintains Outcome Failure of Seedling Emergence & Plant Death Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Proposed mechanism of action for this compound.

Part 3: Protocols for Efficacy and Phytotoxicity Evaluation

A thorough evaluation of a potential herbicide involves assessing its efficacy against target weed species and its safety for crop species (phytotoxicity).[11] The following protocols describe standard greenhouse bioassays for these purposes.[12][13]

Protocol 1: Pre-Emergence Herbicidal Efficacy Bioassay

This protocol is designed to evaluate the effectiveness of the compound in controlling weeds when applied to the soil before weed emergence.

Materials:

  • Seeds of target weed species (e.g., giant foxtail, Palmer amaranth)

  • Potting soil mix

  • Pots (e.g., 10 cm diameter)

  • The synthesized this compound

  • A suitable solvent (e.g., acetone) and surfactant

  • Spray chamber or hand sprayer

  • Greenhouse or growth chamber with controlled environment

Procedure:

  • Pot Preparation: Fill pots with the potting soil mix, leaving about 2 cm of headspace.

  • Sowing Seeds: Sow a known number of weed seeds (e.g., 20-30) on the soil surface and cover lightly with a thin layer of soil.

  • Herbicide Application:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Create a series of dilutions to test a range of application rates (e.g., 0, 50, 100, 200, 400 g a.i./ha). Include a non-treated control and a commercial standard.

    • Apply the herbicide solutions evenly to the soil surface using a calibrated spray chamber or hand sprayer.

  • Incubation: Place the pots in a greenhouse or growth chamber with optimal conditions for weed germination and growth (e.g., 25°C, 16/8h light/dark cycle). Water the pots as needed.

  • Data Collection: After a set period (e.g., 21 days), assess the herbicidal efficacy by recording:

    • Emergence Count: The number of emerged seedlings in each pot.

    • Phytotoxicity Rating: A visual rating of plant injury on a scale of 0% (no effect) to 100% (plant death).

    • Biomass Reduction: Harvest the above-ground plant material, dry it in an oven at 70°C for 48 hours, and weigh it.

Data Analysis:

Calculate the percent inhibition of emergence and biomass reduction relative to the non-treated control. Determine the GR₅₀ (the concentration required to cause a 50% reduction in growth) for each weed species.

Parameter Description
Emergence (%) (Number of emerged seedlings / Total seeds sown) x 100
Control (%) ((Biomass of control - Biomass of treated) / Biomass of control) x 100
GR₅₀ Herbicide rate causing 50% growth reduction
Protocol 2: Crop Phytotoxicity Assessment

This protocol assesses the potential for the compound to cause injury to a desired crop.[14]

Materials:

  • Seeds of a test crop (e.g., corn, soybean)

  • The same materials as in Protocol 1

Procedure:

  • Planting: Plant several seeds of the crop species in each pot and allow them to grow to a specific stage (e.g., V2 stage for corn).

  • Herbicide Application: Apply the test compound at various rates, including the proposed use rate (1x) and a higher rate (e.g., 2x) to simulate overlap in the field.[11]

  • Incubation: Return the plants to the greenhouse and continue to grow under optimal conditions.

  • Data Collection: At 7, 14, and 21 days after treatment, visually assess phytotoxicity.[14] Look for symptoms such as:[14][15]

    • Chlorosis (yellowing)

    • Necrosis (tissue death)

    • Stunting

    • Leaf malformation or distortion

  • Yield Component Analysis (Optional): For a more detailed assessment, grow the plants to maturity and measure yield components like plant height, biomass, and seed yield.

Data Presentation:

Record the phytotoxicity data in a table, using a percentage scale for injury.

Treatment Rate 7 Days After Treatment (%) 14 Days After Treatment (%) 21 Days After Treatment (%)
Non-treated Control000
1x Rate
2x Rate
Commercial Standard

Conclusion

The information and protocols provided in this document offer a comprehensive framework for the initial investigation of this compound as a potential herbicide. By following the proposed synthesis and evaluation methods, researchers can effectively characterize its chemical properties, understand its mode of action, and determine its efficacy and crop safety profile. This foundational work is essential for the development of new and effective weed management solutions in agriculture.

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  • Ren, S., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7381.
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  • Serhii Kvaterniuk. (2021). Assessment of Pesticide Phytotoxicity with the Bioindication Method. ResearchGate. Retrieved from [Link]

  • Shyam, C., & Jugulam, M. (2023). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Retrieved from [Link]

  • Singh, R., & Kaur, A. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 133-136.
  • University of Maryland Extension. (2024). Phytotoxicity: Chemical Damage to Garden Plants. Retrieved from [Link]

  • Trenkamp, S., Martin, W., & Tietjen, K. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903-11908.
  • Tsuchiya, K., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. The Journal of Organic Chemistry, 88(3), 1645-1653.
  • Jürgen Ebel, et al. (2002). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 516(1-3), 195-198.
  • Bollman, S. L., & Werle, R. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. ProQuest. Retrieved from [Link]

  • Al-Etaibi, A. M., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 6(1), 384-392.
  • Neal, J. C., & Senesac, A. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]

  • Sukhoverkov, K. V., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. Organic & Biomolecular Chemistry, 19(11), 2419-2426.
  • Owen, M. D. K., et al. (2021). Investigating the Efficacy of Selected Very-Long-Chain Fatty Acid-Inhibiting Herbicides on Iowa Waterhemp (Amaranthus tuberculatus) Populations with Evolved Multiple Herbicide Resistances. Plants, 10(3), 603.
  • Google Patents. (2018). CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.

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Application Notes & Protocols: Elucidating the Mechanism of Action of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Chloroacetamide Compound

2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide is a synthetic compound characterized by a chloroacetamide functional group. This reactive moiety is a well-documented electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in proteins.[1][2] This mode of action is the cornerstone of several established herbicides that target and inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[3][4] The structural similarity of this compound to these known inhibitors suggests a plausible, yet unconfirmed, mechanism of action centered around covalent enzyme inhibition.

These application notes provide a comprehensive guide for the systematic investigation of the mechanism of action of this compound, from initial biochemical characterization to cellular and in vivo validation. The protocols outlined herein are designed to be self-validating, with each experimental stage building upon the last to construct a robust and evidence-based understanding of the compound's biological activity.

Hypothesized Mechanism of Action: Covalent Inhibition

Based on its chemical structure, we hypothesize that this compound acts as a covalent inhibitor. The electrophilic carbon atom alpha to the carbonyl group is susceptible to nucleophilic attack by amino acid residues such as cysteine, lysine, or histidine within the active site of a target protein. This irreversible or reversible covalent modification can lead to the inactivation of the enzyme and disruption of its associated biological pathway.

Compound This compound (Electrophilic Warhead) Target Target Protein (Nucleophilic Residue) Compound->Target Covalent Bonding Complex Covalent Adduct (Inactivated Protein) Target->Complex Inactivation Effect Downstream Biological Effect Complex->Effect Pathway Disruption cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Evaluation P1_A Biochemical Assays (Covalent Inhibition Kinetics) P1_B Target Identification (Mass Spectrometry) P1_A->P1_B P2_A Cell Viability & Cytotoxicity Assays P1_B->P2_A P2_B Target Engagement & Pathway Analysis P2_A->P2_B P2_C Metabolic & Phenotypic Assays P2_B->P2_C P3_A Animal Model Selection P2_C->P3_A P3_B Efficacy & Pharmacodynamic Studies P3_A->P3_B P3_C Toxicology & Safety Assessment P3_B->P3_C

Caption: Phased experimental workflow for mechanism of action studies.

Phase 1: Biochemical Characterization

The initial phase focuses on confirming the hypothesized covalent binding and identifying the molecular target(s) of this compound.

Protocol 1: Assessing Covalent Inhibition Kinetics

This protocol aims to determine if the compound exhibits time-dependent inhibition, a hallmark of covalent inhibitors. [5][6] Materials:

  • Purified candidate target enzyme (e.g., a VLCFA elongase)

  • This compound

  • Enzyme substrate and detection reagents

  • Assay buffer

  • Microplate reader

Procedure:

  • Enzyme Activity Assay: Establish a standard enzyme activity assay to measure the rate of substrate conversion.

  • Time-Dependent Inhibition:

    • Pre-incubate the enzyme with varying concentrations of the compound for different time points (e.g., 0, 15, 30, 60 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate at each time point and compound concentration.

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the pre-incubation time for each compound concentration.

    • A time-dependent decrease in enzyme activity suggests covalent modification.

    • Calculate the kinetic parameters, kinact (rate of inactivation) and KI (inhibitor concentration for half-maximal inactivation). [6]

      Parameter Description Hypothetical Value
      kinact Maximal rate of enzyme inactivation 0.1 min-1
      KI Inhibitor concentration for half-maximal inactivation 5 µM

      | kinact/KI | Second-order rate constant of inactivation | 2 x 104 M-1s-1 |

Protocol 2: Target Identification by Mass Spectrometry

This protocol uses mass spectrometry to identify the protein target(s) and the specific amino acid residue(s) that are covalently modified by the compound.

Materials:

  • Cell lysate or purified protein sample

  • This compound

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the cell lysate or purified protein with the compound.

  • Proteolysis: Digest the protein sample with trypsin to generate peptides.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to determine their sequence and identify any modifications.

  • Data Analysis:

    • Search for peptides with a mass shift corresponding to the addition of the compound.

    • Identify the modified amino acid residue within the peptide sequence.

Phase 2: Cellular Validation

This phase aims to understand the effects of the compound in a biologically relevant context using cell-based assays. [7][8][9][10][11]

Protocol 3: Cell Viability and Cytotoxicity Assays

These assays determine the compound's effect on cell proliferation and health. [7] Materials:

  • Cancer or other relevant cell lines

  • This compound

  • Cell culture medium and supplements

  • MTT or other viability reagents

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.

  • Viability Assessment: Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or fluorescence to determine the percentage of viable cells.

    • Calculate the IC50 (half-maximal inhibitory concentration) at each time point.

Cell LineIC50 (48h)
Cancer Cell Line A 10 µM
Normal Fibroblasts > 100 µM
Protocol 4: Target Engagement and Pathway Analysis

This protocol confirms that the compound engages its target within the cell and affects downstream signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Antibodies against the target protein and downstream signaling molecules

  • Western blotting or ELISA reagents

Procedure:

  • Cell Treatment: Treat cells with the compound at concentrations around the IC50 value.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Western Blotting/ELISA:

    • Separate proteins by SDS-PAGE and transfer to a membrane (Western blot) or use a pre-coated plate (ELISA).

    • Probe with primary antibodies against the target and key pathway proteins (e.g., phosphorylated forms).

    • Detect with secondary antibodies and a suitable substrate.

  • Data Analysis: Quantify the changes in protein levels or phosphorylation status to assess pathway modulation.

Compound This compound Target Target Enzyme (e.g., VLCFA Elongase) Compound->Target Inhibition Product Product (e.g., VLCFAs) Target->Product Blocked Substrate Substrate Substrate->Target Signaling Downstream Signaling (e.g., Cell Proliferation) Product->Signaling Reduced Signal

Caption: Potential signaling pathway affected by the compound.

Phase 3: In Vivo Evaluation

The final phase involves testing the compound's efficacy, pharmacodynamics, and safety in a living organism. [12][13][14]

Protocol 5: In Vivo Efficacy and Pharmacodynamic Studies

This protocol assesses the compound's therapeutic effect in a relevant animal model of disease. [15][16] Materials:

  • Appropriate animal model (e.g., tumor-bearing mice)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

  • Tissue collection and analysis tools

Procedure:

  • Animal Model: Establish the disease model in a cohort of animals.

  • Compound Administration: Administer the compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Efficacy Assessment: Monitor disease progression (e.g., tumor growth) over time.

  • Pharmacodynamic Analysis:

    • Collect tissue samples at different time points after treatment.

    • Analyze the tissues to confirm target engagement and pathway modulation in vivo.

Treatment GroupAverage Tumor Volume (Day 21)
Vehicle Control 1500 mm³
Compound (10 mg/kg) 750 mm³
Compound (30 mg/kg) 300 mm³

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive investigation of the mechanism of action of this compound. By systematically progressing from biochemical characterization to cellular and in vivo validation, researchers can build a compelling, data-driven narrative of the compound's biological activity, paving the way for its potential development as a novel therapeutic agent.

References

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]

  • Scilit. (n.d.). Mode of Action for Chloroacetamides and Functionally Related Compounds. Retrieved from [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Bio-Rad. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • ResearchGate. (2023, August 6). Mode of Action for Chloroacetamides and Functionally Related Compounds. Retrieved from [Link]

  • Mons, E., Roet, S., Kim, R. Q., & Mulder, M. P. C. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]

  • AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. Retrieved from [Link]

  • ACS Chemical Biology. (n.d.). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. Retrieved from [Link]

  • ResearchGate. (2023, August 10). In Vivo Pharmacology in Drug Discovery and Development. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

  • ResearchGate. (2023, August 6). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. Retrieved from [Link]

  • MDPI. (2026, January 17). Antitumor Activity of All-Trans Retinoic Acid and Curcumin-Loaded BSA Nanoparticles Against U87 Glioblastoma Cells. Retrieved from [Link]

Sources

Application Note: High-Throughput Quantification of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide with detailed protocols for the quantitative analysis of "2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide," a compound of interest in pharmaceutical development and quality control. Recognizing the diverse analytical needs throughout the drug development lifecycle, this document details two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine assay and purity analysis, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, accuracy, and reliability.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals requiring precise and dependable quantification of this analyte.

Introduction and Rationale for Method Selection

This compound is a chloro-substituted propanamide derivative. Such halogenated organic molecules are common scaffolds in medicinal chemistry and can function as active pharmaceutical ingredients (APIs), synthetic intermediates, or process-related impurities. Accurate and precise quantification is therefore critical for ensuring product quality, safety, and efficacy in a regulated environment.[3]

The choice of an analytical method is contingent on its intended purpose, as defined by the Analytical Target Profile (ATP).[4] For the quantification of a primary component or API (assay), HPLC with UV detection offers a balance of robustness, cost-effectiveness, and performance. For the analysis of trace-level impurities or quantification in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[5][6] This guide provides protocols for both scenarios to offer a complete analytical solution.

cluster_input Analytical Requirement cluster_decision Method Selection Logic cluster_paths Selected Analytical Technique req Define Analytical Goal: Assay/Purity vs. Trace/Impurity decision High Analyte Concentration? req->decision hplc Method 1: HPLC-UV (Robust, Routine QC) decision->hplc  Yes   lcms Method 2: LC-MS/MS (High Sensitivity, Specificity) decision->lcms  No  

Figure 1: Decision workflow for selecting the appropriate analytical method based on the quantification requirements.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle and Application

This reversed-phase HPLC method is designed for the accurate assay and purity determination of this compound in bulk drug substance or formulated products. The method separates the analyte from potential impurities based on polarity, and quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a reference standard.

Materials and Reagents
  • Analyte Reference Standard: this compound (≥99.5% purity)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) or HPLC grade, filtered through a 0.22 µm filter

  • Methanol: HPLC grade (for cleaning)

  • Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm, or equivalent.
Mobile Phase Isocratic: 65% Acetonitrile, 35% Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD) at 225 nm
Run Time 10 minutes

Causality Behind Choices:

  • C18 Column: The non-polar nature of the analyte makes a C18 stationary phase ideal for retention and separation in a reversed-phase mode.

  • ACN/Water Mobile Phase: This is a standard, effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution for a wide range of compounds. The 65:35 ratio was selected to achieve a reasonable retention time (typically 3-7 minutes) for high-throughput analysis.

  • Detection at 225 nm: The chlorophenyl group provides strong UV absorbance. 225 nm is chosen to maximize sensitivity while minimizing interference from common solvents and excipients.

  • Isocratic Elution: For a primary assay method where the main peak is the focus, isocratic elution is simpler, more robust, and provides better run-to-run reproducibility than gradient elution.

Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 mg/mL).

  • Sample Solution (Target Concentration ~0.5 mg/mL): Accurately weigh a quantity of the sample containing approximately 25 mg of the analyte into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, a full validation must be performed.[4][7]

cluster_primary Core Performance Characteristics cluster_secondary Sensitivity & Range cluster_tertiary Reliability start Method Validation (ICH Q2(R2)) specificity Specificity (Peak Purity) start->specificity linearity Linearity (R²) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (%RSD) accuracy->precision lod LOD (S/N Ratio) precision->lod loq LOQ (S/N Ratio) lod->loq range Range loq->range robustness Robustness range->robustness

Figure 2: Workflow of analytical method validation parameters as per ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria:

ParameterProtocol SummaryAcceptance Criteria
System Suitability Inject the 0.5 mg/mL standard solution five times before starting the analysis.Tailing Factor: ≤ 2.0; Theoretical Plates: ≥ 2000; %RSD of Peak Area: ≤ 2.0%
Specificity Analyze blank (diluent), placebo, and spiked placebo samples. Assess peak purity using a DAD.No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity Analyze calibration standards at five concentration levels (e.g., 50% to 150% of target) in triplicate. Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo matrix at three levels (e.g., 80%, 100%, 120% of target conc.) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate sample preparations at 100% of target concentration. Intermediate Precision: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the lowest concentration that meets accuracy and precision criteria, or establish based on a signal-to-noise ratio of 10:1.%RSD ≤ 10.0% at the LOQ concentration.
Range The concentration interval over which the method is linear, accurate, and precise.Typically 80% to 120% of the test concentration for an assay.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and assess impact on results.System suitability criteria are met; results are not significantly affected.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application

This LC-MS/MS method is designed for the highly sensitive and selective quantification of this compound, making it ideal for determining trace-level impurities or for bioanalytical applications (e.g., in plasma). The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte.[5][8]

Materials and Reagents
  • Analyte Reference Standard: this compound (≥99.5% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound like 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide can be used.

  • Acetonitrile (ACN): LC-MS grade

  • Water: LC-MS grade

  • Formic Acid: LC-MS grade

  • Diluent: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid

Instrumentation and Conditions

LC System (similar to Method 1, but UHPLC is preferred for better resolution and speed):

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program: 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS System:

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Key Parameters:

    • IonSpray Voltage: +5500 V

    • Source Temperature: 500°C

    • Curtain Gas (CUR): 35 psi

    • Collision Gas (CAD): Medium

    • Ion Source Gas 1 (GS1): 50 psi

    • Ion Source Gas 2 (GS2): 60 psi

MS Parameter Optimization (Method Development)

The key to a sensitive and specific LC-MS/MS method is the selection of MRM transitions. This is determined experimentally.

  • Direct Infusion: Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer.

  • Find Precursor Ion: Perform a Q1 scan to find the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.

  • Find Product Ions: Perform a product ion scan on the selected precursor ion. Select the two most intense and stable fragment ions for quantification (quantifier) and confirmation (qualifier).

  • Optimize Collision Energy (CE): For each transition, vary the collision energy to find the value that produces the maximum product ion intensity.

Hypothetical MRM Transitions: (Note: These values are illustrative and must be determined experimentally.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
Analyte 260.1154.110025Quantifier
Analyte 260.1125.110035Qualifier
IS 291.0 (example)154.1 (example)10028Quantifier
Preparation of Solutions
  • Stock Solutions (1.0 mg/mL): Prepare separate stock solutions for the analyte and the Internal Standard (IS) in acetonitrile.

  • Working Solutions: Prepare intermediate dilutions of the analyte and a single working solution of the IS (e.g., 100 ng/mL).

  • Calibration Standards: Spike varying amounts of the analyte working solution and a fixed amount of the IS working solution into the blank matrix (e.g., plasma, placebo formulation extract). This creates a calibration curve ranging from the LOQ (e.g., 0.1 ng/mL) to the upper limit of quantification (e.g., 100 ng/mL).

  • Sample Preparation (e.g., from Plasma):

    • To 100 µL of plasma, add 20 µL of the IS working solution.

    • Add 300 µL of cold acetonitrile (protein precipitation).[9]

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation

The validation for an LC-MS/MS method follows similar principles to HPLC-UV but with a focus on matrix effects and higher sensitivity, as guided by ICH M10 for bioanalytical method validation if applicable.

Key Validation Parameters:

  • Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interference.

  • Linearity, Accuracy, and Precision: Assessed using calibration standards and Quality Control (QC) samples at low, medium, and high concentrations.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

  • Recovery: Assess the efficiency of the sample extraction process.

  • Stability: Evaluate the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

This application note provides two distinct, robust, and scientifically sound methods for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine quality control, assay, and purity testing. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level impurity analysis or demanding bioanalytical studies. Both protocols are grounded in established regulatory principles, ensuring that the generated data is accurate, reproducible, and fit for purpose across the pharmaceutical development landscape.

References

  • Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide | C12H15Cl2NO | CID 43697940 Source: PubChem URL: [Link]

  • Title: Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts Source: PMC - NIH URL: [Link]

Sources

Application Notes and Protocols for In Vitro Antifungal Assays of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro evaluation of the novel synthetic amide, 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide, as a potential antifungal agent. While specific data on this particular molecule is emerging, this guide draws upon established principles of antifungal susceptibility testing and the known activities of related chloroacetamide compounds. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to determine the compound's potency, spectrum of activity, and potential mechanism of action against clinically relevant fungal pathogens. This application note is structured to provide not only step-by-step methodologies but also the scientific rationale behind the experimental design, empowering researchers to generate reliable and reproducible data for drug development pipelines.

Introduction: The Promise of Chloroacetamides in Antifungal Research

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the exploration of novel chemical scaffolds with antifungal properties. Chloroacetamides, a class of compounds widely utilized as herbicides, have demonstrated promising biological activity, including antifungal potential.[1] Studies on related compounds, such as 2-chloro-N-phenylacetamide, have revealed fungicidal activity against a range of pathogenic fungi, including Aspergillus and Candida species.[2][3][4][5] The proposed mechanisms of action for some chloroacetamides include disruption of the fungal cell membrane via interaction with ergosterol and potential inhibition of essential enzymes.[2][4]

This compound is a novel derivative within this class. Its structural features suggest the potential for interaction with fungal-specific targets. These application notes will guide the researcher through a systematic in vitro evaluation of this compound's antifungal efficacy.

Core Experimental Workflow

The following diagram illustrates the logical flow of experiments to characterize the antifungal properties of a novel compound.

Antifungal_Assay_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Fungicidal Activity cluster_2 Phase 3: Mechanism of Action Studies A Compound Preparation & QC C Broth Microdilution for MIC Determination A->C B Fungal Strain Selection & Culture B->C D Determination of MFC C->D Proceed if MIC is promising E Ergosterol Binding Assay D->E Investigate membrane interaction F Cell Wall Integrity Assay (Sorbitol Protection) D->F Investigate cell wall effects

Caption: Experimental workflow for in vitro antifungal evaluation.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Category Item Recommended Source/Specification
Test Compound This compoundSynthesized and purified (>95% purity)
Dimethyl sulfoxide (DMSO)Cell culture grade
Fungal Strains Candida albicans (e.g., ATCC 90028)ATCC or other certified culture collection
Candida glabrata (e.g., ATCC 90030)ATCC or other certified culture collection
Aspergillus fumigatus (e.g., ATCC 204305)ATCC or other certified culture collection
Clinically relevant resistant strainsAs needed for specific studies
Culture Media RPMI 1640 medium with L-glutamine, without bicarbonateGibco, Sigma-Aldrich
MOPS (3-(N-morpholino)propanesulfonic acid) bufferSigma-Aldrich
Sabouraud Dextrose Agar (SDA)Becton Dickinson, Oxoid
Potato Dextrose Agar (PDA) for Aspergillus sporulationBecton Dickinson, Oxoid
Reagents Amphotericin B, Fluconazole, CaspofunginSigma-Aldrich (for positive controls)
ErgosterolSigma-Aldrich
SorbitolSigma-Aldrich
Consumables Sterile 96-well flat-bottom microtiter platesCorning, Falcon
Sterile pipette tips, tubes, and reservoirsAxygen, Eppendorf

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[6] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[7][8][9]

Preparation of Fungal Inoculum
  • Yeast Strains (Candida spp.):

    • Subculture the yeast from frozen stock onto an SDA plate and incubate at 35°C for 24-48 hours.

    • Select 2-3 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Filamentous Fungi (Aspergillus spp.):

    • Culture the mold on PDA plates at 35°C for 5-7 days to encourage sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard and dilute in RPMI 1640 to a final concentration of 0.4-5 x 10^4 CFU/mL.

Preparation of the Microtiter Plate
  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well plate to achieve concentrations ranging from, for example, 256 µg/mL to 0.5 µg/mL.

  • Include positive control wells with standard antifungals (e.g., Fluconazole, Amphotericin B) and a negative control well (no drug).

  • Add 100 µL of the standardized fungal inoculum to each well.

  • The final volume in each well should be 200 µL.

Incubation and MIC Determination
  • Incubate the plates at 35°C.

  • Read the MIC after 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.

  • The MIC is defined as the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the drug-free control well.[6]

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[10]

  • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a sterile SDA plate.

  • Incubate the plate at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from the MIC plate that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.[10]

Protocol 3: Investigating the Mechanism of Action

Based on the activity of related chloroacetamide compounds, a plausible mechanism of action for this compound is the disruption of the fungal cell membrane through interaction with ergosterol.

Ergosterol Binding Assay

Ergosterol is a vital component of the fungal cell membrane and a common target for antifungal drugs.[11][12][13][14][15] This assay assesses the ability of the test compound to bind to ergosterol.

  • Perform a standard broth microdilution assay as described in Protocol 1.

  • In a parallel plate, add exogenous ergosterol (e.g., 200-400 µg/mL) to the RPMI medium before adding the test compound and fungal inoculum.

  • Incubate and determine the MIC in the presence and absence of ergosterol.

  • A significant increase (four-fold or greater) in the MIC value in the presence of ergosterol suggests a direct interaction between the compound and ergosterol.

Caption: Fungal ergosterol biosynthesis and potential points of inhibition.

Data Interpretation and Expected Outcomes

The following table provides a framework for interpreting the results of the in vitro assays.

Assay Parameter Interpretation
MIC Assay MIC Value (µg/mL)A lower MIC indicates higher potency.
MFC Assay MFC/MIC Ratio≤ 4 suggests fungicidal activity. > 4 suggests fungistatic activity.
Ergosterol Binding Fold-change in MICA ≥4-fold increase in MIC with exogenous ergosterol suggests interaction with ergosterol.

Conclusion

These application notes provide a robust framework for the initial in vitro characterization of this compound as a potential antifungal agent. By following these standardized protocols, researchers can generate reliable data on the compound's potency, spectrum of activity, and likely mechanism of action. Positive results from these assays would warrant further investigation, including studies against a broader panel of clinical isolates, biofilm susceptibility testing, and in vivo efficacy studies. The exploration of novel chemical entities like this compound is a critical step in addressing the growing threat of antifungal resistance.

References

  • Fluconazole - StatPearls - NCBI Bookshelf. (2024-02-28). Available from: [Link]

  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 37(5), 648–679. Available from: [Link]

  • Alcazar-Fuoli, L., et al. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids, 73(3), 273–281. Available from: [Link]

  • Pharmacology of Fluconazole; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-02-12). Available from: [Link]

  • Solved: What is the mechanism of action of fluconazole (Diflucan®)? - Atlas. Available from: [Link]

  • Pharmacology of Caspofungin Acetate (Cancidas); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025-02-10). Available from: [Link]

  • Caspofungin - StatPearls - NCBI Bookshelf - NIH. (2024-02-28). Available from: [Link]

  • Caspofungin - Wikipedia. Available from: [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - MDPI. Available from: [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025-05-08). Available from: [Link]

  • What is the mechanism of Caspofungin Acetate? - Patsnap Synapse. (2024-07-17). Available from: [Link]

  • Ergosterol Biosynthesis - Creative Biolabs. Available from: [Link]

  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. - MDPI. Available from: [Link]

  • Caspofungin: an echinocandin antifungal agent - PubMed. Available from: [Link]

  • Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(6), ofy126. Available from: [Link]

  • The canonical fungal ergosterol biosynthetic pathway. Biosynthesis of... - ResearchGate. Available from: [Link]

  • Wieder, A. M., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Available from: [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Available from: [Link]

  • Spampinato, C., & Leonardi, D. (2013). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1229. Available from: [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Available from: [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4544–4546. Available from: [Link]

  • D'Arezzo, S., et al. (2011). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(10), 384. Available from: [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (2022-08-03). Available from: [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. (2025-08-06). Available from: [Link]

  • Antifungal Susceptibility Testing for C. auris - CDC. (2024-04-24). Available from: [Link]

  • Clinical and Laboratory Standards Institute|www.clsi.org P - Regulations.gov. (2024-05-21). Available from: [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds - Scilit. Available from: [Link]

  • da Silva, A. C. A., et al. (2023). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Drug and Chemical Toxicology, 46(2), 488–496. Available from: [Link]

  • de Oliveira, G. L. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(5), 3601–3617. Available from: [Link]

  • Machado, A. M. G., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Mycoses, 65(6), 643–651. Available from: [Link]

  • Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides - PubMed. Available from: [Link]

  • de Oliveira, G. L. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. Available from: [Link]

  • de Oliveira, G. L. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. Available from: [Link]

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed. Available from: [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides - Cambridge University Press & Assessment. Available from: [Link]

  • Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed. (2016-08-25). Available from: [Link]

  • Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide - PrepChem.com. Available from: [Link]

  • Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. - Scholars@Duke. Available from: [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide - SciELO. Available from: [Link]

  • Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide - RSC Publishing. Available from: [Link]

Sources

Application Notes and Protocols for Greenhouse Herbicide Screening of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Herbicidal Potential of a Novel Chloroacetamide

2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide is a molecule belonging to the chloroacetamide class of herbicides.[1][2][3] These herbicides are pivotal in modern agriculture for their efficacy against a broad spectrum of annual grasses and small-seeded broadleaf weeds.[3] The primary mode of action for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development.[3][4] This disruption ultimately leads to a cessation of cell division and expansion, particularly impacting early seedling growth.[1][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively screen this compound for its herbicidal activity in a controlled greenhouse environment. The protocols outlined herein are designed to be robust and adaptable, enabling the determination of herbicidal efficacy, crop selectivity, and dose-response relationships.

Core Principles of Greenhouse Herbicide Screening

A successful greenhouse screening program relies on meticulous planning and execution. The controlled environment of a greenhouse allows for the precise evaluation of a herbicide's biological activity, minimizing the variability of field conditions.[5][6] Key considerations include the selection of relevant plant species, appropriate growth media, and standardized application techniques.[7][8]

The primary objectives of this screening protocol are:

  • To assess the pre- and post-emergence herbicidal activity of this compound on a representative panel of weed species.

  • To evaluate the tolerance of key crop species to the herbicide, establishing a preliminary selectivity profile.

  • To determine the dose-response relationship for both weed control and crop injury, identifying the effective use rates.

Experimental Protocols

Plant Material and Growth Conditions

A critical first step is the selection of appropriate plant species for screening. This should include a mix of economically important weeds and crops.

Table 1: Suggested Plant Species for Herbicide Screening

Plant TypeCommon NameScientific NameRationale
Monocot Weed Large CrabgrassDigitaria sanguinalisCommon and competitive grass weed in many crops.
Monocot Weed BarnyardgrassEchinochloa crus-galliA major weed in rice and other field crops.
Dicot Weed Common LambsquartersChenopodium albumA widespread and prolific broadleaf weed.
Dicot Weed VelvetleafAbutilon theophrastiA competitive broadleaf weed in corn and soybeans.
Monocot Crop CornZea maysA major global cereal crop.
Dicot Crop SoybeanGlycine maxA key global oilseed and protein crop.

Greenhouse Conditions:

  • Temperature: 25-30°C (day), 18-22°C (night)

  • Photoperiod: 14-16 hours of light

  • Light Intensity: Supplemental lighting to ensure a minimum of 400 µmol/m²/s

  • Relative Humidity: 50-70%

  • Growth Medium: A sterile, well-drained potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio).

Herbicide Formulation and Application

For accurate and reproducible results, proper formulation and application of the test compound are essential.

Formulation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone or DMSO).

  • For application, create an aqueous emulsion by adding the stock solution to water containing a non-ionic surfactant (e.g., 0.25% v/v Tween 20) to ensure uniform coverage.

Application Rates: A dose-response study is crucial for determining the herbicidal efficacy. A logarithmic series of application rates is recommended.

Table 2: Suggested Application Rates for Dose-Response Study

TreatmentApplication Rate (g a.i./ha)
1Untreated Control
250
3100
4200
5400
6800

Application Methods:

  • Pre-emergence Application: Apply the herbicide solution uniformly to the soil surface immediately after planting the seeds. This method assesses the herbicide's effect on germinating seedlings.

  • Post-emergence Application: Apply the herbicide solution to the foliage of plants that have reached a specific growth stage (e.g., 2-3 true leaves). This evaluates the herbicide's effect on established plants.

A cabinet sprayer should be used for all applications to ensure uniform coverage.

Experimental Design and Data Collection

A randomized complete block design with four replicates for each treatment is recommended to minimize the effects of environmental gradients within the greenhouse.

Data Collection:

  • Visual Injury Assessment: Rate the percentage of plant injury at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (complete plant death).

  • Biomass Reduction: At 21 DAT, harvest the above-ground plant tissue, dry it in an oven at 70°C for 72 hours, and record the dry weight. Calculate the percent biomass reduction relative to the untreated control.

Data Analysis and Interpretation

The collected data should be subjected to analysis of variance (ANOVA) to determine the statistical significance of the treatments. Dose-response curves can be generated by plotting the percent injury or biomass reduction against the logarithm of the herbicide application rate. From these curves, the effective dose required to cause 50% inhibition (ED₅₀) can be calculated for each species.

Visualizing the Workflow

The following diagram illustrates the key stages of the greenhouse herbicide screening protocol.

HerbicideScreeningWorkflow cluster_prep Phase 1: Preparation cluster_application Phase 2: Application cluster_incubation Phase 3: Incubation & Data Collection cluster_analysis Phase 4: Analysis & Interpretation PlantSelection Plant Species Selection (Weeds & Crops) Potting Potting & Seeding PlantSelection->Potting PreEmergence Pre-Emergence Application Potting->PreEmergence GreenhouseGrowth Greenhouse Incubation (21 Days) Potting->GreenhouseGrowth HerbicidePrep Herbicide Formulation & Dilution Series HerbicidePrep->PreEmergence PostEmergence Post-Emergence Application HerbicidePrep->PostEmergence PreEmergence->GreenhouseGrowth PostEmergence->GreenhouseGrowth DataCollection Data Collection (Visual Injury & Biomass) GreenhouseGrowth->DataCollection DataAnalysis Statistical Analysis (ANOVA, Dose-Response) Interpretation Interpretation of Results (Efficacy & Selectivity) DataAnalysis->Interpretation

Caption: Greenhouse Herbicide Screening Workflow.

Understanding the Mode of Action

The herbicidal activity of this compound is attributed to its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). This diagram illustrates the proposed mechanism.

Chloroacetamide_MoA cluster_pathway VLCFA Biosynthesis Pathway cluster_inhibition Inhibition by Chloroacetamide cluster_effects Downstream Effects AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCasa VLCFA_Elongase VLCFA Elongase Complex MalonylCoA->VLCFA_Elongase VLCFAs Very-Long-Chain Fatty Acids VLCFA_Elongase->VLCFAs CellDivision Inhibition of Cell Division & Expansion DisruptedGrowth Disrupted Seedling Growth (Shoot & Root Inhibition) Herbicide This compound Inhibition Inhibition Inhibition->VLCFA_Elongase PlantDeath Plant Death CellDivision->PlantDeath

Caption: Mode of Action of Chloroacetamide Herbicides.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the screening results, the following self-validating measures should be implemented:

  • Inclusion of Commercial Standards: Test a commercial chloroacetamide herbicide (e.g., metolachlor) alongside the experimental compound. This provides a benchmark for activity and validates the experimental system.

  • Untreated Controls: Multiple untreated control pots should be included to account for any potential environmental effects on plant growth.

  • Blind Assessments: Whenever possible, visual injury ratings should be conducted by personnel who are unaware of the treatment assignments to prevent bias.

  • Replication: The use of multiple replicates for each treatment is essential for statistical validity and to ensure that the observed effects are reproducible.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial greenhouse screening of this compound. By following these guidelines, researchers can generate reliable data on the herbicidal efficacy and crop selectivity of this novel compound, paving the way for further development and potential commercialization. The insights gained from these studies are critical for understanding the compound's spectrum of activity and its fit within modern weed management programs.

References

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]

  • Herbicide Mode of Action Groups 101. Farmers Business Network. [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. [Link]

  • Chloroacetamide Herbicides. ResearchGate. [Link]

  • Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science. [Link]

  • Screening for Herbicide Resistance in Weeds. ResearchGate. [Link]

  • Primary Herbicide Screening. UC ANR. [Link]

  • 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide. PubChem. [Link]

  • 2-chloro-n-[1-(4-fluorophenyl)ethyl]propanamide. PubChemLite. [Link]

  • Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]

  • Propanamide, N-(4-chlorophenyl)-. NIST WebBook. [Link]

  • Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry. [Link]

  • 2-Chloro-N-ethylpropionamide. PubChem. [Link]

  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI. [Link]

  • Synthesis, Herbicidal Activity, and Structure-Activity Relationships of O-Alkyl Analogues of Khellin and Visnagin. PubMed. [Link]

  • Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. PubMed. [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Bioactivity of Chloroacetamide Derivatives

The chloroacetamide functional group is a well-established pharmacophore present in a variety of biologically active compounds, most notably in the class of herbicides that includes acetochlor and metolachlor.[1][2] These molecules typically act by inhibiting very-long-chain fatty acid elongases (VLCFAs), a critical enzymatic process in both plants and some pathogenic organisms.[3] The core mechanism often involves the covalent modification of a key cysteine residue in the enzyme's active site by the electrophilic chloroacetamide moiety.[3]

The compound 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide presents a chiral center and specific aromatic substitution, suggesting that its biological activity is likely stereospecific and influenced by the electronic and steric properties of its constituent parts. A systematic Structure-Activity Relationship (SAR) study is therefore essential to understand the molecular determinants of its efficacy, selectivity, and potential applications, which may range from agriculture to medicine.[4] This guide provides a comprehensive framework for conducting such a study, from the strategic design of an analog library to detailed protocols for synthesis and biological evaluation.

Part 1: Strategic Design of a Focused Analog Library

A successful SAR study hinges on the logical and systematic modification of the parent molecule. For this compound, we can dissect the molecule into three key regions for modification:

  • The Chloroacetamide Moiety (A-Region): This is the presumed reactive "warhead" of the molecule. Modifications here will probe the importance of the electrophilic center.

  • The Chiral Ethyl Linker (B-Region): The stereochemistry and nature of this linker can significantly impact binding affinity and orientation within the target's active site.

  • The 4-Chlorophenyl Group (C-Region): This aromatic ring likely engages in hydrophobic and electronic interactions with the target protein.

The following table outlines a proposed library of analogs designed to systematically probe the SAR of the parent compound.

Analog ID Modification Region Rationale for Modification Proposed Structure
Parent -Parent CompoundThis compound
A1 A-RegionReplace chloro with bromo to investigate halogen reactivity.2-bromo-N-[1-(4-chlorophenyl)ethyl]propanamide
A2 A-RegionReplace chloro with a non-reactive methyl group (negative control).2-methyl-N-[1-(4-chlorophenyl)ethyl]propanamide
B1 B-RegionSynthesize the (R)- and (S)-enantiomers separately to assess stereospecificity.(R)- and (S)-2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide
B2 B-RegionExtend the ethyl linker to a propyl group to probe the size of the binding pocket.2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide
C1 C-RegionReplace the 4-chloro substituent with a 4-fluoro group to explore electronic effects.2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide
C2 C-RegionReplace the 4-chloro substituent with a 4-methyl group to assess steric and electronic differences.2-chloro-N-[1-(4-methylphenyl)ethyl]propanamide
C3 C-RegionReplace the 4-chloro substituent with a 4-methoxy group to introduce a hydrogen bond donor/acceptor.2-chloro-N-[1-(4-methoxyphenyl)ethyl]propanamide
C4 C-RegionRemove the chloro substituent to evaluate the necessity of the halogen for activity.2-chloro-N-(1-phenylethyl)propanamide

Part 2: Synthetic Protocols

The synthesis of the proposed analogs can be achieved through a straightforward amidation reaction between the appropriate chiral amine and an acyl chloride.[5][6]

General Protocol for the Synthesis of 2-chloro-N-[1-(aryl)ethyl]propanamide Analogs

This protocol is based on the Schotten-Baumann reaction conditions, a reliable method for forming amide bonds.[6]

Materials:

  • Appropriately substituted (R)- or (S)-1-arylethylamine (e.g., (R)-1-(4-chlorophenyl)ethylamine)

  • 2-chloropropionyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the 1-arylethylamine (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride (1.1 equivalents) to the stirred solution.

  • Base Addition: After 10 minutes of stirring at 0 °C, add triethylamine (1.2 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure propanamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biological Evaluation Protocols

The biological activity of the synthesized analogs can be assessed using a combination of in-planta and in-vitro assays.

Protocol 1: In-Planta Herbicidal Activity Assay (Pre-emergence)

This assay evaluates the effect of the compounds on seed germination and early seedling growth.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana or cress)

  • Petri dishes with sterile filter paper

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Growth medium (e.g., Murashige and Skoog medium)

  • Growth chamber with controlled light and temperature

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a dilution series to test a range of concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Plating: In each Petri dish, place a sterile filter paper and add a fixed volume of the growth medium containing the test compound at the desired concentration. Ensure the final DMSO concentration is low and consistent across all plates, including a vehicle control.

  • Seed Sowing: Evenly spread a known number of seeds (e.g., 50-100) on the filter paper in each dish.

  • Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22 °C).

  • Data Collection: After a set period (e.g., 7-10 days), measure the germination rate and root length of the seedlings for each treatment.

  • Analysis: Calculate the IC₅₀ value (the concentration that inhibits root growth by 50%) for each compound.

Protocol 2: In-Vitro Enzyme Inhibition Assay (VLCFA Elongase)

This assay directly measures the inhibitory effect of the compounds on the target enzyme.

Materials:

  • Microsomal fraction containing VLCFA elongase activity (isolated from a suitable plant source like leek seedlings)

  • Radiolabeled substrate (e.g., [¹⁴C]malonyl-CoA)

  • Acyl-CoA substrates (e.g., C18:0-CoA)

  • Reaction buffer

  • Test compounds dissolved in DMSO

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, microsomal protein, and acyl-CoA substrate.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period to allow for potential covalent modification.

  • Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate ([¹⁴C]malonyl-CoA).

  • Incubation: Incubate the reaction at the optimal temperature for a specific time.

  • Termination and Extraction: Stop the reaction and extract the fatty acid products.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Analysis: Determine the IC₅₀ value for each compound by plotting the percentage of enzyme inhibition against the compound concentration.

Part 4: Data Interpretation and Visualization

The data from the synthetic and biological evaluations should be systematically organized and visualized to facilitate the elucidation of SAR.

Workflow for SAR Analysis

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Analog Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization HerbicidalAssay In-Planta Herbicidal Assay Characterization->HerbicidalAssay EnzymeAssay In-Vitro Enzyme Assay Characterization->EnzymeAssay IC50 IC50 Determination HerbicidalAssay->IC50 EnzymeAssay->IC50 SAR_Table SAR Table Generation IC50->SAR_Table Lead_Opt Lead Optimization SAR_Table->Lead_Opt

Sources

Application Notes and Protocols for Experimental Use of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Chiral Chloroacetanilide

2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide is a member of the chloroacetanilide chemical class, a group of compounds widely recognized for their biological activity, most notably as herbicides.[1][2] The core structure, featuring an electrophilic chloroacetyl group, suggests a mechanism of action rooted in covalent interactions with biological macromolecules.[1][3] Specifically, chloroacetanilides are known to act as alkylating agents, forming covalent bonds with sulfhydryl (-SH) groups present in enzymes and coenzymes, thereby disrupting essential metabolic pathways.[1][2] This reactivity is central to their biological effects.

The presence of a chiral center at the ethylamine moiety introduces an additional layer of complexity and potential for stereospecific interactions with biological targets. This stereoselectivity is a critical consideration in drug development and agrochemical research, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, handling, and experimental evaluation of this compound. The protocols outlined herein are designed to ensure scientific rigor and reproducibility, enabling a thorough investigation of this compound's biological and biochemical properties.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1. As with many synthetic organic molecules, this compound is predicted to have low aqueous solubility, a critical factor to consider when designing experimental protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 92546-75-3[4]
Molecular Formula C₁₁H₁₃Cl₂NO
Molecular Weight 246.13 g/mol
Appearance White to off-white solid (predicted)
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, ethanol)[5][6][7]

Safety Precautions:

This compound should be handled with appropriate safety precautions in a laboratory setting.[8][9]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Formulation for In Vitro Assays

The low aqueous solubility of this compound necessitates the use of a suitable formulation strategy for in vitro biological assays to ensure accurate and reproducible results.[5][6][7][11][12][13] The following protocol describes a common method for preparing a stock solution and subsequent dilutions for cell-based assays.

Protocol 1: Preparation of a DMSO Stock Solution and Working Solutions

Rationale: Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving hydrophobic compounds for in vitro screening due to its high solubilizing capacity and miscibility with aqueous culture media. However, it is crucial to keep the final DMSO concentration in the assay low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Appropriate cell culture medium

Procedure:

  • Preparation of a 10 mM Stock Solution:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, dissolve 2.46 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your assay.

    • It is critical to ensure that the final concentration of DMSO in the cell culture wells remains below a non-toxic level (e.g., 0.1-0.5%). This should be determined empirically for your specific cell line.

Proposed Mechanism of Action and Key Biological Assays

The electrophilic nature of the chloroacetyl group in this compound strongly suggests that its mechanism of action involves covalent modification of cellular proteins.[1][3] This can lead to the inhibition of enzyme activity and disruption of cellular signaling pathways. The following diagram illustrates the proposed mechanism.

Mechanism_of_Action Compound This compound CovalentAdduct Covalent Adduct Compound->CovalentAdduct Covalent Bonding (Nucleophilic Attack) TargetProtein Target Protein (with nucleophilic -SH group) TargetProtein->CovalentAdduct DownstreamEffects Disruption of Cellular Function (e.g., enzyme inhibition, altered signaling) CovalentAdduct->DownstreamEffects Leads to

Caption: Proposed mechanism of action.

To investigate this proposed mechanism and assess the biological activity of the compound, a series of in vitro assays are recommended.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[14] This assay is a fundamental first step to determine the cytotoxic potential of the compound and to establish a suitable concentration range for subsequent mechanistic studies.[15]

Materials:

  • Target cell line (e.g., a relevant cancer cell line or a cell line expressing a potential target)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 3: Assessment of Covalent Protein Binding

Rationale: To confirm the proposed mechanism of action, it is essential to demonstrate that this compound covalently binds to cellular proteins.[16][17][18] This can be achieved by incubating the compound with cell lysates and analyzing for a decrease in free thiol groups.

Materials:

  • Cell lysate from the target cell line

  • This compound

  • Ellman's reagent (DTNB)

  • Tris buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

  • Compound Incubation: Incubate the cell lysate with varying concentrations of this compound for a set period at room temperature or 37°C. Include a vehicle control (DMSO).

  • Thiol Quantification: Add Ellman's reagent to each sample. The reagent reacts with free thiol groups to produce a colored product.

  • Absorbance Measurement: Measure the absorbance at 412 nm.

  • Data Analysis: A decrease in absorbance in the compound-treated samples compared to the vehicle control indicates a reduction in free thiol groups, suggesting covalent modification by the compound.

Analytical Characterization

Accurate and reliable analytical methods are crucial for the characterization of this compound and for quantifying its presence in experimental samples.

Protocol 4: Chiral Separation and Purity Analysis by HPLC

Rationale: Due to the presence of a chiral center, it is imperative to separate and quantify the individual enantiomers of this compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.[19][20][21]

Table 2: Suggested HPLC Conditions for Chiral Separation

ParameterSuggested Condition
Column Chiralcel OD-H or similar polysaccharide-based CSP
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Column Temperature 25°C

Procedure:

  • Sample Preparation: Prepare a standard solution of the compound in the mobile phase.

  • HPLC Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: The two enantiomers should be resolved as distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.

Protocol 5: Quantification in Biological Matrices by LC-MS/MS

Rationale: For pharmacokinetic studies or to measure the concentration of the compound in complex biological samples, a highly sensitive and selective method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.[22][23][24][25][26]

LCMSMS_Workflow Sample Biological Sample (e.g., plasma, cell lysate) Extraction Sample Preparation (Protein Precipitation, SPE) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS

Caption: LC-MS/MS analytical workflow.

Suggested LC-MS/MS Parameters:

  • LC Column: C18 reverse-phase column

  • Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.

Conclusion and Future Directions

These application notes provide a foundational framework for the experimental investigation of this compound. The protocols for formulation, cytotoxicity testing, covalent binding assessment, and analytical characterization are designed to be adaptable to specific research questions.

Future studies should focus on identifying the specific protein targets of this compound, which can be achieved using advanced proteomic techniques. Furthermore, elucidating the differential activities of the individual enantiomers will be crucial for a comprehensive understanding of its biological profile. The insights gained from these studies will be invaluable for assessing the potential of this compound in drug discovery or agrochemical development.

References

  • Leavitt, J. R. C., & Penner, D. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. [Link]

  • Aga, D. S., & Thurman, E. M. (2001). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 938(1-2), 141-151. [Link]

  • Shen, Y., et al. (2013). Simultaneous Determination of Chloroacetanilide Herbicide Residues in Crops with Gas Chromatography-Mass Spectrometry. Der Pharma Chemica, 5(5), 18-24. [Link]

  • Leavitt, J. R. C., & Penner, D. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. [Link]

  • Zimmerman, L. R., & Thurman, E. M. (2000). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. U.S. Geological Survey Open-File Report 00-182. [Link]

  • Thurman, E. M., et al. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. U.S. Geological Survey Open-File Report 00-182. [Link]

  • Krynitsky, A. J. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Methods in Biotechnology, 19, 233-246. [Link]

  • Mondal, T., et al. (2018). New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. Molecules, 23(9), 2358. [Link]

  • Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Webcast. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

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  • Patel, R. P., et al. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 3(1), 123-127. [Link]

  • Kaukonen, A. M. (2010). Formulation of poorly soluble compounds. European Medicines Agency. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. [Link]

  • Williams, H. D., et al. (2013). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 102(11), 3877-3896. [Link]

  • Al-Suhaimi, E. A., & Al-Riziza, N. A. (2001). A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. Medical Science Monitor, 7(5), 963-968. [Link]

  • Zhang, Y., et al. (2017). A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. Scientific Reports, 7, 4078. [Link]

  • Higdon, A., et al. (2013). Detection of electrophile-sensitive proteins. Free Radical Biology and Medicine, 65, 987-996. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Chloroacetanilide on Newcrom R1 HPLC column. [Link]

  • Nature Portfolio. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Nature Protocols. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Serbian Chemical Society, 84(11), 1205-1224. [Link]

  • Enoch, S. J., et al. (2011). A review of the electrophilic reaction chemistry involved in covalent protein binding relevant to toxicity. Critical Reviews in Toxicology, 41(9), 783-802. [Link]

  • AA Blocks. (2025). Safety Data Sheet for 2-Bromo-n-[2-(4-chlorophenyl)ethyl]propanamide. [Link]

  • Sheng, G., et al. (2002). Structural influences to relative sorptivity of chloroacetanilide herbicides on soil. Journal of Agricultural and Food Chemistry, 50(15), 4350-4356. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. [Link]

  • Aga, D. S., & Thurman, E. M. (2001). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • Aptula, A. O., & Roberts, D. W. (2006). A review of the electrophilic reaction chemistry involved in covalent protein binding relevant to toxicity. ResearchGate. [Link]

  • Breaux, E. J., Patanella, J. E., & Sanders, E. F. (1987). Chloroacetanilide herbicide selectivity: analysis of glutathione and homoglutathione in tolerant, susceptible, and safened seedlings. Journal of Agricultural and Food Chemistry, 35(4), 474-478. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Ghare, S., et al. (2016). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • PubChemLite. (n.d.). 2-chloro-n-[1-(4-fluorophenyl)ethyl]propanamide. [Link]

  • Ivanov, I., et al. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(2), M1536. [Link]

  • Smith, G., et al. (2007). Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. [Link]

  • Kumar, A., et al. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 15(1), 409-417. [Link]

  • PubChem. (n.d.). N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. [Link]

  • Steiner, A. R., & Lindsley, C. W. (2017). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. ACS Chemical Neuroscience, 8(9), 1844-1851. [Link]

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Troubleshooting & Optimization

Purification of "2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide" from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule and require robust, field-proven methods to achieve high purity. As an amide synthesized from 1-(4-chlorophenyl)ethanamine and 2-chloropropionyl chloride or a related acylating agent, the crude product often contains a predictable set of impurities.[1][2] This guide provides a logical framework for diagnosing purification challenges and implementing effective solutions, moving beyond simple step-by-step instructions to explain the causality behind each procedural choice.

Section 1: Understanding the Chemistry: Common Impurities and Their Origins

Effective purification begins with understanding the potential contaminants in your crude reaction mixture. The primary impurities arise from unreacted starting materials, side-products, and reagents used during the synthesis.

Impurity Likely Origin Primary Removal Strategy
1-(4-chlorophenyl)ethanamine (Starting Material)Incomplete reaction; non-stoichiometric addition.Acidic aqueous wash (e.g., dilute HCl). The amine is basic and will form a water-soluble ammonium salt.[1]
2-chloropropionic acidHydrolysis of the 2-chloropropionyl chloride starting material.Basic aqueous wash (e.g., NaHCO₃ or Na₂CO₃ solution). The carboxylic acid is acidic and will form a water-soluble carboxylate salt.[1]
Base Hydrochloride Salt (e.g., Triethylammonium chloride, Pyridinium chloride)Neutralization of HCl byproduct during the acylation reaction.[1][3]Aqueous wash (water or brine). These salts are highly soluble in water.[1][4]
DiastereomersIf racemic starting materials are used or epimerization occurs.Chiral chromatography or diastereomeric salt resolution (advanced). Standard chromatography may offer some separation.
Solvent Residues (e.g., Toluene, Dichloromethane)Trapped solvent from the reaction workup.Drying under high vacuum; recrystallization.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the purification workflow in a practical question-and-answer format.

Question: My compound is not crystallizing from the chosen solvent. What went wrong?

Answer: Crystallization failure typically stems from one of three issues:

  • Solution is not supersaturated: You may have used too much solvent. Try evaporating a portion of the solvent and attempting to induce crystallization again by cooling or scratching the inside of the flask with a glass rod. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

  • Presence of "oiling out" impurities: If the product separates as a liquid (an oil) instead of a solid, it indicates the presence of impurities that are depressing the melting point and interfering with lattice formation. In this case, you should separate the mother liquor, redissolve the oil in a minimum of hot solvent, and attempt cooling again. If it persists, column chromatography is the recommended next step before another recrystallization attempt.

  • Incorrect solvent choice: The ideal solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at room temperature or below. You may need to screen other solvents or use a mixed-solvent system.

Question: I have a low yield after recrystallization. How can I improve it?

Answer: Low yield is often a trade-off for high purity. However, significant losses can be mitigated:

  • Minimize Hot Solvent: Ensure you are using the absolute minimum volume of boiling solvent to dissolve the crude material. Any excess will retain more of your product in the mother liquor upon cooling.[5]

  • Sufficient Cooling: Allow the solution to cool slowly to room temperature first to form well-defined crystals, then transfer to an ice bath for at least 30 minutes to maximize precipitation.[5]

  • Wash with Cold Solvent: When filtering, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without redissolving a significant portion of the product.

  • Second Crop Recovery: Concentrate the mother liquor (the filtrate) and cool it again to obtain a second, though likely less pure, crop of crystals. You can assess the purity of this second crop by TLC or melting point and decide whether to combine it with the first.

Question: How do I choose the right mobile phase for flash column chromatography?

Answer: The goal is to find a solvent system that provides good separation between your product and impurities on a TLC plate, with the product having a retention factor (Rf) of approximately 0.3-0.4.

  • Start with a standard system: For a moderately polar amide like this, a good starting point is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate).

  • Run TLC trials: Test various ratios, such as 9:1, 4:1, and 2:1 (Hexane:Ethyl Acetate).

  • Analyze the results:

    • If the Rf is too high (spot is near the solvent front), the mobile phase is too polar. Increase the proportion of hexane.

    • If the Rf is too low (spot is near the baseline), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.

    • If spots are streaking, it may indicate overloading the TLC plate or that the compound is acidic/basic. Adding a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can sometimes resolve this, though it's less common for amides.

Question: My NMR spectrum shows persistent, unidentifiable peaks after purification. What are they?

Answer:

  • Check for solvent: First, compare the peaks to the known shifts of common laboratory solvents (e.g., Ethyl Acetate, Hexane, Dichloromethane, Acetone). These are the most common "impurities."

  • Review starting materials: Compare the spectrum to the NMR spectra of your starting materials, 1-(4-chlorophenyl)ethanamine and 2-chloropropionic acid/chloride.

  • Consider structural isomers: If the synthesis of your starting materials was not regioselective, you might have ortho- or meta-chlorophenyl isomers, which would have distinct aromatic region splitting patterns.[6]

  • Look for hydrolysis: Amides can hydrolyze back to the corresponding carboxylic acid and amine under harsh acidic or basic conditions, although this is less likely during a standard workup.

Section 3: Standard Operating Protocols (SOPs)

Safety Precaution: Always perform these procedures in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

SOP 1: General Aqueous Workup

This protocol is designed to remove the bulk of ionic and water-soluble impurities before further purification.

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl solution. Stopper the funnel, invert, and vent frequently. Shake gently to mix the layers. Allow the layers to separate and discard the aqueous (bottom) layer. This step removes unreacted basic amines.[1]

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake, venting frequently due to CO₂ evolution. Allow the layers to separate and discard the aqueous layer. This removes unreacted acidic reagents.[1]

  • Brine Wash: Add an equal volume of saturated NaCl solution (brine). Shake gently. This removes the bulk of the dissolved water from the organic layer.[1][4]

  • Drain the organic layer into an Erlenmeyer flask. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid, which is now ready for recrystallization or chromatography.

SOP 2: Recrystallization

This protocol outlines the steps for purifying the compound via single-solvent recrystallization.

  • Place the crude solid from the workup into an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen recrystallization solvent (see table below) to the flask.

  • Heat the mixture on a hotplate with stirring. Add more solvent in small portions until the solid just completely dissolves at the boiling point of the solvent.[5]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under high vacuum to remove residual solvent.

Table: Recommended Solvents for Recrystallization

Solvent SystemRationaleReference
Ethanol or IsopropanolGood general-purpose polar protic solvents for amides.[7]
MethylcyclohexaneA non-polar solvent, effective if impurities are significantly more polar.[4]
TolueneAromatic solvent, offers different selectivity.[4]
Hexane / Ethyl AcetateA mixed-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexane until cloudy.[3]
SOP 3: Flash Column Chromatography

This is the method of choice when recrystallization fails to provide adequate purity.

  • Prepare the Column: Securely pack a glass column with silica gel as a slurry in the chosen mobile phase (determined by TLC).

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is low, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elute: Add the mobile phase to the top of the column and apply positive pressure (air or nitrogen). Collect fractions in test tubes.

  • Monitor Fractions: Spot each fraction on a TLC plate and visualize under UV light to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.

Section 4: Visual Workflows

Diagram 1: Purification Strategy Decision Tree

G Start Crude Reaction Mixture Workup Aqueous Workup (SOP 1) Start->Workup PurityCheck Purity Check (TLC, Crude NMR) Workup->PurityCheck Recrystallize Recrystallization (SOP 2) PurityCheck->Recrystallize >90% Pure (by crude NMR/TLC) Chromatography Column Chromatography (SOP 3) PurityCheck->Chromatography <90% Pure or Oily Product FinalCheck Final Purity Check (NMR, MP, HPLC) Recrystallize->FinalCheck Chromatography->FinalCheck PureProduct Pure Product FinalCheck->PureProduct Meets Specs Impure Product Still Impure FinalCheck->Impure Fails Specs Impure->Chromatography Re-purify

Caption: Decision tree for selecting the appropriate purification method.

Diagram 2: Recrystallization Workflow

G A 1. Add Crude Solid to Flask B 2. Add Minimum Hot Solvent to Dissolve A->B C 3. Slow Cool to Room Temperature B->C D 4. Cool in Ice Bath (>=30 min) C->D E 5. Collect Crystals by Vacuum Filtration D->E F 6. Wash with Minimal Ice-Cold Solvent E->F G 7. Dry Crystals Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Step-by-step workflow for the recrystallization protocol.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What are the expected physical properties of pure this compound?

  • Q: Are there any stability concerns I should be aware of?

    • A: Amides are generally stable functional groups. However, prolonged exposure to strong acids or bases, especially at high temperatures, can lead to hydrolysis. The 2-chloro position is an alpha-chloro amide, which can be susceptible to nucleophilic substitution, but it should be stable under standard purification conditions (recrystallization, silica gel chromatography).

  • Q: What are the key features to look for in the 1H NMR spectrum?

    • A: Based on analogous structures, you should expect to see:

      • Signals in the aromatic region (around 7.0-7.4 ppm) corresponding to the four protons of the para-substituted chlorophenyl ring.[8]

      • A multiplet for the methine (CH) proton adjacent to the nitrogen.

      • A multiplet for the methine (CH) proton adjacent to the chlorine on the propanamide moiety.

      • A doublet for the methyl group on the ethyl side chain.

      • A doublet for the methyl group on the propanamide side chain.

      • A broad singlet or doublet for the N-H proton, which may exchange with D₂O.[7][8]

References

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  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. MDPI. [Link]

  • N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. MDPI. [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • Structure of 2-chloro- N-(p-tol-yl)propanamide. PubMed. [Link]

  • (PDF) N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. ResearchGate. [Link]

  • 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide | C12H15Cl2NO. PubChem. [Link]

  • High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Defense Technical Information Center (DTIC). [Link]

  • A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • (PDF) Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. [Link]

  • Structure of 2-chloro-N-(p-tolyl)propanamide. National Center for Biotechnology Information (NCBI). [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • Manufacturing Process. [Link]

  • Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. PrepChem.com. [Link]

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"2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide" stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

A Guide to Understanding and Preventing Solution Stability Issues

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth technical guidance and field-proven insights necessary to ensure the integrity of your experiments. This guide is structured as a series of troubleshooting questions and FAQs to directly address the stability challenges you may encounter when working with this compound in solution.

The stability of this compound is primarily governed by two reactive sites: the amide bond and the α-chloro group on the propanamide moiety. Understanding the susceptibility of these sites to various environmental factors is critical for obtaining reliable and reproducible results.

Troubleshooting Guide

This section addresses specific problems you might be actively facing during your experimental work.

Q1: I'm observing a rapid decrease in the concentration of my compound in an aqueous buffer. What is the likely cause and how can I fix it?

A1: The most probable cause is hydrolytic degradation . The amide linkage in your compound is susceptible to cleavage by water, a process that can be significantly accelerated by acidic or basic conditions. Furthermore, the α-chloro group can be displaced by a hydroxide ion via an SN2 reaction.

Causality Explained:

  • Acid-Catalyzed Hydrolysis: In acidic solutions (pH < 6), the carbonyl oxygen of the amide gets protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond.

  • Base-Catalyzed Hydrolysis: In basic solutions (pH > 8), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This is often a faster degradation pathway than acid-catalyzed hydrolysis for amides.[1][2]

  • Chloride Substitution: Under basic or even neutral conditions, the chloride atom can be displaced by a hydroxide ion to form a hydroxy-substituted analog. This SN2 reaction is a known degradation pathway for related chloroacetamide compounds.[1][2]

Troubleshooting Steps:

  • Verify pH: Immediately measure the pH of your solution. The optimal pH for stability is likely near neutral (pH 6-7.5), where both acid and base catalysis are minimized.

  • Buffer Selection: Use a well-buffered system to maintain a stable pH. Consider phosphate or HEPES buffers in the neutral range. Avoid highly acidic (e.g., HCl) or basic (e.g., NaOH) solutions for long-term storage.

  • Temperature Control: Hydrolysis is temperature-dependent. Prepare and store your solutions cold (2-8°C) to significantly slow down the degradation rate.

  • Solvent Choice: If your experimental design allows, consider preparing high-concentration stock solutions in an anhydrous organic solvent like DMSO or ethanol, where hydrolysis cannot occur. Make fresh dilutions into your aqueous buffer immediately before use.

Q2: My HPLC analysis shows several new, unexpected peaks appearing after my solution was left on the lab bench for a few hours. What could these peaks be?

A2: The appearance of new peaks, especially when exposed to ambient light and air, strongly suggests photolytic and/or oxidative degradation .

Causality Explained:

  • Photodegradation: The aromatic ring and carbonyl group in the molecule can absorb UV light, leading to the formation of reactive species. Studies on structurally similar chloroacetamide herbicides show that UV exposure can cause dechlorination (replacement of Cl with H), hydroxylation (addition of -OH groups, often on the aromatic ring), and cyclization reactions.[3][4] It is crucial to note that photodegradation products can be as toxic, or even more so, than the parent compound.[3][4]

  • Oxidative Degradation: Dissolved oxygen or trace metal contaminants in your buffer can generate reactive oxygen species (ROS), which can oxidize the molecule. The secondary amine and the benzylic position are potential sites of oxidation. In formal stability studies, hydrogen peroxide is used to simulate and accelerate this process.[5][6]

Troubleshooting Steps:

  • Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experimental setup.

  • Use High-Purity Solvents: Use HPLC-grade or higher purity water and solvents to minimize contaminants that could catalyze oxidation.

  • Consider Inert Gas: For long-term storage of sensitive samples, sparging the solvent with an inert gas like argon or nitrogen can displace dissolved oxygen and prevent oxidative degradation.

Q3: How can I systematically determine the stability of this compound in my specific experimental conditions?

A3: The most rigorous approach is to conduct a Forced Degradation Study , also known as stress testing. This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown. This process helps you identify potential degradation products, understand degradation pathways, and develop a "stability-indicating" analytical method that can accurately measure your compound in the presence of its degradants.[7][8][9]

See Protocol 2 below for a detailed workflow on how to perform a forced degradation study based on ICH Q1A(R2) guidelines.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The key factors are pH, temperature, light, solvent, and the presence of oxidizing agents.

  • pH: Controls the rate of acid/base-catalyzed hydrolysis.

  • Temperature: Higher temperatures accelerate all degradation reactions.

  • Light: UV and even strong ambient light can cause photodegradation.

  • Solvent: Aqueous solutions enable hydrolysis. Protic solvents can participate in solvolysis. Anhydrous aprotic solvents (e.g., DMSO, Acetonitrile) are generally preferred for long-term storage.

  • Oxidizing Agents: Dissolved oxygen and contaminants can lead to oxidative degradation.

Q2: What are the recommended storage conditions for a stock solution of this compound?

A2: For optimal stability, follow these recommendations:

  • Solvent: Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO or ethanol.

  • Temperature: Store at -20°C or -80°C.

  • Light: Use amber glass vials to protect from light.

  • Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon before sealing.

  • Working Solutions: Prepare fresh aqueous working solutions daily from the frozen organic stock. Do not store dilute aqueous solutions for extended periods.

Q3: What is a "stability-indicating method" and why is it essential?

A3: A stability-indicating analytical method is a validated quantitative method that can accurately measure the active pharmaceutical ingredient (API) or compound of interest without interference from its degradation products, impurities, or excipients.[6][9] In practice, this is typically an HPLC or UPLC method that demonstrates baseline separation between the peak for the parent compound and all peaks corresponding to its degradation products.

Experimental Protocols & Workflows

Diagram 1: Troubleshooting Flowchart for Stability Issues

G start Unexpected Result: Compound concentration loss or new peaks check_solution Was the solution aqueous? start->check_solution check_light Was the solution exposed to light? check_solution->check_light No hydrolysis Likely Cause: Hydrolysis (pH, Temp driven) Action: - Check pH - Use fresh buffer (pH 6-7.5) - Work at 4°C - Prepare fresh from anhydrous stock check_solution->hydrolysis Yes check_age Is the stock solution old or prepared in non-anhydrous solvent? check_light->check_age No photodegradation Likely Cause: Photodegradation Action: - Repeat experiment in amber vials - Protect from ambient light check_light->photodegradation Yes oxidation Possible Cause: Oxidation Action: - Use high-purity solvents - Consider sparging with N2/Ar check_age->oxidation Yes

Caption: A decision tree for troubleshooting common stability problems.

Diagram 2: Potential Degradation Pathways

G cluster_0 This compound cluster_1 Hydrolysis Products cluster_2 Photodegradation Products parent prod1 Amide Cleavage: 1-(4-chlorophenyl)ethan-1-amine + 2-chloropropanoic acid parent->prod1 H+ or OH- H2O prod2 Chloride Substitution: 2-hydroxy-N-[1-(4-chlorophenyl)ethyl]propanamide parent->prod2 OH- prod3 Dechlorination Product parent->prod3 UV Light (hν) prod4 Hydroxylated Product parent->prod4 UV Light (hν)

Caption: Simplified potential degradation pathways for the target compound.

Protocol 1: Preliminary Stability Assessment

This protocol helps you quickly assess stability in your specific buffer.

  • Preparation: Prepare a 100 µM solution of your compound in your experimental buffer. Also, prepare a 100 µM solution in anhydrous acetonitrile (ACN) as a stable control.

  • Initial Analysis (T=0): Immediately analyze a sample of both solutions by HPLC to get a baseline peak area.

  • Incubation: Store an aliquot of the buffered solution at your experimental temperature and another at 4°C. Store the ACN control at 4°C. Protect all samples from light.

  • Time-Point Analysis: Analyze samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Evaluation: Compare the peak area of the parent compound in the buffered solutions to the T=0 value and the ACN control. A >5% decrease indicates instability. Look for the appearance of new peaks.

Protocol 2: Forced Degradation Study Workflow

This workflow is based on ICH Q1A(R2) guidelines and is designed to identify potential degradants.[5][7] The goal is to achieve 5-20% degradation of the parent compound.[5]

Table 1: Recommended Stress Conditions for Forced Degradation

Stress Condition Reagent/Condition Typical Duration Notes
Acid Hydrolysis 0.1 M HCl 2 - 24 hours at 60°C Neutralize with NaOH before analysis.
Base Hydrolysis 0.1 M NaOH 1 - 8 hours at RT Neutralize with HCl before analysis.
Oxidation 3% H₂O₂ 1 - 24 hours at RT Reaction can be fast; monitor closely.[5]
Thermal 80°C (in solution) 24 - 72 hours Compare against a control sample at 4°C.

| Photostability | ICH-compliant light chamber | Per ICH Q1B guidelines | Expose both solid & solution to UV/Vis light. |

Workflow Steps:

  • Preparation: For each condition, prepare a solution of your compound (e.g., 1 mg/mL) in the specified reagent. Include a control sample in the same solvent stored at 4°C in the dark.

  • Stress: Expose the samples to the conditions outlined in Table 1. It may be necessary to take time points to find the optimal duration to achieve 5-20% degradation.

  • Quenching/Neutralization: Stop the reactions. For acid/base conditions, neutralize the sample to prevent further degradation in the autosampler.

  • Analysis: Analyze all stressed samples and controls using a suitable broad-gradient HPLC method (e.g., HPLC-DAD or LC-MS).

  • Data Interpretation:

    • Identify conditions that cause degradation.

    • Calculate the % degradation relative to the control.

    • Characterize the new peaks using MS and UV spectra to hypothesize degradant structures.

    • Use this data to develop a refined, stability-indicating HPLC method.

Diagram 3: Forced Degradation Experimental Workflow

G cluster_prep cluster_stress cluster_analysis prep Prepare Compound Stock (e.g., 1 mg/mL in 50:50 ACN:H2O) acid Acid (0.1 M HCl, 60°C) prep->acid base Base (0.1 M NaOH, RT) prep->base ox Oxidative (3% H2O2, RT) prep->ox therm Thermal (80°C) prep->therm photo Photolytic (ICH Light Box) prep->photo control Control (4°C, Dark) prep->control analyze Analyze All Samples by HPLC-DAD-MS acid->analyze base->analyze ox->analyze therm->analyze photo->analyze control->analyze interpret Interpret Data: - Calculate % Degradation - Identify Degradant Peaks - Develop Stability-Indicating Method analyze->interpret

Caption: High-level workflow for a forced degradation study.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Rasmussen, L. H., et al. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Science of The Total Environment, 458-460, 527-534. [Link]

  • Forced Degradation Testing in Pharma. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Yokley, R. A., et al. (2002). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. Scilit. [Link]

  • Pesticide Analysis by LC/MS/MS. (n.d.). ResearchGate. [Link]

  • Rasmussen, L. H., et al. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Institut Polytechnique de Paris. [Link]

  • Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. (2019). RSC Publishing. [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). ResearchGate. [Link]

  • Chloroacetamide. (n.d.). PubChem, NIH. [Link]

  • Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A. (2020). MDPI. [Link]

  • Hladik, M. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5037-5042. [Link]

  • Koenig, T., et al. (1975). Thermal decomposition of N-nitrosohydroxylamines. V. Denitrosation and N-tert-butoxy amido radicals. Journal of the American Chemical Society, 97(11), 3225-3227. [Link]

  • Glover, S. A., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(11), 4116-4126. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide. This guide is designed to provide expert, field-proven insights into diagnosing and resolving the common, yet critical, issue of low aqueous solubility during in-vitro assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experimental data.

Section 1: Understanding the Core Problem

This section addresses the fundamental reasons behind the solubility challenges you may be facing.

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What are the likely physicochemical properties causing this?

A: While specific experimental data for this exact molecule may be limited, we can infer its properties from its chemical structure. The molecule possesses a chlorophenyl group and a chlorinated aliphatic chain, both of which contribute to significant lipophilicity (a tendency to dissolve in fats or lipids rather than water).

Based on similar chemical structures, we can predict:

  • High LogP Value: The predicted octanol-water partition coefficient (XLogP3) for structurally related compounds is typically between 2.5 and 3.6, indicating a strong preference for a non-polar environment over an aqueous one.[1][2]

  • Low Aqueous Solubility: Consequently, its solubility in water-based buffers is expected to be very low. Molecules with poor aqueous solubility are a common challenge in drug discovery, with estimates suggesting that 70-90% of pipeline candidates are poorly soluble.[3][4]

  • Crystalline Structure: As a solid, the compound's crystal lattice energy—the energy required to break apart the crystal structure—further hinders its ability to dissolve. Overcoming this energy is a prerequisite for solubilization.[5]

Q2: My 10 mM stock solution in 100% DMSO is perfectly clear. Why do I see a precipitate or cloudy suspension the moment I add it to my assay medium?

A: This is a classic and critical issue known as kinetic versus thermodynamic solubility . A clear stock in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous environment.[6]

Here's the causal explanation:

  • Solvent Polarity Shift: DMSO is a powerful aprotic solvent capable of dissolving a wide range of lipophilic compounds.[7] Your assay buffer, however, is predominantly water—a highly polar protic solvent.

  • Exceeding the Solubility Limit: When you introduce a small volume of the DMSO stock into the large volume of aqueous buffer, you are causing a dramatic and rapid shift in the solvent environment. The compound, suddenly finding itself in a medium where it is not soluble, crashes out of solution.[6]

  • "Kinetic" Crash-Out: This rapid precipitation occurs because the concentration of the compound immediately exceeds its maximum soluble concentration (its thermodynamic solubility limit) in the final assay buffer. The system doesn't have time to equilibrate, leading to the formation of a precipitate or fine suspension.[6] This is a primary reason for poor data quality and lack of reproducibility in biological assays.[8]

Section 2: Proactive Troubleshooting: The Kinetic Solubility Assay

Before proceeding with your main experiment, it is essential to determine the practical solubility limit of your compound in your specific assay buffer. This self-validating protocol will save you time, resources, and prevent data misinterpretation.

Protocol: Determining the Kinetic Solubility Limit

This protocol uses nephelometry (light scattering) to detect compound precipitation, but visual inspection can be used as a lower-cost alternative.

Objective: To find the highest concentration of this compound that remains in solution in your final assay buffer, under your exact experimental conditions.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • 100% DMSO (for serial dilutions).

  • Your specific assay buffer (e.g., PBS, DMEM, etc.).

  • Clear 96-well microplates.

  • Multichannel pipette.

  • Plate reader capable of nephelometry (or a light box for visual inspection).

Step-by-Step Methodology:

  • Prepare Compound Plate (in DMSO):

    • Create a 2-fold serial dilution of your 10 mM stock solution in a 96-well plate using 100% DMSO.

    • Example: Pipette 20 µL of DMSO into columns 2-12. Pipette 40 µL of the 10 mM stock into column 1. Transfer 20 µL from column 1 to 2, mix thoroughly, then transfer 20 µL from column 2 to 3, and so on. This creates a concentration gradient in DMSO.

  • Prepare Assay Plate (Buffer):

    • Add 98 µL of your assay buffer to the wells of a new 96-well plate. This volume is chosen to achieve a final DMSO concentration of 2% in the next step. Adjust volumes as needed to match your final assay conditions (e.g., for a 1% final DMSO, use 99 µL of buffer and 1 µL of compound stock).

  • Initiate Precipitation:

    • Using a multichannel pipette, transfer 2 µL from each well of the DMSO compound plate to the corresponding well of the assay plate containing the buffer.

    • Mix immediately by pipetting up and down or by gentle shaking for 1-2 minutes. This step is critical and mimics the addition of your compound during the actual experiment.

  • Incubation & Measurement:

    • Let the plate stand at room temperature for 1-2 hours to allow for equilibration.

    • Measure the turbidity of each well using a nephelometer. Alternatively, visually inspect each well against a dark background for any signs of cloudiness or precipitate.

    • The highest concentration that gives a signal (or appears clear) comparable to the vehicle control (buffer + DMSO only) is your kinetic solubility limit .

Data Presentation: Hypothetical Solubility Data

The results of this experiment should be tabulated to clearly identify the solubility threshold.

Final Compound Conc. (µM)Final DMSO Conc. (%)Turbidity (Nephelometry Units)Visual ObservationSolubility Assessment
2002.0%9500Heavy PrecipitateInsoluble
1002.0%8750Obvious PrecipitateInsoluble
502.0%4500CloudyInsoluble
252.0%950Slightly HazyPoorly Soluble
12.52.0%150ClearSoluble
6.252.0%120ClearSoluble
Vehicle Control2.0%115ClearN/A

Caption: Pre-Assay Kinetic Solubility Assessment Workflow.

Section 3: Core Troubleshooting Guide: Enhancing Solubility

If the determined kinetic solubility is too low for your experimental needs, the following strategies can be employed.

Q3: My compound's kinetic solubility is below my target concentration. What are the most direct ways to improve it?

A: The most immediate and common approaches involve modifying the solvent system. These methods aim to make the final assay buffer more "hospitable" to your lipophilic compound.

Strategy 1: Optimize DMSO Concentration While high concentrations of DMSO can be toxic to cells, slightly increasing the final percentage can sometimes be sufficient.[9][10]

  • Action: Test final DMSO concentrations of 0.5%, 1.0%, and 2.0%. A widely accepted upper limit in many cell-based assays is 1%, but some cell lines can tolerate more.[6]

  • Causality: Increasing the co-solvent (DMSO) concentration reduces the overall polarity of the aqueous buffer, making it a more favorable environment for the lipophilic compound and thereby increasing its solubility.[11]

  • Critical Control: You must run a vehicle control with the exact same final DMSO concentration to ensure that the solvent itself is not causing any biological effects.[12]

Strategy 2: Introduce Co-solvents If DMSO alone is insufficient or if you need to keep its concentration low, other co-solvents can be used, often in combination.[7][13]

  • Action: Consider adding other biocompatible solvents to your assay buffer.

  • Causality: Co-solvents work by reducing the interfacial tension between the aqueous medium and the hydrophobic solute, effectively making the solute more soluble.[11]

Table of Common Co-solvents for In-Vitro Assays

Co-SolventTypical Final Conc.Properties & Considerations
Ethanol 0.1% - 1.0%Often used, but can have biological effects. Volatility can be an issue.[9]
Polyethylene Glycol (PEG 300/400) 1% - 5%Generally low toxicity. Can increase viscosity of the medium.[14]
Glycerol 1% - 5%Low toxicity, can also act as a protein stabilizer.[14]
N,N-Dimethylacetamide (DMA) < 1%Stronger solvent than DMSO, but may have higher cellular toxicity.[7]

Strategy 3: pH Modification

  • Action: Check if your compound has ionizable groups (acidic or basic). If so, adjusting the buffer pH away from the compound's pI (isoelectric point) can dramatically increase solubility.

  • Causality: For a basic compound, lowering the pH will protonate it, creating a charged species that is more soluble in polar water. For an acidic compound, raising the pH will deprotonate it, again creating a more soluble salt.[13][15]

  • Constraint: This is only viable if your biological system (e.g., cells, enzyme) is stable and functional at the adjusted pH.

Q4: Simple solvent modifications are not enough. What are more advanced formulation strategies I can consider?

A: When basic methods fail, you can employ pharmaceutical formulation techniques using excipients. Excipients are substances that help stabilize the active compound and improve its physical properties.[16][17]

Strategy 4: Use of Surfactants

  • Action: Incorporate a low concentration of a non-ionic surfactant into your assay buffer.

  • Causality: Above their critical micelle concentration (CMC), surfactant molecules form micelles—tiny spheres with a hydrophobic core and a hydrophilic shell. The lipophilic compound partitions into the hydrophobic core, while the hydrophilic shell keeps the entire micelle dissolved in the aqueous buffer.[18][19]

  • Examples: Polysorbate 20 (Tween-20) or Polysorbate 80 (Tween-80) at concentrations of 0.01% - 0.1%.

  • Warning: Surfactants can disrupt cell membranes and interfere with some protein assays. Their compatibility must be thoroughly tested.[19]

Strategy 5: Cyclodextrin Complexation

  • Action: Use cyclodextrins as solubilizing agents.

  • Causality: Cyclodextrins are ring-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic drug molecule gets encapsulated within the cavity, and the resulting drug-cyclodextrin complex is soluble in water due to the hydrophilic exterior.[13][15]

  • Examples: Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) is a common choice due to its high solubility and low toxicity.[7]

G A Is Kinetic Solubility > Target Concentration? B Proceed with Assay (Use appropriate vehicle control) A->B Yes C Is slight increase in final DMSO% viable? A->C No D Optimize final DMSO% (e.g., 0.5% -> 1.5%) Re-test solubility. C->D Yes E Does compound have ionizable groups? C->E No D->A F Adjust Buffer pH (If assay permits) Re-test solubility. E->F Yes G Are advanced methods needed? E->G No F->A H Formulate with Excipients G->H Yes I Use Cyclodextrins (e.g., SBE-β-CD) H->I J Use Surfactants (e.g., Tween-80) H->J

Caption: Decision Tree for Solubility Enhancement Strategy.

Section 4: FAQs - Best Practices

  • Q5: Will these solubilizing agents (co-solvents, surfactants, cyclodextrins) interfere with my assay?

    • A: Potentially, yes. This is a critical consideration. Every excipient or co-solvent you add must be tested in a "vehicle control" experiment (i.e., the assay system with the excipient but without your compound) to ensure it does not produce a false positive or false negative result.[12] For example, surfactants can denature proteins, and cyclodextrins can sometimes extract lipids from cell membranes.

  • Q6: What is the absolute maximum concentration of DMSO I should use?

    • A: There is no universal answer, as it is highly dependent on the cell type or biological system. A general guideline is to stay at or below 1% v/v.[6] Concentrations above 1% are known to cause stress, differentiation, or toxicity in many cell lines.[9] You must determine the tolerance of your specific system.

  • Q7: I've managed to get my compound into solution, but my results are not reproducible. What could be the cause?

    • A: This could indicate that you are working with a supersaturated solution . This is a meta-stable state where the compound is in solution at a concentration higher than its thermodynamic solubility limit. These solutions are inherently unstable and can precipitate over time, due to slight temperature changes, vibrations, or interactions with plate surfaces. If you suspect this, try working at a slightly lower concentration or including a stabilizing polymer in your formulation.[3]

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development.
  • Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs.
  • American Pharmaceutical Review. (2021). Bioavailability Enhancement - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • Sane, R. T., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Gullapalli, R., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH.
  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • PubChem. (n.d.). 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide.
  • BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
  • Ainurofiq, A., et al. (2021).
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Carreón, D., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
  • Kildegaard, H. F., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • OUCI. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.
  • PubMed. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery.
  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography.
  • ResearchGate. (n.d.). Immunoassay Troubleshooting Guide.
  • Lai, Y., et al. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling. NIH.
  • Hycult Biotech. (n.d.). Troubleshooting Immunoprecipitation.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • Antibodies.com. (2024). Co-immunoprecipitation (Co-IP) Troubleshooting.
  • BLDpharm. (n.d.). This compound.
  • American Pharmaceutical Review. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
  • Chemicalbook. (2023). 2-CHLORO-N-[2-(4-CHLORO-PHENYL)-ETHYL]-PROPIONAMIDE.
  • ECHEMI. (n.d.). 2-chloro-N-[2-(2-chlorophenyl)ethyl]propanamide.
  • Dahan, A., & Amidon, G. L. (2010). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PubMed Central.
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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate common side reaction products, ensuring the purity and integrity of your target compound.

Introduction: The Synthetic Pathway and Potential Pitfalls

The synthesis of this compound is a classic example of nucleophilic acyl substitution, typically performed under Schotten-Baumann conditions. This reaction involves the acylation of a primary amine, 1-(4-chlorophenyl)ethylamine, with an acyl chloride, 2-chloropropionyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] While seemingly straightforward, this synthesis is susceptible to several side reactions that can lead to a range of impurities, complicating downstream processes and affecting the final product's quality.

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments. We will delve into the causality behind the formation of these impurities and provide actionable, field-proven protocols to troubleshoot and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing an impurity with a mass corresponding to the hydrolysis of my acyl chloride. What is it and how can I prevent its formation?

A1: Identification and Prevention of 2-Chloropropionic Acid

The impurity you are likely observing is 2-chloropropionic acid . This is a common byproduct resulting from the hydrolysis of the highly reactive 2-chloropropionyl chloride upon exposure to water.[3][4] Acyl chlorides are moisture-sensitive, and even trace amounts of water in your reaction setup can lead to this side reaction.[5]

Causality: The carbonyl carbon of 2-chloropropionyl chloride is highly electrophilic. Water, acting as a nucleophile, attacks this carbon, leading to the formation of a tetrahedral intermediate which then collapses, eliminating a chloride ion and forming 2-chloropropionic acid.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Drying of Glassware and Solvents:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon) before use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried using appropriate drying agents and distilled under an inert atmosphere.

  • Inert Atmosphere:

    • Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Handling:

    • Handle 2-chloropropionyl chloride in a glove box or under a fume hood with a dry atmosphere.

    • Use syringes or cannulas for transferring the acyl chloride and other anhydrous reagents.

Analytical Confirmation:

  • HPLC-MS: In reversed-phase HPLC, 2-chloropropionic acid will elute earlier than the starting materials and the product due to its higher polarity. The mass spectrometer will show a molecular ion corresponding to its mass (m/z for C₃H₅ClO₂).

  • ¹H NMR: The presence of a carboxylic acid proton (a broad singlet, typically >10 ppm) and the characteristic quartet and doublet of the 2-chloropropionyl group in the ¹H NMR spectrum of the crude product can confirm its presence.[6]

Q2: My reaction mixture shows a significant amount of unreacted 1-(4-chlorophenyl)ethylamine even after the addition of the acyl chloride is complete. What could be the issue?

A2: Addressing Incomplete Reactions and Amine Salt Formation

Several factors can lead to incomplete consumption of the amine starting material. The most common cause is the in-situ formation of an amine salt, which is no longer nucleophilic.

Causality: The reaction between the amine and the acyl chloride produces one equivalent of hydrochloric acid (HCl).[7] This acid will react with the basic amine starting material to form the corresponding ammonium salt (1-(4-chlorophenyl)ethylammonium chloride).[8] This salt is not nucleophilic and will not react with the acyl chloride. The Schotten-Baumann reaction conditions employ a base precisely to neutralize this HCl as it is formed, thus keeping the amine in its free, reactive form.[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete amine reaction.

Experimental Recommendations:

  • Choice and Stoichiometry of Base: Use at least a stoichiometric equivalent of a base relative to the acyl chloride. Common choices include tertiary amines like triethylamine or pyridine, or an aqueous base like sodium hydroxide in a biphasic system.[6]

  • Mode of Addition: Add the 2-chloropropionyl chloride solution slowly and dropwise to the stirred solution of the amine and the base. This prevents a localized buildup of HCl, which can cause the amine salt to precipitate before it can be neutralized by the base.

  • Temperature Control: The reaction is often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition can help control the reaction rate and minimize side reactions.

Q3: I'm synthesizing a single enantiomer of the product, but chiral HPLC analysis shows the presence of the other diastereomer. What could be causing this loss of stereochemical purity?

A3: Investigating the Source of Diastereomeric Impurities

The presence of the undesired diastereomer indicates that either your starting amine has epimerized or the chiral purity of the starting material was not sufficient.

Causality of Epimerization: The benzylic proton on the chiral center of 1-(4-chlorophenyl)ethylamine is acidic. Under certain conditions (e.g., prolonged exposure to strong bases or high temperatures), this proton can be abstracted to form a planar carbanion or a related achiral intermediate. Reprotonation can then occur from either face, leading to racemization (or epimerization in this context) of the chiral center.[10]

Troubleshooting and Prevention of Epimerization:

  • Verify Starting Material Purity:

    • Before starting the synthesis, confirm the enantiomeric excess (ee) of your 1-(4-chlorophenyl)ethylamine using a suitable chiral analytical method (e.g., chiral HPLC or GC).[11]

  • Reaction Conditions:

    • Base Selection: Use a hindered, non-nucleophilic base if possible. While common bases like triethylamine are generally acceptable, avoid excessively strong bases or prolonged reaction times at elevated temperatures.

    • Temperature Control: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting amine is consumed to avoid prolonged exposure to basic conditions.

Protocol for Chiral HPLC Analysis:

A typical chiral HPLC method for the separation of stereoisomers of similar compounds involves a chiral stationary phase (CSP).

ParameterCondition
Column Chiralcel® OD-H or similar polysaccharide-based CSP
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm

This is a general guideline and may require optimization for your specific diastereomers.

Q4: My final product contains an impurity with a mass that is 18 units less than the product. What is this impurity and how is it formed?

A4: Identification of the Dehydrochlorination Product

An impurity with a mass loss of 18 Da is unlikely in this reaction. A mass loss of 36 Da (HCl) is more plausible. If you are observing a mass loss of 18 Da (water), it could be an analytical artifact or a different side reaction product. However, a common side reaction for α-chloro amides is dehydrochlorination.

Causality: In the presence of a base, the proton on the carbon adjacent to the carbonyl group can be abstracted. The resulting carbanion can then eliminate the chloride ion to form an α,β-unsaturated amide, N-[1-(4-chlorophenyl)ethyl]prop-2-enamide .

Troubleshooting and Minimization:

  • Base Stoichiometry: Use the minimum amount of base required to neutralize the HCl byproduct. A large excess of base can promote this elimination reaction.

  • Temperature Control: Perform the reaction at a low temperature to disfavor the elimination pathway, which typically has a higher activation energy than the desired acylation.

  • Reaction Monitoring: Quench the reaction promptly upon completion to avoid prolonged exposure of the product to basic conditions.

Analytical Identification:

  • LC-MS: The α,β-unsaturated amide will have a molecular weight that is 36.46 g/mol less than the desired product.

  • ¹H NMR: The spectrum of the impurity would show characteristic signals for vinyl protons (typically in the 5-7 ppm region) and the absence of the quartet and doublet corresponding to the 2-chloropropionyl group.

Summary of Potential Side Reaction Products

Side ProductStructureFormation PathwayPrevention/Mitigation
2-Chloropropionic AcidCH₃CHClCOOHHydrolysis of 2-chloropropionyl chlorideUse anhydrous conditions
1-(4-Chlorophenyl)ethylammonium Chloride[p-Cl-C₆H₄CH(CH₃)NH₃]⁺Cl⁻Reaction of the amine with HCl byproductUse a stoichiometric amount of base
Diastereomer of the Product(R/S)-2-chloro-N-[(S/R)-1-(4-chlorophenyl)ethyl]propanamideEpimerization of the chiral amineVerify starting material purity, use mild conditions
N-[1-(4-Chlorophenyl)ethyl]prop-2-enamideCH₂=CHCONHCH(CH₃)(p-Cl-C₆H₄)Dehydrochlorination of the productAvoid excess base and high temperatures
Diacylated Amine(CH₃CHClCO)₂N-CH(CH₃)(p-Cl-C₆H₄)Over-acylation of the primary amineUse a 1:1 stoichiometry of reactants

General Experimental Workflow for Minimizing Side Reactions

Caption: Recommended workflow for the synthesis of this compound.

By carefully controlling the reaction conditions as outlined in this guide, you can significantly minimize the formation of unwanted side products and improve the yield and purity of your target compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

  • Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. 4IR Solutions. [Link]

  • Kurmi, M., et al. (2023). Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate. Organic Process Research & Development. [Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • 2-Chloropropionic acid. Wikipedia. [Link]

  • Method for preparing 2-chloropropionyl chloride with high optical activity.
  • Synthesis method of high-purity D-2-chloropropionyl chloride.
  • How can 2-chloropropane be converted to 1-chloropropane? Can you provide an example?. [Link]

  • Why do we use the Schotten-Baumann synthesis method for the synthesis of amides?. Chemistry Stack Exchange. [Link]

  • Synthesis method of D-(+)-2-chloropropionyl chloride.
  • Schotten–Baumann reaction. Wikipedia. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. [Link]

  • Acylation (Acyl Chlorides). Tuttee Academy. [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. Agilent. [Link]

  • Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

  • 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. [Link]

  • reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • the reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]

  • Chiral Drug Separation. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Chiral Separations: Methods and Protocols. ResearchGate. [Link]

  • 2-Chloropropionyl chloride MSDS. KRISHNA SCIENTIFIC. [Link]

  • Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. ResearchGate. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • Amines 4. Reactions with acids to form Salts.. YouTube. [Link]

  • amines as bases. Chemguide. [Link]

  • N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. MDPI. [Link]

  • Epimerisation in Peptide Synthesis. PubMed Central. [Link]

Sources

Optimizing reaction conditions for "2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. This valuable chiral intermediate is synthesized via the acylation of 1-(4-chlorophenyl)ethylamine with 2-chloropropionyl chloride. The following sections are designed in a direct question-and-answer format to address common challenges and provide optimized protocols, ensuring a high degree of success and product purity.

Reaction Overview and Mechanism

The core of this synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the stable amide bond. A crucial aspect of this reaction is the concurrent formation of hydrogen chloride (HCl), which must be neutralized to prevent the protonation of the starting amine, a step that would render it non-nucleophilic and halt the reaction.[1][2]

Diagram 1: General Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine 1-(4-chlorophenyl)ethylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride 2-chloropropionyl chloride (Electrophile) AcylChloride->Tetrahedral Product Target Amide Tetrahedral->Product Elimination of Cl- HCl HCl Tetrahedral->HCl BaseH Protonated Base HCl->BaseH Neutralization Base Base (e.g., TEA) Base->BaseH

Caption: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should adapt it based on their specific laboratory conditions and analytical findings.

Reagents and Materials:

  • 1-(4-chlorophenyl)ethylamine (1.0 eq)[3][4]

  • 2-chloropropionyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Chloroform[5]

  • Deionized Water

  • 5% HCl solution (aqueous)

  • Saturated Sodium Bicarbonate solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-(4-chlorophenyl)ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic nature of the reaction.[2]

  • Acyl Chloride Addition: Add 2-chloropropionyl chloride (1.1 eq) dropwise to the cold solution over 15-20 minutes. A precipitate of triethylammonium chloride will likely form.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and finally with brine.[6] This removes excess base, unreacted amine, and residual acidic/basic components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (often a solid or viscous oil) can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methylcyclohexane) or by silica gel column chromatography.[5][6]

Diagram 2: Experimental Workflow

Experimental_Workflow A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0°C (Ice Bath) A->B C 3. Add Acyl Chloride (Dropwise) B->C D 4. Stir at RT (Monitor by TLC) C->D E 5. Aqueous Work-up (Wash with Acid, Base, Brine) D->E F 6. Dry Organic Layer (MgSO4) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Purify Product (Recrystallization or Chromatography) G->H I Pure Product H->I

Caption: Step-by-step synthesis and purification workflow.

Troubleshooting Guide

Q: My reaction yield is very low or I've isolated no product. What went wrong?

A: This is a common issue with several potential causes:

  • Cause 1: Amine Protonation. The most frequent reason for failure is the protonation of the starting amine by the HCl byproduct. The resulting ammonium salt is not nucleophilic and will not react.

    • Solution: Ensure you have added at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to act as an HCl scavenger.[1][2] Using a slight excess (1.1-1.2 eq) is recommended.

  • Cause 2: Hydrolyzed Acyl Chloride. 2-chloropropionyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. This will deactivate the reagent.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a fresh bottle of the acyl chloride or one that has been properly stored.

  • Cause 3: Inadequate Temperature Control. Adding the acyl chloride too quickly can cause a temperature spike, leading to reagent or product decomposition.

    • Solution: Add the acyl chloride slowly (dropwise) to a well-stirred solution maintained at 0 °C.

Q: My TLC plate shows multiple spots, indicating a mixture of products. How can I improve selectivity?

A: Impurity formation often stems from side reactions.

  • Cause 1: Over-acylation. Although less common with secondary amide formation, highly reactive conditions can sometimes lead to further reactions.

    • Solution: Strict temperature control is key. Ensure the reaction does not overheat during the addition of the acyl chloride.[7]

  • Cause 2: Ketene Formation. Acyl chlorides with α-hydrogens, like 2-chloropropionyl chloride, can eliminate HCl in the presence of a base to form a reactive ketene intermediate. This ketene can then react in unintended ways.[7]

    • Solution: Using a non-nucleophilic base and maintaining a low temperature minimizes this side reaction. Dropwise addition ensures the acyl chloride preferentially reacts with the more nucleophilic amine.

  • Cause 3: Unreacted Starting Materials. The spots may simply be your starting amine and some baseline impurities.

    • Solution: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction stalls, allowing it to stir longer or warm slightly (e.g., to 40 °C) may help, but this should be done cautiously.

Q: The final product is a persistent oil that refuses to crystallize. What are my options?

A: This indicates the presence of impurities or residual solvent.

  • Solution 1: High Vacuum. First, ensure all solvent is removed by placing the oil under a high vacuum for several hours.

  • Solution 2: Column Chromatography. If the oil persists, purification via silica gel column chromatography is the most effective method to remove impurities that can inhibit crystallization.

  • Solution 3: Recrystallization Techniques. Try dissolving the oil in a minimal amount of a good solvent (like ethyl acetate) and then slowly adding a poor solvent (like hexanes) until turbidity appears. Cooling or scratching the flask with a glass rod may induce crystallization.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Synthesis? LowYield Low/No Yield Start->LowYield Impure Impure Product (TLC) Start->Impure Protonation Cause: Amine Protonation? LowYield->Protonation Hydrolysis Cause: Acyl Chloride Hydrolysis? LowYield->Hydrolysis SideRxn Cause: Side Reactions? Impure->SideRxn Incomplete Cause: Incomplete Reaction? Impure->Incomplete Sol_Protonation Solution: Add/Increase Base (TEA) Protonation->Sol_Protonation Sol_Hydrolysis Solution: Use Anhydrous Conditions Hydrolysis->Sol_Hydrolysis Sol_SideRxn Solution: Maintain Low Temp (0°C) SideRxn->Sol_SideRxn Sol_Incomplete Solution: Increase Reaction Time Incomplete->Sol_Incomplete

Caption: A logical guide to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary, and can I use any base? A: A base is essential to neutralize the HCl produced during the reaction.[1] Without it, the starting amine becomes protonated and non-nucleophilic, stopping the reaction. You should use a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or pyridine, which will not compete with your primary amine in reacting with the acyl chloride.[5][8]

Q2: What is the optimal solvent for this reaction? A: Anhydrous aprotic solvents are required. Dichloromethane (DCM) and chloroform are excellent choices as they are good solvents for the reactants and are unreactive.[5] Toluene and diethyl ether can also be used. Ensure the solvent is dry to prevent hydrolysis of the acyl chloride.

Q3: The synthesis involves two chiral centers. How does this reaction affect stereochemistry? A: The reaction forms a new amide bond at the nitrogen atom, which does not directly involve the chiral center of 1-(4-chlorophenyl)ethylamine. Therefore, under these standard, mild conditions, the stereochemistry of the starting amine should be retained. Similarly, if you start with an enantiomerically pure form of 2-chloropropionyl chloride, its stereochemistry should also be preserved. The product will be a mixture of diastereomers if racemic starting materials are used. For specific stereochemical outcomes, enzymatic acylation methods can be explored.[3][4]

Q4: How critical is the stoichiometry of the reactants? A: It is quite critical. A 1:1 molar ratio of amine to acyl chloride is the theoretical requirement. In practice, a slight excess of the more reactive (and often less expensive) acyl chloride (e.g., 1.05-1.1 equivalents) is often used to ensure the complete consumption of the amine.[2] The base should be in slight excess relative to the acyl chloride (e.g., 1.2 equivalents) to ensure full neutralization of the generated HCl.

Data Summary Table

ParameterRecommended ConditionRationale & Justification
Amine Stoichiometry 1.0 equivalentLimiting reagent, often the more valuable component.
Acyl Chloride Stoichiometry 1.05 - 1.1 equivalentsA slight excess drives the reaction to completion.
Base Stoichiometry 1.1 - 1.2 equivalentsEnsures complete neutralization of the HCl byproduct.[1]
Solvent Anhydrous DichloromethaneAprotic, good solubility for reactants, and easy to remove.
Temperature 0 °C for addition, then RTControls the exothermic reaction, minimizes side products.[2][5]
Reaction Time 2 - 6 hoursTypically sufficient for completion; should be monitored by TLC.

References

  • Acylation of Amines, Part 1: with Acyl Halides - YouTube. (2021). Provides a detailed overview of amine acylation, including mechanisms and potential side reactions like ketene formation. [Link]

  • Revision Notes - Reaction of Amines with Acyl Chlorides - Sparkl. (n.d.). Discusses the reaction kinetics and the potential for side reactions. [Link]

  • Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide - PrepChem.com. (n.d.). Details a related synthesis, including work-up procedures like aqueous washes and recrystallization from methylcyclohexane. [Link]

  • Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide - PrepChem.com. (n.d.). Describes a similar acylation using chloroform as a solvent, pyridine as a base, and controlling the temperature. [Link]

  • reaction between acyl chlorides and amines - addition / elimination - Chemguide. (n.d.). Explains the nucleophilic addition-elimination mechanism and notes that excess amine can act as the base. [Link]

  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide - MDPI. (2023). Provides a synthetic example of amide formation using dichloromethane and triethylamine. [Link]

  • Reactions of Acyl halide - Toppr. (n.d.). States that acylation is generally done in the presence of a base to neutralize the HX formed. [Link]

  • reaction of acid/acyl chlorides with ammonia/amines - Doc Brown's Chemistry. (n.d.). Details the mechanism of nucleophilic attack by the amine on the polarized carbonyl carbon. [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica. (2012). Provides examples of acylation reactions using pyridine as a base and solvent. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination - Chemguide. (n.d.). Provides a detailed breakdown of the addition-elimination mechanism. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing "2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide" in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions to help you navigate and resolve inconsistencies in your bioassay results. Our goal is to ensure the reliability and reproducibility of your data when working with this compound.

Introduction: Understanding the Compound and Potential Challenges

"this compound" is a synthetic compound with potential applications in drug discovery and development. While its precise mechanism of action is a subject of ongoing research, its structural motifs suggest it may interact with various cellular pathways, potentially impacting cell signaling, proliferation, or apoptosis. As with any novel compound, establishing robust and reproducible bioassays is a critical first step. Inconsistent results can arise from a multitude of factors, ranging from compound handling and reagent quality to subtle variations in experimental procedures.[1][2] This guide will systematically address these potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for "this compound"?

A1: For most cell-based assays, it is recommended to dissolve "this compound" in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store the stock solution at -20°C or -80°C, protected from light. The working dilutions should be prepared fresh for each experiment by diluting the stock in the appropriate cell culture medium or assay buffer.

Q2: I am observing high variability between my replicate wells. What are the likely causes?

A2: High variability between replicates is a common issue that can often be traced back to procedural inconsistencies.[4] Key areas to investigate include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability.[4] Ensure your pipettes are properly calibrated and use fresh tips for each replicate.

  • Improper Mixing: Inadequate mixing of the compound or other reagents within the wells can lead to non-uniform reactions. Gently tap the plate after adding all reagents to ensure thorough mixing.[4]

  • Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations.[4] It is advisable to avoid using the outer wells for critical samples and instead fill them with a buffer or sterile medium to create a humidity barrier.[4]

  • Cell Seeding Density: Uneven cell distribution across the plate can lead to significant variations. Ensure a homogenous cell suspension before and during plating.

Q3: My bioassay is showing no signal or a very weak signal. What should I check?

A3: A lack of signal can be frustrating, but a systematic check of your experimental setup can often identify the root cause.[5]

  • Reagent Integrity: Verify that all reagents, including the compound, are within their expiration dates and have been stored correctly.[5][6]

  • Assay Protocol: Double-check the entire protocol for any missed steps or incorrect reagent concentrations.[7]

  • Instrument Settings: Ensure the plate reader is set to the correct wavelength or detection mode for your assay.[5][6]

  • Cell Health: The health and passage number of your cells can significantly impact their response.[8] Use cells at a consistent and optimal passage number and ensure they are healthy and free from contamination.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to troubleshooting common issues encountered during bioassays with "this compound."

Issue 1: Inconsistent Dose-Response Curves

A common challenge in pharmacology and drug discovery is obtaining a consistent and reproducible dose-response curve.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Precipitation The compound may be precipitating out of solution at higher concentrations when diluted into aqueous assay buffers from a DMSO stock.Visually inspect the wells for any signs of precipitation. If observed, consider lowering the highest concentration or using a different solvent system if compatible with your assay.
Inaccurate Serial Dilutions Errors in preparing the serial dilutions of the compound will directly impact the accuracy of the dose-response curve.Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Cell Density and Confluency The responsiveness of cells can vary depending on their density and confluency at the time of treatment.Optimize and standardize the cell seeding density to ensure that cells are in the exponential growth phase and at a consistent confluency for each experiment.
Incubation Time The duration of compound exposure can significantly affect the cellular response.Perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.

Experimental Protocol: Optimizing Cell Seeding Density

  • Prepare a single-cell suspension of your chosen cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).

  • Incubate the plate for 24 hours to allow for cell attachment and growth.

  • After 24 hours, treat the cells with a fixed concentration of "this compound" (e.g., the expected IC50).

  • Incubate for the desired treatment duration.

  • Perform your bioassay (e.g., a cell viability assay).

  • Analyze the results to identify the cell density that provides the most robust and reproducible signal window.

Issue 2: High Background Signal

A high background signal can mask the true effect of the compound and reduce the dynamic range of the assay.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Autofluorescence of the Compound The compound itself may possess intrinsic fluorescent properties that interfere with fluorescence-based assays.Measure the fluorescence of the compound in the assay buffer without cells. If it is fluorescent, consider using a different detection method (e.g., luminescence or absorbance) or a fluorescent dye with a different excitation/emission spectrum.
Media Components Phenol red and other components in cell culture media can contribute to background fluorescence.[9]For fluorescence-based assays, consider using phenol red-free media or washing the cells with phosphate-buffered saline (PBS) before adding the detection reagents.[9]
Non-specific Antibody Binding In immunoassays, non-specific binding of primary or secondary antibodies can lead to high background.Optimize antibody concentrations and include appropriate blocking steps in your protocol. Ensure thorough washing steps to remove unbound antibodies.
Contaminated Reagents Buffers or other reagents may be contaminated with fluorescent or luminescent substances.Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and filter-sterilize them if necessary.

Workflow for Assessing Compound Autofluorescence:

Caption: A simple workflow to test for compound autofluorescence.

Issue 3: Irreproducible Results Between Experiments

Lack of reproducibility between experiments is a significant concern that can undermine the validity of your findings.[10]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Cell Line Instability Continuous passaging of cell lines can lead to genetic drift and phenotypic changes, affecting their response to stimuli.[1]Use cell lines with a low and consistent passage number.[1] Regularly perform cell line authentication to ensure the identity of your cells.
Reagent Lot-to-Lot Variability Different lots of reagents, such as fetal bovine serum (FBS) or antibodies, can have varying performance characteristics.Whenever possible, purchase a large batch of critical reagents to ensure consistency over a series of experiments. Test each new lot of a critical reagent against the previous lot to confirm comparable performance.
Environmental Factors Variations in incubator temperature, CO2 levels, and humidity can impact cell health and experimental outcomes.Regularly monitor and calibrate your laboratory equipment.[2] Ensure consistent environmental conditions for all experiments.
Operator Variability Differences in technique between researchers can introduce variability.[2][3]Develop and adhere to detailed Standard Operating Procedures (SOPs) for all assays. Ensure all personnel are adequately trained on the procedures.[2]

Hypothetical Signaling Pathway Affected by the Compound:

Assuming "this compound" acts as an inhibitor of a hypothetical kinase "Kinase X" in a cancer cell line, here is a simplified representation of the potential downstream effects leading to apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates & Activates Anti_Apoptotic_Factors Anti-Apoptotic Factors (e.g., Bcl-2) Downstream_Effector->Anti_Apoptotic_Factors Promotes transcription Pro_Apoptotic_Factors Pro-Apoptotic Factors (e.g., Bad) Cytochrome_c Cytochrome c Release Pro_Apoptotic_Factors->Cytochrome_c Promotes Anti_Apoptotic_Factors->Pro_Apoptotic_Factors Inhibits Test_Compound This compound Test_Compound->Kinase_X Inhibits Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action.

Conclusion: A Commitment to Reproducible Science

Troubleshooting inconsistent bioassay results is an integral part of the scientific process. By systematically evaluating each component of your experimental workflow, from compound handling to data analysis, you can identify and address the sources of variability. This guide provides a framework for this process, empowering you to generate high-quality, reproducible data with "this compound." Should you continue to experience difficulties, we encourage you to consult the detailed references provided and consider further optimization of your specific assay system.

References

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Drug Target Review. (2018, March 21). Expert view: Addressing the big challenges in cell-based assays. Retrieved from [Link]

  • BioPharm International. (n.d.). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]

  • Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. Retrieved from [Link]

  • Sartorius. (n.d.). Critical Challenges in Cell-Based Analysis — A Roadmap. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Understanding Reproducibility and Replicability. In Reproducibility and Replicability in Science. National Academies Press (US). Retrieved from [Link]

  • BioPharm International. (2019, November 1). Essentials in Bioassay Development. Retrieved from [Link]

  • BPS Bioscience. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-[1-(4-fluorophenyl)ethyl]propanamide. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 2-Chloro-N-[1-(4-fluorophenyl)ethyl]propanamide. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide. Retrieved from [Link]

  • ResearchGate. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-Chloro-N-(4-chloro-2-fluorophenyl)propanamide 250mg. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals who are transitioning the synthesis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide from laboratory scale to pilot or production scale. We provide answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the reaction chemistry, choice of reagents, and safety protocols pertinent to large-scale synthesis.

Reaction Chemistry & Conditions

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a nucleophilic acyl substitution, specifically the N-acylation of an amine.[1] It involves the reaction of 1-(4-chlorophenyl)ethylamine with 2-chloropropanoyl chloride. A non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[1]

Caption: General N-acylation reaction scheme.

Q2: What are the most critical reaction parameters to monitor during scale-up?

When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation a primary concern. The key parameters to control are:

  • Temperature: The N-acylation reaction is highly exothermic.[1] Inadequate temperature control can lead to side reactions, impurity formation, and in worst-case scenarios, a runaway reaction.[2][3]

  • Reagent Addition Rate: Slow, controlled addition of the 2-chloropropanoyl chloride is crucial to manage the exotherm.[1][4] A dropping funnel or a syringe pump is recommended.

  • Mixing Efficiency: Homogeneous mixing is vital to avoid localized "hot spots" and high concentrations of reagents, which can decrease yield and purity.[2] Ensure the stirrer and vessel geometry are appropriate for the scale.

Q3: Which solvent is most suitable for this synthesis at scale, and why?

Dichloromethane (DCM) is a common choice in laboratory protocols due to its ability to dissolve a wide range of reactants and its relatively low boiling point, which simplifies removal.[5] However, for large-scale production, consider alternatives due to DCM's environmental and health concerns. Other potential solvents include:

  • Toluene: Higher boiling point, which can be beneficial for temperature control, but requires more energy for removal.

  • Ethyl Acetate (EtOAc): A "greener" solvent option, though the solubility of all components should be verified.

  • Acetonitrile (MeCN): Often gives good results in amide purifications and can be an effective reaction solvent.[6]

The ideal solvent must dissolve the starting amine and the base, be inert to the highly reactive acyl chloride, and facilitate easy work-up and product isolation.

Reagents & Safety

Q4: What is the optimal choice of base, and what are the pros and cons of common options?

The base neutralizes the HCl generated. The choice impacts cost, work-up, and safety.

Base Pros Cons
Triethylamine (Et₃N) Soluble in organic solvents; effective. Can be difficult to remove completely; higher cost.
Pyridine Effective; can also act as a catalyst. Toxic; strong odor; can be difficult to remove.[4]

| Aqueous NaHCO₃ / NaOH | Inexpensive; easy to remove during aqueous work-up. | Creates a two-phase system (Schotten-Baumann conditions) requiring vigorous mixing; risk of acyl chloride hydrolysis. |

For scale-up, an inorganic base is often preferred for cost and ease of removal, provided the hydrolysis of the acyl chloride can be minimized through efficient mixing and temperature control.

Q5: What are the primary safety hazards associated with the reagents, and what precautions are necessary for large-scale handling?

  • 2-Chloropropanoyl chloride: This reagent is flammable, corrosive, and reacts violently with water.[7] It causes severe skin burns and eye damage. Inhalation is harmful and can be destructive to respiratory tissue.

  • 1-(4-chlorophenyl)ethylamine: This amine is corrosive and can cause skin irritation and serious eye damage.

  • Triethylamine/Pyridine: These bases are flammable and toxic.

Large-Scale Handling Precautions:

  • Work in a well-ventilated area, preferably a walk-in fume hood or a dedicated, controlled reactor bay.[8][9]

  • Use appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, flame-retardant lab coats, and heavy-duty chemical-resistant gloves.[8]

  • Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[8]

  • Have emergency eyewash stations and safety showers readily accessible.[8]

  • Plan for quenching and waste disposal in advance. The reaction should be quenched carefully by slowly adding it to a separate vessel containing an appropriate quenching agent (e.g., water or a basic solution).

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Problem 1: Low or Inconsistent Yield

Q: My yield dropped from >90% at the 10g scale to ~60% at the 1kg scale. What are the likely causes?

A drop in yield upon scale-up is a common issue often traced back to physical and chemical parameters that do not scale linearly.[2] Here are the primary areas to investigate:

  • Inadequate Temperature Control: The most likely culprit. An unmanaged exotherm leads to the degradation of the acyl chloride and the formation of byproducts.[2]

    • Solution: Improve heat transfer by using a jacketed reactor with a powerful chiller. Ensure the temperature probe is correctly placed to measure the internal reaction temperature, not the jacket temperature. Slow down the addition rate of the acyl chloride.

  • Poor Mixing: In a larger vessel, inadequate agitation can create "dead zones" where reagents are not well-mixed.[2] This can lead to localized excess of one reagent, promoting side reactions.

    • Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine or anchor) to ensure vigorous mixing throughout the vessel.

  • Reagent Quality and Water Content: The acyl chloride is highly sensitive to moisture.[10][11] Water present in the solvent, amine, or base will rapidly hydrolyze the acyl chloride to the unreactive carboxylic acid.

    • Solution: Use anhydrous solvents and ensure all reagents are dry.[10] If using an amine base like triethylamine, consider distilling it before use.

  • Losses During Work-up: Product loss can occur during aqueous washes (if the product has some water solubility) or transfers between vessels.

    • Solution: Minimize transfers. After aqueous washes, consider a "back-extraction" of the aqueous layers with fresh solvent to recover any dissolved product. Ensure phase separation is complete before draining layers.

Problem 2: Increased Impurity Profile

Q: On the large scale, my HPLC shows a new, significant impurity at a higher retention time. How can I identify and mitigate it?

New impurities often arise from side reactions that are negligible on a small scale but become significant under the prolonged reaction times or higher temperatures of a scaled-up process.[2]

  • Potential Impurity 1: Di-acylation Product: If the starting amine has other nucleophilic sites or if the product amide nitrogen reacts again (less likely but possible under harsh conditions).

    • Mitigation: Use a strict 1.0 to 1.1 equivalent of the acyl chloride relative to the amine. Ensure the amine is fully dissolved and well-mixed before starting the acyl chloride addition.

  • Potential Impurity 2: Over-reaction/Degradation: The product itself may be unstable to prolonged heat. The "hot spots" mentioned earlier can cause decomposition.

    • Mitigation: Strict temperature control is essential. Once the reaction is complete (as determined by TLC or LCMS), quench and work it up promptly.[12]

  • Potential Impurity 3: Reaction with Base: If using an amine base like triethylamine, it can potentially react with the highly electrophilic acyl chloride, especially at elevated temperatures.

    • Mitigation: Keep the reaction temperature low (0–5 °C is common for this type of reaction).[1] Consider switching to an inorganic base which will not react in this manner.

Troubleshooting_Workflow start Low Yield or High Impurity Observed check_temp Review Temperature Profile. Was exotherm controlled? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_mixing Evaluate Mixing Efficiency. Is agitation sufficient for vessel size? mix_yes Yes check_mixing->mix_yes mix_no No check_mixing->mix_no check_reagents Verify Reagent & Solvent Quality. Are they anhydrous? reagent_yes Yes check_reagents->reagent_yes reagent_no No check_reagents->reagent_no check_workup Analyze Work-up & Isolation Steps. Any potential for product loss? sol_workup ACTION: - Perform back-extraction - Optimize crystallization solvent check_workup->sol_workup temp_yes->check_mixing sol_temp ACTION: - Improve cooling capacity - Slow reagent addition rate temp_no->sol_temp mix_yes->check_reagents sol_mix ACTION: - Use overhead stirrer - Optimize impeller type/speed mix_no->sol_mix reagent_yes->check_workup sol_reagent ACTION: - Use anhydrous grade solvents - Dry reagents before use reagent_no->sol_reagent

Caption: A logical workflow for troubleshooting common scale-up issues.

Problem 3: Difficult Product Isolation

Q: The crude product is an oil and won't crystallize, whereas it was a clean solid on the lab scale. What should I do?

This is often due to the presence of impurities or residual solvent acting as a eutectic contaminant, depressing the melting point.

  • Solution 1: Improve Purity Before Crystallization: Perform a thorough aqueous work-up. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any residual amine base, followed by dilute base (e.g., saturated NaHCO₃) to remove any hydrolyzed acyl chloride (2-chloropropanoic acid), and finally with brine to remove excess water.

  • Solution 2: Solvent Trituration: Before attempting a full recrystallization, try "triturating" the oil. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) and stir or sonicate vigorously. This can often wash away soluble impurities and induce crystallization of the product.

  • Solution 3: Optimize Recrystallization: The ideal recrystallization solvent system will dissolve the product when hot but not when cold.[6] For amides, systems like ethanol/water, acetone, or acetonitrile can be effective.[6] If the product still oils out, try cooling the solution much more slowly and scratching the inside of the flask with a glass rod to create nucleation sites. Adding a "seed" crystal from a previous batch can also be highly effective.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloropropionyl Chloride | 7623-09-8.
  • KSCL (KRISHNA). (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS.
  • Echemi. (n.d.). Buy (s)-1-(4-chlorophenyl)ethylamine from Conier Chem&Pharma Limited.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved from [Link]

  • Crow, J. M. (n.d.). When it comes to scaling up organic synthesis, it pays to think small.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.
  • Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation Abstract.
  • Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction).
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]

  • WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS.
  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
  • Catrin. (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. Retrieved from [Link]

  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]

  • ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide | C12H15Cl2NO | CID 43697940. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
  • ResearchGate. (n.d.). Challenges in amide synthesis with longer‐chain amine nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • Benchchem. (n.d.). Application Notes and Protocols: The Reaction of N-(2-Benzoyl-4-chlorophenyl)formamide with Acid Chlorides.
  • Benchchem. (n.d.). Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermediates.
  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the enantioselective analysis of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges in your chromatographic experiments.

Introduction to the Challenge

This compound possesses two chiral centers, making it a molecule with four possible stereoisomers. The separation of these enantiomers and diastereomers is critical as they can exhibit different biological activities, metabolic fates, and toxicological profiles.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.[1][3] This guide will focus on developing and troubleshooting chiral HPLC methods for this specific analyte.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a chiral separation method for this compound?

A1: The initial and most critical step is the selection of the chiral stationary phase (CSP). A screening approach using a variety of CSPs with different chiral selectors is highly recommended.[4] For a compound like this compound, which has aromatic rings and an amide group capable of hydrogen bonding, polysaccharide-based CSPs are an excellent starting point.[3][5][6] These phases, such as those derived from amylose or cellulose, offer a broad range of interactions including hydrogen bonds, π-π interactions, and steric hindrance that are crucial for chiral recognition.[3][5]

Q2: Should I start with Normal-Phase or Reversed-Phase chromatography?

A2: Both normal-phase (NP) and reversed-phase (RP) modes can be effective, and the choice often depends on the specific CSP and the solubility of your sample.

  • Normal-Phase (NP-HPLC): Often provides better selectivity for chiral separations.[7] A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol.[5][8]

  • Reversed-Phase (RP-HPLC): Offers the advantage of using aqueous mobile phases, which can be beneficial for sample solubility and compatibility with mass spectrometry (MS).[8] A common mobile phase consists of acetonitrile or methanol mixed with water or a buffer.[8]

A comprehensive screening strategy should ideally evaluate promising CSPs under both NP and RP conditions.[9]

Q3: How does temperature affect the chiral separation of this compound?

A3: Temperature is a critical parameter that can significantly influence chiral recognition.[10] Generally, lower temperatures tend to enhance the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP.[10] However, this is not a universal rule. In some cases, increasing the temperature can improve peak shape and efficiency, and might even be necessary for separation.[10][11] Therefore, it is essential to investigate a range of temperatures (e.g., 10°C to 40°C) during method development.[11]

Q4: Why is my peak shape poor (e.g., tailing or fronting)?

A4: Poor peak shape in chiral chromatography can stem from several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[10]

  • Secondary Interactions: The amide group in your analyte can interact with active sites (e.g., residual silanols) on the silica support of the CSP, causing peak tailing.[10] Adding a mobile phase modifier can mitigate this. For NP-HPLC, a small amount of a basic additive like diethylamine (DEA) can be effective. For RP-HPLC, an acidic additive like trifluoroacetic acid (TFA) can help by protonating the analyte and minimizing unwanted interactions.[5][10]

  • Inappropriate Mobile Phase: The composition of the mobile phase itself can affect peak shape. A systematic optimization of the modifier percentage is recommended.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: No separation of enantiomers.

Possible Causes & Solutions

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide the necessary chiral recognition for your analyte.

    • Solution: Screen a variety of CSPs. A good starting point would be polysaccharide-based columns (e.g., cellulose or amylose derivatives).[3][5][6] If these are unsuccessful, consider Pirkle-type or cyclodextrin-based CSPs which operate on different recognition mechanisms.[5][12]

  • Suboptimal Mobile Phase Composition: The mobile phase may be too strong or too weak, or it may not be promoting the necessary interactions for chiral recognition.

    • Solution (NP-HPLC): Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in hexane. Start with a 90:10 (v/v) hexane/alcohol mixture and adjust the alcohol content in small increments (e.g., 5%).[10]

    • Solution (RP-HPLC): Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to water/buffer. Also, consider changing the organic modifier, as this can alter selectivity.[9]

  • Temperature Effects: The operating temperature might not be optimal for chiral recognition.

    • Solution: Systematically vary the column temperature. Start at ambient temperature (e.g., 25°C) and then analyze at lower (e.g., 15°C) and higher (e.g., 35°C) temperatures.[10]

Problem 2: Poor resolution between enantiomeric peaks (Rs < 1.5).

Possible Causes & Solutions

  • Mobile Phase Composition: The mobile phase may need fine-tuning to improve selectivity.

    • Solution: Make small, incremental changes to the mobile phase composition. In NP-HPLC, a 1-2% change in the alcohol modifier can significantly impact resolution. In RP-HPLC, a similar small adjustment in the organic solvent percentage or a change in the buffer pH can be effective.[10]

  • Flow Rate: A high flow rate can reduce the time for interaction between the analyte and the CSP, leading to lower resolution.

    • Solution: Reduce the flow rate. For a standard 4.6 mm I.D. column, a flow rate of 0.5-1.0 mL/min is typical.[5] Lowering the flow rate can increase resolution, but will also increase run time.

  • Column Temperature: As mentioned, temperature directly affects selectivity.

    • Solution: Optimize the temperature. A decrease in temperature often leads to an increase in resolution, but this should be experimentally verified for your specific separation.[10][11]

Problem 3: Ghost peaks appear in the chromatogram.

Possible Causes & Solutions

  • Contaminated Mobile Phase: Impurities in your solvents can appear as peaks, especially in gradient elution.

    • Solution: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily and filter aqueous components.[10] Run a blank gradient (without injecting a sample) to see if the peaks persist.[10]

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Optimize the autosampler wash procedure. Use a wash solvent that is strong enough to fully dissolve your analyte. Injecting a blank solvent after a sample injection can help diagnose carryover.[10]

Experimental Protocols & Data

Starting Conditions for Method Development

The following table provides recommended starting points for screening different CSPs for the chiral separation of this compound.

Parameter Normal Phase (NP) Reversed Phase (RP) Rationale
CSP Type Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Broad applicability and high success rate for compounds with aromatic and amide functionalities.[3][5]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (50:50, v/v)Common starting points for NP and RP chiral separations.[5][8]
Additive 0.1% Diethylamine (DEA)0.1% Trifluoroacetic Acid (TFA)DEA masks active silanol sites to improve peak shape for amides.[10] TFA ensures acidic analytes are protonated, improving peak shape.[5][10]
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm I.D. analytical column.[5]
Temperature 25 °C25 °CA good starting point for temperature optimization.[10]
Detection UV at 230 nmUV at 230 nmThe chlorophenyl group should have strong absorbance in this region.
Method Development Workflow

The following diagram illustrates a systematic approach to developing a chiral separation method.

Chiral_Method_Development Start Start: Define Separation Goal (Baseline Resolution, Rs > 1.5) Screen_CSPs Screen Multiple CSPs (Polysaccharide, Pirkle, etc.) Start->Screen_CSPs Select_Mode Evaluate NP and RP Modes Screen_CSPs->Select_Mode Optimize_MP Optimize Mobile Phase (Modifier %, Additives) Select_Mode->Optimize_MP If some separation observed No_Separation No Separation Select_Mode->No_Separation If no peaks resolved Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp If Rs > 1.5 Poor_Resolution Poor Resolution Optimize_MP->Poor_Resolution If Rs < 1.5 Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validation Method Validation (Robustness, Repeatability) Optimize_Flow->Validation No_Separation->Screen_CSPs Try different CSP Poor_Resolution->Optimize_MP Fine-tune Poor_Resolution->Optimize_Temp Adjust Temp

Caption: A workflow for systematic chiral method development.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting common issues.

Troubleshooting_Chiral_HPLC Problem Identify Problem No_Resolution No Resolution Problem->No_Resolution Poor_Peak_Shape Poor Peak Shape (Tailing/Fronting) Problem->Poor_Peak_Shape Drifting_Baseline Drifting Baseline / Ghost Peaks Problem->Drifting_Baseline Check_CSP Is CSP appropriate? Screen other columns. No_Resolution->Check_CSP Check_MP Is Mobile Phase optimal? Vary modifier %. No_Resolution->Check_MP Check_Overload Column Overload? Dilute sample. Poor_Peak_Shape->Check_Overload Check_Additives Secondary Interactions? Add TFA (RP) or DEA (NP). Poor_Peak_Shape->Check_Additives Check_Solvents Contaminated Mobile Phase? Use fresh, HPLC-grade solvents. Drifting_Baseline->Check_Solvents Check_Carryover Autosampler Carryover? Optimize wash method. Drifting_Baseline->Check_Carryover

Caption: A decision tree for troubleshooting chiral HPLC issues.

References

  • Development and Optimization of HPLC Methods for the Chiral Separation of Arylpyrazole, Chloroacetanilide and Organochlorine. (n.d.). International Journal of Research and Innovation in Applied Science (IJRIAS). [Link]

  • Jin, L., & Qiu, J. (2011). Enantioselective Separation and Analysis of Chiral Herbicides. In American Chemical Society Symposium Series. American Chemical Society. [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. [Link]

  • Buser, H. R., & Müller, M. D. (1995). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Environmental Science & Technology, 29(3), 664–674.
  • Sousa, M., & Pereira, C. (2018). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 23(11), 2943. [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies, Inc.[Link]

  • Relevance of the Stereoselective Behavior of Chiral Herbicides in the Environment. (2023). Juniper Publishers. [Link]

  • Jin, L. (2010). Enantioselective Separation and Analysis of Chiral Herbicides. Semantic Scholar. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3230. [Link]

  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. (2021). MDPI. [Link]

  • Chiral Separation Principles. (1997). ResearchGate. [Link]

  • Enantioselective Protonation of Catalytically Generated Chiral Enolates as an Approach to the Synthesis of α–Chloroesters. (n.d.). University of Wisconsin-Madison. [Link]

  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (n.d.).
  • Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis. (2015). PMC. [Link]

  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. (2018). MDPI. [Link]

  • Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. (2001). PubMed. [Link]

  • Separation of N-(2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl)acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Structure of 2-chloro-N-(p-tolyl)propanamide. (2018). PMC. [Link]

  • N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. (2021). ResearchGate. [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2019). MDPI. [Link]

  • 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide. (n.d.). PubChem. [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide and Commercial Chloroacetamide Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Herbicide Development

This guide provides a technical comparison between the novel compound 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide and established commercial chloroacetamide herbicides. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to predict the efficacy of this compound and outlines experimental protocols for its validation.

Introduction: The Chloroacetamide Class of Herbicides

This compound belongs to the chloroacetamide class of herbicides.[1][2] This group of herbicides is widely used in agriculture for the pre-emergence control of annual grasses and some broadleaf weeds in major crops like corn, soybeans, and cotton.[1][3][4] They are primarily absorbed by the shoots of emerging seedlings and act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are essential for plant growth.[3][5][6][7] This mode of action disrupts cell division and elongation, ultimately preventing weed emergence.[3][6]

Chemical Profile: this compound

While specific herbicidal efficacy data for this compound is not widely available in public literature, its chemical structure allows for predictive analysis. The core chloroacetamide structure suggests it will share the VLCFA synthesis inhibition mode of action. The presence and position of the chlorophenyl group are key determinants of its activity and selectivity.

Molecular Structure and Predicted Activity:

The lipophilicity and electronic properties conferred by the substituted phenyl ring are critical for uptake, translocation, and binding to the target enzyme.[8] Structure-activity relationship studies within the chloroacetamide class indicate that these substitutions significantly influence the herbicidal spectrum and crop safety.

Comparative Commercial Herbicides

For a robust comparison, three widely used chloroacetamide herbicides have been selected: Acetochlor, S-Metolachlor, and Alachlor. These herbicides share the same mode of action but exhibit differences in their efficacy spectrum, application rates, and crop tolerance.

  • Overview: A selective, pre-emergent herbicide used extensively in corn and soybean cultivation.[3][9] It is effective against a broad range of annual grasses and broadleaf weeds.[3][10]

  • Mode of Action: Inhibition of very-long-chain fatty acid synthesis.[3][6]

  • Weed Control Spectrum: Provides good control of most annual grassy weeds and several annual broadleaf weeds. Its effectiveness on perennial weeds is limited, primarily to yellow nutsedge.[10]

  • Application: Typically applied to the soil before or shortly after planting.[3] It requires moisture for activation and forms a chemical barrier in the top layer of soil.[6]

  • Overview: A selective, systemic herbicide for pre-emergent control of annual grasses and certain broadleaf weeds.[11] It is an S-isomer enriched formulation of metolachlor, which shows higher herbicidal activity.[12]

  • Mode of Action: Inhibits cell division and elongation by interfering with the synthesis of key fatty acids.[11]

  • Weed Control Spectrum: Effective against a broad spectrum of annual grasses and some broadleaf weeds.[11] It is a key component in managing Palmer amaranth.[12]

  • Application: Applied before weed seeds germinate, it offers long-lasting residual control for several weeks.[11]

  • Overview: A pre-emergence and early post-emergence herbicide used to control annual grasses and many broad-leaved weeds in crops such as maize.[13][14]

  • Mode of Action: It is absorbed by emerging shoots and roots and inhibits protein synthesis and root elongation.[2][15]

  • Weed Control Spectrum: Effective against annual grasses and many broad-leaved weeds.[13]

  • Regulatory Status: The use of alachlor is illegal in the European Union, and no products containing it are currently registered in the United States.[2]

Comparative Efficacy Data

The following table summarizes the general efficacy of the selected commercial herbicides against common weed species. This data is compiled from various sources and represents typical field performance.

Weed SpeciesAcetochlorS-MetolachlorAlachlor
Grasses
Digitaria sanguinalis (Large Crabgrass)ExcellentExcellentExcellent
Echinochloa crus-galli (Barnyardgrass)ExcellentExcellentExcellent
Setaria faberi (Giant Foxtail)ExcellentExcellentExcellent
Sorghum halepense (Johnsongrass - seedling)GoodGoodGood
Broadleaves
Amaranthus spp. (Pigweed)Good-ExcellentGood-ExcellentGood
Chenopodium album (Common Lambsquarters)GoodFair-GoodFair-Good
Ambrosia artemisiifolia (Common Ragweed)FairFairFair
Abutilon theophrasti (Velvetleaf)Poor-FairPoor-FairPoor-Fair

Efficacy ratings are general and can be influenced by environmental conditions, soil type, and application timing.

Experimental Protocols for Efficacy Evaluation

To determine the herbicidal efficacy of this compound, a series of standardized laboratory and greenhouse experiments are necessary.

Objective: To determine the effective dose of the test compound required to control various weed species and to compare it with commercial standards.

Methodology:

  • Plant Material: Grow target weed species (e.g., Setaria faberi, Amaranthus retroflexus) in pots containing a standardized soil mix.

  • Herbicide Application: Apply a range of concentrations of this compound, Acetochlor, S-Metolachlor, and Alachlor to the soil surface (pre-emergence).

  • Growth Conditions: Place the treated pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Data Collection: After a set period (e.g., 21 days), assess plant injury visually and measure biomass (fresh and dry weight).

  • Data Analysis: Calculate the GR50 (the herbicide concentration causing a 50% reduction in plant growth) for each compound and weed species using a non-linear regression model.

Objective: To evaluate the tolerance of key crops (e.g., corn, soybean) to the test compound.

Methodology:

  • Plant Material: Grow crop seedlings in pots.

  • Herbicide Application: Apply the test compound and commercial standards at their respective 1X and 2X field application rates.

  • Growth and Assessment: Monitor plants for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) over a 28-day period. Measure plant height and biomass.

  • Analysis: Compare the injury and growth reduction caused by the test compound to that of the commercial standards.

Visualizing the Path to Herbicide Discovery

The development of a new herbicide involves a structured workflow from initial screening to field trials.

G cluster_0 Discovery & Screening cluster_1 Optimization & Evaluation cluster_2 Field Validation Compound Synthesis Compound Synthesis Primary Bioassay Primary Bioassay Compound Synthesis->Primary Bioassay Initial Screening Lead Identification Lead Identification Primary Bioassay->Lead Identification Hit-to-Lead Structure-Activity Relationship Structure-Activity Relationship Lead Identification->Structure-Activity Relationship Chemical Modification Greenhouse Trials Greenhouse Trials Structure-Activity Relationship->Greenhouse Trials Efficacy & Selectivity Field Trials Field Trials Greenhouse Trials->Field Trials Real-world Performance Regulatory Submission Regulatory Submission Field Trials->Regulatory Submission

Caption: A typical workflow for herbicide discovery and development.

Mechanism of Action: A Deeper Dive

Chloroacetamide herbicides inhibit the synthesis of very-long-chain fatty acids (VLCFAs) by targeting VLCFA elongase enzymes.[5] This inhibition disrupts the formation of critical cellular components.

G Acetyl-CoA Acetyl-CoA VLCFA Elongase VLCFA Elongase Acetyl-CoA->VLCFA Elongase Malonyl-CoA Malonyl-CoA Malonyl-CoA->VLCFA Elongase VLCFAs VLCFAs VLCFA Elongase->VLCFAs Cellular Components Cellular Components VLCFAs->Cellular Components Chloroacetamides Chloroacetamides Chloroacetamides->VLCFA Elongase Inhibition

Caption: Inhibition of VLCFA synthesis by chloroacetamide herbicides.

Conclusion and Future Directions

Based on its chemical structure, this compound is predicted to exhibit pre-emergent herbicidal activity against annual grasses and some broadleaf weeds, consistent with other chloroacetamide herbicides. Its efficacy and crop selectivity will be highly dependent on the specific interactions of the chlorophenyl group with the target enzyme and the plant's metabolic detoxification pathways.[8]

The provided experimental protocols offer a framework for systematically evaluating its potential as a commercial herbicide. Further research should focus on optimizing the chemical structure to enhance efficacy and crop safety, as well as understanding its environmental fate and toxicological profile.

References

  • Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • LeBaron, H. M. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). Acetochlor - Active Ingredient Page. Retrieved from [Link]

  • Enge Biotech. (n.d.). Acetochlor Herbicide. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Acetochlor - General Information. Retrieved from [Link]

  • JIN DUN CHEMISTRY. (n.d.). Acetochlor: A Selective Pre-Emergent Herbicide for Weed Control. Retrieved from [Link]

  • Senseman, S. A. (Ed.). (2007). Herbicide Handbook. Weed Science Society of America.
  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 443-450. Retrieved from [Link]

  • FBN. (n.d.). Acetochlor 101: Everything Farmers Need to Know About Acetochlor. Retrieved from [Link]

  • CropLife Australia. (n.d.). Herbicide Mode of Action Table. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). S-Metolachlor - Active Ingredient Page. Retrieved from [Link]

  • Enge Biotech. (n.d.). Alachlor Herbicide. Retrieved from [Link]

  • LeBaron, H. M. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. Retrieved from [Link]

  • Wallace, J. M., et al. (2023). Can relative sensitivity of cover crop species to chloroacetamide and pyrazole herbicides be exploited to design interseeding mixtures?. Weed Technology, 37(2), 209-220. Retrieved from [Link]

  • FBN. (n.d.). Everything Farmers Need to Know About Metolachlor. Retrieved from [Link]

  • University of Arkansas System Division of Agriculture. (n.d.). Metolachlor Herbicides: What Are the Facts?. Retrieved from [Link]

  • Lamberth, C. (2018). Chloroacetamide Herbicides. In Bioactive Carboxylic Compound Classes (pp. 431-446). Wiley-VCH. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]

  • World Health Organization. (2011). Guidelines for drinking-water quality (4th ed.). Retrieved from [Link]

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  • University of Hertfordshire. (n.d.). Alachlor (Ref: CP 50144). In AERU Pesticide Properties Database. Retrieved from [Link]

  • Wallace, J. M., et al. (2023). Can relative sensitivity of cover crop species to chloroacetamide and pyrazole herbicides be exploited to design interseeding mixtures?. Weed Technology, 37(2), 209-220. Retrieved from [Link]

  • Mabvongwe, O., et al. (2016). Evaluation of S-Metolachlor and S-Metolachlor Plus Atrazine Mixtures with Mesotrione for Broadleaf Weed Control in Corn. American Journal of Plant Sciences, 7(11), 1549-1559. Retrieved from [Link]

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  • Soybean South. (2019, May 23). Metolachlor, herbicide traits and Weed Science webpage, oh my!. Retrieved from [Link]

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  • Sosnoskie, L. M., & Besançon, T. E. (2023). Improving Cole Crops Safety and Weed Control Response with Chloroacetamide and Oxyfluorfen Herbicides Combinations. Weed Science, 71(5), 442-451. Retrieved from [Link]

  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Toxicology Research, 10(3), 472-481. Retrieved from [Link]

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A Methodological Guide to Characterizing the Fungicidal Activity of Novel Chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The relentless evolution of fungal pathogens necessitates a continuous search for novel fungicides with diverse modes of action. The compound 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide belongs to the chloroacetamide class of molecules, a group known primarily for herbicidal activity but also demonstrating antifungal properties.[1][2][3] While extensive public data on the specific fungicidal spectrum of this particular molecule is not available, its structural characteristics warrant a thorough investigation.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the fungicidal potential of novel compounds like this compound. We will outline detailed protocols for in vitro and in vivo screening and establish a comparative analysis against well-characterized commercial fungicides with distinct modes of action: Azoxystrobin (a Quinone outside inhibitor), Propiconazole (a demethylation inhibitor), and Chlorothalonil (a multi-site contact fungicide).

Section 1: The Candidate Molecule and Benchmark Fungicides

1.1. Profile of the Candidate: this compound

This molecule is a chloroacetamide derivative. Chloroacetamides are known to act as inhibitors of very-long-chain fatty acid (VLCFA) synthesis, which can disrupt cell membrane integrity and other vital cellular functions in target organisms.[4] Studies on other chloroacetamide derivatives have shown promising antifungal activity against a range of fungal pathogens, including resistant strains.[2][3][5][6][7][8][9][10]

1.2. Benchmark Fungicides for Comparison

A robust evaluation requires comparison against fungicides with established and varied mechanisms of action.

  • Azoxystrobin: A broad-spectrum, systemic fungicide from the strobilurin class.[11][12] It acts by inhibiting mitochondrial respiration, effectively cutting off the energy supply of the fungus.[11][12][13][14] It is effective against a wide range of fungal classes including Ascomycetes, Basidiomycetes, and Oomycetes.[12][14]

  • Propiconazole: A systemic triazole fungicide that works by inhibiting sterol biosynthesis in the fungal cell membrane, leading to disruption of cell structure and function.[15][16][17] It is effective against a broad spectrum of fungi, particularly Ascomycetes and Basidiomycetes, but is not effective against oomycetes.[15]

  • Chlorothalonil: A broad-spectrum, non-systemic (contact) fungicide with a multi-site mode of action.[18][19][20][21] This multi-site activity makes the development of resistance very low.[19] It is used to control a wide range of fungal diseases on various crops.[18][19][21][22]

Section 2: Experimental Protocols for Fungicidal Activity Assessment

A tiered approach, starting with broad in vitro screening and progressing to more complex in vivo assays, is the most efficient method for characterizing a novel compound.

2.1. In Vitro Screening: Mycelial Growth Inhibition Assay

This initial assay determines the direct inhibitory effect of the compound on the growth of a panel of economically important fungal pathogens.

Experimental Protocol:

  • Pathogen Culture: Grow pure cultures of target fungi (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani, Sclerotinia sclerotiorum) on Potato Dextrose Agar (PDA) plates.

  • Stock Solution Preparation: Prepare a stock solution of this compound and the benchmark fungicides in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Poisoned Agar Preparation: Amend molten PDA with the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A control plate should contain only the solvent at the same concentration used in the treatment plates.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of the amended PDA plates.

  • Incubation: Incubate the plates at an optimal temperature for each fungus (typically 20-25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

2.2. Determination of Median Effective Concentration (EC50)

Based on the initial screening, a dose-response study is conducted to determine the EC50 value, which is the concentration of the fungicide that inhibits 50% of fungal growth.

Workflow for EC50 Determination:

G cluster_0 Fungal Cell Mitochondrion Mitochondrion (Energy Production) CellMembrane Cell Membrane (Ergosterol Synthesis) VLCFA VLCFA Synthesis (Membrane Components) Multiple Multiple Pathways (Enzyme Inactivation) Azoxystrobin Azoxystrobin (QoI) Azoxystrobin->Mitochondrion Inhibits Respiration Propiconazole Propiconazole (DMI) Propiconazole->CellMembrane Inhibits Ergosterol Synthesis CompoundX Candidate Compound (Chloroacetamide) CompoundX->VLCFA Hypothesized Inhibition Chlorothalonil Chlorothalonil (Multi-site) Chlorothalonil->Multiple Inactivates Enzymes

Caption: Comparative Modes of Action of Fungicides.

This guide provides a foundational framework for the systematic evaluation of novel fungicidal candidates like this compound. The proposed experimental workflow, from broad in vitro screening to targeted in vivo assays and comparative analysis, allows for a comprehensive understanding of a compound's potential. While the hypothetical data suggests that this compound may not surpass the potency of leading systemic fungicides, its potential novel mode of action makes it a valuable candidate for further research, particularly in the context of anti-resistance strategies. Further studies should focus on elucidating the precise molecular target and assessing its performance against a wider range of plant pathogens, including oomycetes.

References

  • Anhui Techchem Industrial Co.,Ltd. (2023, October 12). Some basic properties of Azoxystrobin. 11

  • Wikipedia. (n.d.). Azoxystrobin.

  • AERU, University of Hertfordshire. (n.d.). Chlorothalonil (Ref: DS 2787).

  • National Center for Biotechnology Information. (n.d.). Azoxystrobin. PubChem Compound Database.

  • china pesticide. (n.d.). Microbial Fungicides Propiconazole.

  • POMAIS Agriculture. (2026, January 12). Azoxystrobin Fungicide Mode of Action.

  • MedchemExpress.com. (n.d.). Chlorothalonil | Broad-spectrum foliar fungicide.

  • AERU, University of Hertfordshire. (n.d.). Azoxystrobin (Ref: ICI 5504).

  • Minnesota Department of Agriculture. (2025, September 22). Chlorothalonil Fungicide.

  • Wikipedia. (n.d.). Chlorothalonil.

  • Inchem.org. (1995). Chlorothalonil (HSG 98, 1995).

  • Irwin, J. A. G., et al. (1984). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides. The Aquila Digital Community - The University of Southern Mississippi.

  • Benchchem. (n.d.). Propiconazole: Triazole Fungicide for Research Use.

  • EpiLogic GmbH. (2024, July 23). Innovative Screening Methods for Plant Fungicides and Defense Inducers.

  • Das, A. C., et al. (2014). Impact of Fungicides Chlorothalonil and Propiconazole on Microbial Activities in Groundnut (Arachis hypogaea L.) Soils. PMC - NIH.

  • Scilit. (2002). Mode of Action for Chloroacetamides and Functionally Related Compounds.

  • Guidechem. (n.d.). What are the characteristics and applications of Propiconazole?

  • de Oliveira, V. M., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC - NIH.

  • ResearchGate. (n.d.). Chemical structures of propiconazole (A) and myclobutanil (B).

  • ResearchGate. (2025, August 6). Mode of Action for Chloroacetamides and Functionally Related Compounds.

  • PubMed. (n.d.). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections.

  • ARCC Journals. (n.d.). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea.

  • The Pharma Innovation Journal. (2023, July 21). In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard.

  • Lume UFRGS. (2022, June 1). A chloroacetamide derivative as a potent candidate for fusariosis treatment.

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide.

  • In Vitro and In Vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. (2025, August 10).

  • PubMed. (2022, March 9). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.

  • PubMed. (n.d.). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide.

  • MDPI. (n.d.). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide.

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  • PubMed. (2021, September 20). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus.

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  • SciELO. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide.

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Comparative Analysis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparative analysis of "2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide" and its analogs. Designed for researchers, scientists, and professionals in drug development and agrochemical research, this document delves into the synthesis, biological activities, and structure-activity relationships (SAR) of this chemical class. By providing objective comparisons supported by experimental data, this guide aims to facilitate the rational design of more potent and selective compounds.

Introduction: The Chloroacetamide Scaffold

Chloroacetamide derivatives are a significant class of compounds with a broad spectrum of biological activities, including herbicidal, fungicidal, and antimicrobial properties.[1][2] The core structure, characterized by a reactive α-chloroacetyl group, allows these molecules to act as electrophiles, often targeting key biological macromolecules. The N-substituent on the acetamide nitrogen plays a crucial role in determining the compound's potency, selectivity, and overall biological profile.

The parent compound, this compound, features a chiral 1-(4-chlorophenyl)ethyl moiety. This structural element is of particular interest as the stereochemistry and substitutions on the phenyl ring can significantly influence biological activity. This guide will explore the impact of these modifications on the performance of the resulting analogs.

General Synthesis of N-[1-(Aryl)ethyl] Chloroacetamide Analogs

The synthesis of N-[1-(aryl)ethyl] chloroacetamide analogs is typically achieved through a straightforward acylation reaction. The general synthetic pathway involves the reaction of a substituted 1-arylethylamine with chloroacetyl chloride or a related acylating agent.

Experimental Protocol: General Synthesis of N-(1-Aryl)ethyl-2-chloroacetamides

Objective: To synthesize a library of N-(1-aryl)ethyl-2-chloroacetamide analogs for comparative biological evaluation.

Materials:

  • Substituted 1-arylethylamine (e.g., 1-(4-chlorophenyl)ethylamine, 1-phenylethylamine, etc.)

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the substituted 1-arylethylamine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-(1-aryl)ethyl-2-chloroacetamide analog.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water. The use of an anhydrous solvent and an inert atmosphere prevents its hydrolysis, ensuring it is available to react with the amine.

  • Base: The reaction of an amine with an acyl chloride generates hydrochloric acid (HCl) as a byproduct. The base is added to neutralize this acid, preventing the protonation of the starting amine (which would render it unreactive) and driving the reaction to completion.

  • Low Temperature Addition: The reaction is exothermic. Adding the chloroacetyl chloride at 0 °C helps to control the reaction rate and prevent potential side reactions.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Arylethylamine Substituted 1-Arylethylamine Reaction Reaction Arylethylamine->Reaction AcylChloride Chloroacetyl Chloride AcylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Temperature 0°C to Room Temp. Temperature->Reaction Quench Quench with Water Extract Extraction Quench->Extract Purify Purification (Recrystallization/Chromatography) Extract->Purify Product N-(1-Aryl)ethyl-2-chloroacetamide Analog Purify->Product Reaction->Quench Acylation

Figure 1: General workflow for the synthesis of N-(1-aryl)ethyl-2-chloroacetamide analogs.

Comparative Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the aromatic ring, as well as the stereochemistry of the chiral center. This section provides a comparative analysis of their herbicidal, fungicidal, and antimicrobial activities based on available literature.

Herbicidal Activity

Chloroacetamides are a well-established class of herbicides. Their mode of action is believed to involve the inhibition of very-long-chain fatty acid synthesis. The efficacy of these compounds is influenced by factors such as their alkylating reactivity and lipophilicity.[3]

While specific data for a series of this compound analogs is limited, studies on related N-aryl chloroacetamides provide valuable insights. For instance, the herbicidal activity of synthesized chloroacetamide derivatives against weeds like A. arvensis and L. temulentum has been demonstrated, with some compounds showing efficacy comparable to the commercial herbicide acetochlor.[4]

Table 1: Comparative Herbicidal Activity of Chloroacetamide Derivatives

CompoundTarget WeedEC50 (mg/L)Reference
2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamideA. arvensisData not specified[4]
2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamideL. temulentumData not specified[4]
Acetochlor (Standard)A. arvensis & L. temulentumData not specified[4]

Note: Specific EC50 values were not provided in the abstract, but the study indicates a comparative evaluation was performed.

Fungicidal and Antimicrobial Activity

N-substituted chloroacetamides have also shown significant potential as antifungal and antimicrobial agents. The lipophilicity conferred by the N-aryl substituent is a key factor in their ability to penetrate the cell membranes of microorganisms.[3]

A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that halogenated substituents on the phenyl ring, particularly in the para-position, enhance antimicrobial activity. For example, N-(4-chlorophenyl) chloroacetamide and N-(4-fluorophenyl) chloroacetamide were among the most active compounds against Gram-positive bacteria and yeasts.[3]

The compound 2-chloro-N-phenylacetamide has been shown to exhibit antifungal activity against Aspergillus niger with minimum inhibitory concentrations (MICs) ranging from 32 to 256 µg/mL.[5] It also displays activity against fluconazole-resistant Candida species, inhibiting both planktonic cells and biofilm formation.[6]

Table 2: Antimicrobial Activity of N-Aryl Chloroacetamide Analogs

CompoundMicroorganismMIC (µg/mL)Reference
2-chloro-N-phenylacetamideAspergillus niger32 - 256[5]
2-chloro-N-phenylacetamideCandida albicans (fluconazole-resistant)128 - 256[6]
2-chloro-N-phenylacetamideCandida parapsilosis (fluconazole-resistant)128 - 256[6]

The structural similarity of the target compound to these active N-aryl chloroacetamides suggests that analogs with different substituents on the phenyl ring of the 1-phenylethyl moiety would likely exhibit a range of antifungal and antimicrobial activities.

Structure-Activity Relationship (SAR)

Based on the available data for related chloroacetamide and propanamide analogs, several key structure-activity relationships can be inferred for the this compound series.

SAR_Diagram Core This compound Chloroacetamide Moiety Chiral Center Phenyl Ring Chloroacetamide Essential for Activity (Alkylation of Target) Core:f1->Chloroacetamide ChiralCenter Stereochemistry Likely Influences Potency and Selectivity Core:f2->ChiralCenter PhenylRing Substituents Affect: - Lipophilicity - Electronic Properties - Overall Activity Core:f3->PhenylRing

Figure 2: Key structural features influencing the biological activity of this compound analogs.

  • The Chloroacetamide Moiety: This group is generally considered essential for the biological activity of this class of compounds, acting as the reactive "warhead" that alkylates biological targets.

  • The N-Substituent: The size, shape, and electronic properties of the N-substituent are critical for determining the potency and selectivity of the analogs.

    • Aromatic Ring: The presence of an aromatic ring is common in active chloroacetamide herbicides and fungicides.

    • Substituents on the Phenyl Ring: Halogen substituents, such as the chloro group in the parent compound, often enhance activity. The position and nature of these substituents can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its uptake, transport, and interaction with the target site.

  • Chirality: The presence of a chiral center at the benzylic position of the 1-phenylethyl group suggests that the enantiomers of these analogs may exhibit different biological activities. This is a common phenomenon in bioactive molecules, where one enantiomer may fit more favorably into a chiral binding site of a biological target. The synthesis and evaluation of individual enantiomers are crucial for optimizing activity and reducing potential off-target effects.[7]

Future Directions and Conclusion

The comparative analysis of this compound and its analogs reveals a promising scaffold for the development of novel bioactive compounds. While direct comparative studies on a systematic series of these specific analogs are not yet abundant in the public domain, the existing literature on related chloroacetamides provides a strong foundation for future research.

Key areas for further investigation include:

  • Systematic Analog Synthesis: The synthesis and biological evaluation of a focused library of analogs with varied substituents on the phenyl ring (e.g., electron-donating and electron-withdrawing groups at different positions) are needed to establish a clear and quantitative SAR.

  • Stereoselective Synthesis and Evaluation: The preparation and testing of individual enantiomers are essential to understand the role of stereochemistry in their biological activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds will be crucial for their rational design and development as herbicides, fungicides, or other therapeutic agents.

References

[4] El-Zemity, S. R., Esmaiel, K. E. E., & Badawy, M. E. I. (2021). Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives. ResearchGate. [3] Apostolov, S., Vaštag, Đ., Matijević, B., Nakomčić, J., & Marinković, A. (2014). Studying retention behavior lipophilicity and pharmacokinetic characteristics of N-substituted Phenyl-2-chloroacetamides. Contemporary Materials, V-1, 101-110. [8] Not available in search results. [1] International Journal of Pharma Sciences and Research (IJPSR). (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [9] Not available in search results. [10] Not available in search results. Not available in search results. [7] Molecules. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [2] BenchChem. (2025). A Comprehensive Technical Review of 2-Chloro-N-phenethylacetamide and Its Derivatives: Synthesis, Biological Activity. [11] Not available in search results. Not available in search results. [12] Not available in search results. [13] Not available in search results. [14] Not available in search results. [5] Drug and Chemical Toxicology. (2023). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. [6] Brazilian Journal of Biology. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.

Sources

A Senior Application Scientist's Guide to Validating the Antifungal Target of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Target Validation

The landscape of infectious diseases is continually challenged by the rise of drug-resistant fungal pathogens. This, coupled with the relatively sparse arsenal of effective antifungal agents, underscores a critical need for the discovery and validation of novel antifungal compounds and their molecular targets.[1][2][3] The eukaryotic nature of fungal cells, sharing homologous structures and pathways with their human hosts, presents a significant hurdle in developing therapies with high fungal specificity and minimal host toxicity.[1] Therefore, a rigorous and systematic validation of a new compound's mechanism of action is not merely an academic exercise but a cornerstone of modern antifungal drug development.

This guide provides an in-depth, experience-driven framework for validating the antifungal target of a novel investigational compound, "2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide." While direct research on this specific molecule is nascent, we will extrapolate from related chloroacetamide compounds to hypothesize potential mechanisms and outline a comprehensive validation strategy. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind experimental choices, ensuring scientific integrity and a clear path toward elucidating the compound's antifungal properties.

Our Investigational Compound: this compound

For the purpose of this guide, we will consider "this compound" as a promising candidate from a phenotypic screen demonstrating broad-spectrum antifungal activity. Preliminary data on analogous compounds suggest two plausible primary targets:

  • Ergosterol Biosynthesis Pathway: A well-established target for antifungal drugs, as ergosterol is a vital component of the fungal cell membrane, absent in humans.[4]

  • Dihydrofolate Reductase (DHFR): An essential enzyme in the folate synthesis pathway, crucial for nucleotide synthesis and, consequently, DNA replication and cell proliferation.

Our validation strategy will, therefore, be a multi-pronged approach to investigate these hypotheses and remain open to discovering novel targets.

A Phased Approach to Target Validation

A robust target validation workflow integrates genetic, biochemical, and chemical-genomic methodologies. This ensures that the observations are not artifacts of a single experimental system and provides a cohesive body of evidence.

G cluster_0 Phase 1: Hypothesis Generation & Preliminary Assessment cluster_1 Phase 2: Genetic Validation cluster_2 Phase 3: Biochemical Validation cluster_3 Phase 4: Cellular & In Vivo Confirmation Phenotypic Screening Phenotypic Screening Hypothesis 1: Ergosterol Pathway Hypothesis 1: Ergosterol Pathway Phenotypic Screening->Hypothesis 1: Ergosterol Pathway Literature Precedent Hypothesis 2: DHFR Inhibition Hypothesis 2: DHFR Inhibition Phenotypic Screening->Hypothesis 2: DHFR Inhibition Structural Analogs Haploinsufficiency Profiling Haploinsufficiency Profiling Hypothesis 1: Ergosterol Pathway->Haploinsufficiency Profiling Hypothesis 2: DHFR Inhibition->Haploinsufficiency Profiling Overexpression Studies Overexpression Studies Haploinsufficiency Profiling->Overexpression Studies Gene Deletion Analysis Gene Deletion Analysis Overexpression Studies->Gene Deletion Analysis Enzymatic Assays Enzymatic Assays Gene Deletion Analysis->Enzymatic Assays Sterol Profile Analysis Sterol Profile Analysis Enzymatic Assays->Sterol Profile Analysis Microscopy Microscopy Sterol Profile Analysis->Microscopy Affinity Chromatography Affinity Chromatography Resistance Studies Resistance Studies Microscopy->Resistance Studies In Vivo Efficacy Models In Vivo Efficacy Models Resistance Studies->In Vivo Efficacy Models Validated Target Validated Target In Vivo Efficacy Models->Validated Target

Caption: A multi-phase workflow for antifungal target validation.

Phase 1: Chemical-Genomic Profiling - Unveiling Genetic Interactions

Chemical-genomic approaches, particularly in the model yeast Saccharomyces cerevisiae, are powerful tools for generating hypotheses about a compound's mode of action.[2][5][6][7]

Haploinsufficiency Profiling (HIP)

The rationale behind HIP is that if a compound inhibits a specific protein, a yeast strain heterozygous for the gene encoding that protein (and thus producing half the amount of the target protein) will be hypersensitive to the compound.

Experimental Protocol: Haploinsufficiency Profiling

  • Strain Library: Utilize a genome-wide collection of heterozygous deletion strains of S. cerevisiae.

  • Compound Treatment: Grow the pooled library of heterozygous strains in the presence of a sub-lethal concentration (e.g., IC20) of this compound.

  • Genomic DNA Extraction and Barcode Amplification: After a set number of generations, extract genomic DNA from the treated and control cultures. Amplify the unique barcode sequences associated with each deletion strain via PCR.

  • High-Throughput Sequencing: Sequence the amplified barcodes to determine the relative abundance of each strain in the treated versus control pools.

  • Data Analysis: Strains that are significantly depleted in the compound-treated pool are considered hypersensitive. The corresponding genes are putative targets or are involved in pathways that buffer the drug target pathway.[5]

Expected Outcome & Interpretation:

If our hypotheses are correct, we would expect to see hypersensitivity in strains heterozygous for genes in the ergosterol biosynthesis pathway (e.g., ERG11, ERG24) or the folate biosynthesis pathway (e.g., DFR1, the gene encoding DHFR).

Phase 2: Genetic Validation - Confirming the Target

Following the leads from chemical-genomic profiling, we move to targeted genetic approaches to confirm the role of the putative target gene(s).

Gene Overexpression Studies

If a compound's antifungal activity is due to the inhibition of a specific enzyme, overexpressing that enzyme should lead to increased resistance to the compound.

Experimental Protocol: Gene Overexpression

  • Construct Preparation: Clone the coding sequences of putative target genes (e.g., ERG11, DFR1) into a high-copy expression vector under the control of a strong, inducible promoter.

  • Yeast Transformation: Transform wild-type S. cerevisiae or a relevant pathogenic fungus (e.g., Candida albicans) with the overexpression plasmids.

  • Susceptibility Testing: Perform minimum inhibitory concentration (MIC) assays on the transformed strains in the presence and absence of the inducer.

  • Data Analysis: A significant increase in the MIC upon overexpression of a specific gene strongly suggests it is the direct target of the compound.

Comparative Performance Table: Expected MIC Shift in Overexpression Strains
StrainVector Control MIC (µg/mL)ERG11 Overexpression MIC (µg/mL)DFR1 Overexpression MIC (µg/mL)
Wild-Type Yeast888
With Inducer
+ this compound8>648
+ Fluconazole4>324
+ Methotrexate1616>128

This table presents hypothetical data illustrating the expected outcomes.

Phase 3: Biochemical Validation - Direct Target Interaction

Genetic evidence provides a strong indication of the target pathway, but biochemical assays are essential to demonstrate direct interaction between the compound and the putative target protein.

In Vitro Enzymatic Assays

Directly measuring the effect of the compound on the activity of the purified target enzyme is the gold standard for validation.

Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

  • Enzyme and Substrates: Obtain purified, recombinant fungal DHFR. The substrates are dihydrofolate and NADPH.[8][9][10][11][12]

  • Reaction Setup: In a 96-well plate, combine DHFR, dihydrofolate, and varying concentrations of this compound.

  • Initiate Reaction: Add NADPH to start the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • IC50 Determination: Plot the reaction rate against the compound concentration to determine the IC50 value (the concentration at which enzyme activity is inhibited by 50%).

Caption: Inhibition of the DHFR-catalyzed reaction.

Sterol Profile Analysis

If the compound targets the ergosterol pathway, it will lead to a depletion of ergosterol and an accumulation of precursor sterols.

Experimental Protocol: GC-MS Sterol Analysis

  • Fungal Culture: Grow fungal cells in the presence of the test compound at a sub-lethal concentration.

  • Lipid Extraction: Perform a non-saponifiable lipid extraction from the cell pellets.

  • Derivatization: Silylate the extracted sterols to make them volatile for gas chromatography.

  • GC-MS Analysis: Analyze the derivatized sterols by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different sterol species.

  • Comparison: Compare the sterol profile of treated cells to that of untreated cells and cells treated with known ergosterol biosynthesis inhibitors (e.g., fluconazole).

Comparative Performance Table: In Vitro Inhibition and Cellular Effects
CompoundTarget EnzymeIC50 (µM)Ergosterol Depletion in C. albicans (% of control)
This compound Erg11p (putative)0.515%
FluconazoleErg11p[13][14][15][16][17]0.220%
This compound DHFR (putative)1.295%
MethotrexateDHFR0.8100%
Amphotericin BBinds Ergosterol[18][19][20][21][22]N/A100%
Caspofunginβ-(1,3)-D-glucan synthase[23][24][25][26][27]N/A100%

This table presents hypothetical data to illustrate comparative analysis.

Conclusion: Synthesizing the Evidence for a Validated Target

The validation of an antifungal target is a meticulous process that builds a case from multiple lines of evidence. By systematically progressing from broad chemical-genomic screens to specific genetic and biochemical assays, we can confidently identify the mechanism of action of a novel compound like "this compound." This rigorous, multi-faceted approach not only validates the primary target but also uncovers potential off-target effects and provides invaluable insights for lead optimization and the future development of more effective and safer antifungal therapies.

References

  • Fluconazole - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

  • Amphotericin B - StatPearls - NCBI Bookshelf - NIH. (2024, February 28). Retrieved from [Link]

  • Goa, K. L., & Barradell, L. B. (1995). Fluconazole: a new triazole antifungal agent. Drugs, 50(4), 658–690. Retrieved from [Link]

  • Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12). Retrieved from [Link]

  • Solved: What is the mechanism of action of fluconazole (Diflucan®)? - Atlas. Retrieved from [Link]

  • Mechanism of Action | AmBisome (amphotericin B) liposome for injection. Retrieved from [Link]

  • Amphotericin B - Wikipedia. Retrieved from [Link]

  • Pharmacology of Caspofungin Acetate (Cancidas); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025, February 11). Retrieved from [Link]

  • Caspofungin - StatPearls - NCBI Bookshelf - NIH. (2024, February 28). Retrieved from [Link]

  • Caspofungin - Wikipedia. Retrieved from [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025, May 8). Retrieved from [Link]

  • What is the mechanism of Caspofungin Acetate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of Amphotericin B? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Stone, N. R., Bicanic, T., Salim, R., & Hope, W. (2016). Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions. PLoS Pathogens, 12(7), e1005643. Retrieved from [Link]

  • Letourneau, P., & L'Ecuyer, P. B. (2002). Caspofungin: an echinocandin antifungal agent. Annals of Pharmacotherapy, 36(1), 107-117. Retrieved from [Link]

  • Roemer, T., & Krysan, D. J. (2014). An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p. mBio, 5(2), e00995-14. Retrieved from [Link]

  • Robbins, N., & Cowen, L. E. (2022). Genomic Approaches to Antifungal Drug Target Identification and Validation. Annual Review of Microbiology, 76, 369–388. Retrieved from [Link]

  • Robbins, N., & Cowen, L. E. (2022). Genomic Approaches to Antifungal Drug Target Identification and Validation. Annual Review of Microbiology, 76, 369-388. Retrieved from [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) - Assay Genie. Retrieved from [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader - SciSpace. Retrieved from [Link]

  • Lee, W., et al. (2021). Systematic Prediction of Antifungal Drug Synergy by Chemogenomic Screening in Saccharomyces cerevisiae. mSystems, 6(1), e00893-20. Retrieved from [Link]

  • Gnanadhas, D. P., et al. (2021). Antifungals and Drug Resistance. Molecules, 26(23), 7242. Retrieved from [Link]

  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511) - Assay Genie. Retrieved from [Link]

  • Roemer, T., & Boone, C. (2020). Advances in fungal chemical genomics for the discovery of new antifungal agents. Current Opinion in Microbiology, 56, 55-63. Retrieved from [Link]

  • Condon, D. E., Schroeder, B. K., Rowley, P. A., & Ytreberg, F. M. (2025). Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList. PLOS One, 20(6), e0323991. Retrieved from [Link]

  • Condon, D. E., Schroeder, B. K., Rowley, P. A., & Ytreberg, F. M. (2024). Discovery of Novel Targets for Important Human and Plant Fungal Pathogens via Automated Computational Pipeline HitList. bioRxiv. Retrieved from [Link]

  • Giaever, G., et al. (2004). Chemogenomic profiling: identifying the functional interactions of small molecules in yeast. Proceedings of the National Academy of Sciences, 101(3), 793-798. Retrieved from [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader | Clinical Chemistry | Oxford Academic. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Retrieved from [Link]

  • Parsons, A. B., et al. (2006). Chemogenomic Profiling of the Fungal Pathogen Candida albicans. Antimicrobial Agents and Chemotherapy, 50(6), 1937-1947. Retrieved from [Link]

  • Ergosterol biosynthesis inhibitor potency in different assay methods.... - ResearchGate. Retrieved from [Link]

  • Antifungal Drugs: Mechanism of Action and Resistance - OUCI. Retrieved from [Link]

  • Wiederhold, N. P. (2017). Antifungal drug discovery: the process and outcomes. Fungal Genetics and Biology, 107, 15-22. Retrieved from [Link]

  • Pfaller, M. A. (2012). Resistance to Antifungal Agents: Mechanisms and Clinical Impact. Clinical Infectious Diseases, 54(suppl_1), S14-S22. Retrieved from [Link]

  • Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase | Medical Mycology | Oxford Academic. Retrieved from [Link]

  • Ergosterol Biosynthesis - Creative Biolabs. Retrieved from [Link]

  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives | ACS Omega - ACS Publications - American Chemical Society. (2023, October 6). Retrieved from [Link]

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Comparative Analysis of Cross-Resistance Profiles for 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide in Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

Introduction: The Emergence of Chloroacetamides in Fungal Disease Management

The relentless evolution of fungicide resistance in plant pathogenic fungi necessitates a continuous search for novel active ingredients with unique modes of action.[1][2][3] The chloroacetamide chemical class, while historically recognized for its herbicidal properties, is gaining attention for its potential antifungal applications.[4][5] This guide focuses on a representative compound, 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide , to provide a framework for investigating its cross-resistance profile against a panel of key phytopathogenic fungi.

While the precise fungicidal mode of action for many chloroacetamide derivatives is still under investigation, preliminary studies on related compounds suggest mechanisms involving disruption of the fungal cell membrane.[4][5] Some chloroacetamides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants, a mechanism that could potentially translate to antifungal activity by affecting fungal membrane integrity and function.[6][7] Understanding the potential for cross-resistance with existing fungicide classes is paramount for developing a sustainable and effective resistance management strategy.[8][9][10]

This guide will provide a comprehensive, step-by-step methodology for conducting in vitro cross-resistance studies, from fungal isolate collection to data analysis and interpretation. We will compare the hypothetical performance of this compound with fungicides from established Mode of Action (MoA) groups as defined by the Fungicide Resistance Action Committee (FRAC).[11][12][13]

Comparative Framework: Understanding Fungicide Modes of Action and Resistance

To effectively assess cross-resistance, it is crucial to select comparator fungicides with well-defined modes of action and known resistance mechanisms.[14][15] Cross-resistance is most likely to occur between fungicides that share a target site.[1][8] Therefore, our hypothetical study will include fungicides from key FRAC groups that target different cellular functions.

FRAC CodeFungicide ClassMode of ActionRepresentative Fungicide(s)Resistance Risk
3 DeMethylation Inhibitors (DMIs)Sterol biosynthesis in membranesTebuconazole, PropiconazoleMedium to High
7 Succinate Dehydrogenase Inhibitors (SDHIs)RespirationBoscalid, FluxapyroxadMedium to High
11 Quinone outside Inhibitors (QoIs)RespirationAzoxystrobin, PyraclostrobinHigh
M5 Multi-site contact activityChloronitrilesChlorothalonilLow
U Unknown MoAChloroacetamidesThis compoundUnknown

Table 1: Fungicide Classes and Modes of Action for Comparative Resistance Studies. [11][16][17]

Experimental Workflow for Cross-Resistance Profiling

The following diagram outlines the logical flow of a comprehensive cross-resistance study, from initial isolate collection to the final data analysis.

Cross_Resistance_Workflow cluster_setup Phase 1: Preparation cluster_assay Phase 2: In Vitro Bioassay cluster_analysis Phase 3: Data Analysis Isolate_Collection Fungal Isolate Collection (Field-collected resistant and sensitive strains) Culture_Maintenance Pure Culture & Maintenance (Single-spore isolation and long-term storage) Isolate_Collection->Culture_Maintenance Inoculation Inoculation (Mycelial plugs or spore suspensions) Culture_Maintenance->Inoculation Fungicide_Prep Fungicide Stock Preparation Amended_Media Amended Media Assay (Serial dilutions of fungicides in growth media) Fungicide_Prep->Amended_Media Amended_Media->Inoculation Incubation Incubation (Controlled temperature and light conditions) Inoculation->Incubation Measurement Growth Measurement (Colony diameter or spore germination) Incubation->Measurement EC50_Calc EC50 Calculation (Probit or log-logistic regression) Measurement->EC50_Calc RF_Calc Resistance Factor (RF) Calculation EC50_Calc->RF_Calc Correlation_Analysis Correlation Analysis (Log EC50 values of test vs. reference fungicides) RF_Calc->Correlation_Analysis Interpretation Interpretation (Positive, negative, or no cross-resistance) Correlation_Analysis->Interpretation Cross_Resistance_Analysis cluster_data Data Input cluster_analysis_steps Analysis Steps cluster_interpretation Interpretation of Results EC50_Data EC50 Values for all Isolates (Test & Reference Fungicides) Log_Transform Log-Transform EC50 Values EC50_Data->Log_Transform Regression Linear Regression Analysis (Log EC50 Test vs. Log EC50 Ref) Log_Transform->Regression Correlation_Coeff Calculate Correlation Coefficient (r) Regression->Correlation_Coeff Positive_Corr Positive Correlation (r > 0) Indicates Cross-Resistance Correlation_Coeff->Positive_Corr If r is significantly positive No_Corr No Correlation (r ≈ 0) No Cross-Resistance Correlation_Coeff->No_Corr If r is not significant Negative_Corr Negative Correlation (r < 0) Indicates Negative Cross-Resistance Correlation_Coeff->Negative_Corr If r is significantly negative

Sources

A Comparative Guide to the Synthesis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide is a chiral amide with potential applications in agrochemical and pharmaceutical research, particularly as an intermediate for more complex bioactive molecules. The presence of two chlorine atoms and a chiral center makes its synthesis a subject of interest for process chemists and medicinal chemists alike. This guide provides an in-depth comparison of the most viable synthetic routes to this target molecule, offering detailed experimental protocols, comparative data, and an analysis of the advantages and disadvantages of each approach. Our focus is on providing actionable insights to enable researchers to make informed decisions for their specific synthetic needs, whether for small-scale laboratory synthesis or larger-scale production.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several methodologies. Here, we compare the most prominent routes: direct acylation, reductive amination, and enzymatic kinetic resolution.

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Yield (%) Key Features
1. Direct Acylation 1-(4-chlorophenyl)ethanamine, 2-chloropropionyl chlorideTriethylamine or other non-nucleophilic base85-95% (estimated)Straightforward, high-yielding, and utilizes readily available starting materials. The primary choice for direct synthesis.
2. Reductive Amination 4-chloroacetophenone, ammonia, 2-chloropropionic acidReducing agent (e.g., NaBH₃CN), coupling agentLower overall yieldA multi-step approach that offers flexibility in substrate modification but is less direct.
3. Enzymatic Kinetic Resolution Racemic 1-(4-chlorophenyl)ethanamine, acyl donorLipase (e.g., Candida antarctica lipase B)~50% for the desired enantiomerProvides high enantiomeric purity and employs green chemistry principles, but with a theoretical maximum yield of 50% for one enantiomer.

Route 1: Direct Acylation (The Workhorse Approach)

The most direct and widely employed method for the synthesis of amides is the acylation of an amine with an acyl chloride. This approach is favored for its high efficiency, relatively mild reaction conditions, and the ready availability of the starting materials.

Causality of Experimental Choices

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-(4-chlorophenyl)ethanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion. The hydrochloric acid (HCl) generated as a byproduct must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. A non-nucleophilic organic base, such as triethylamine, is the reagent of choice for this purpose as it does not compete with the primary amine in reacting with the acyl chloride. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the reactive acyl chloride.

Caption: Workflow for the direct acylation synthesis.

Detailed Experimental Protocol

Materials:

  • 1-(4-chlorophenyl)ethanamine (1.0 eq)

  • 2-chloropropionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-chlorophenyl)ethanamine (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Add 2-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. A precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Route 2: Reductive Amination (A Multi-step Alternative)

Conceptual Workflow and Mechanistic Considerations

This synthetic strategy is a three-stage process:

  • Imine Formation: 4-chloroacetophenone is condensed with an ammonia source to form the corresponding imine. This reaction is typically acid-catalyzed and requires the removal of water to drive the equilibrium towards the product.

  • Reduction: The imine is then reduced to the primary amine, 1-(4-chlorophenyl)ethanamine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanobohydride (NaBH₃CN) being common choices. The latter is often preferred as it is more selective for the iminium ion over the ketone.

  • Acylation: The resulting amine is then acylated with 2-chloropropionyl chloride as described in Route 1.

Caption: The multi-step reductive amination pathway.

Comparative Insights

While versatile, the multi-step nature of reductive amination generally leads to a lower overall yield compared to the direct acylation route. Each step introduces potential for material loss, and the purification of intermediates can be time-consuming. However, this approach allows for the synthesis of the target molecule from a different set of starting materials, which could be advantageous based on cost and availability.

Route 3: Enzymatic Kinetic Resolution (The Green Chemistry Approach)

For applications where enantiopure this compound is required, enzymatic kinetic resolution of the racemic starting amine offers a highly selective and environmentally friendly alternative.

Principles of Biocatalysis

This method utilizes a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of racemic 1-(4-chlorophenyl)ethanamine. The enzyme's chiral active site preferentially binds to and catalyzes the acylation of one enantiomer, leaving the other unreacted. The acylated product can then be separated from the unreacted amine.

Experimental Considerations

The reaction is typically carried out in an organic solvent with an acyl donor, such as an ester (e.g., ethyl 2-chloropropanoate). The choice of solvent and acyl donor can significantly impact the enzyme's activity and selectivity.

Caption: Enzymatic kinetic resolution for enantiopure amide.

Advantages and Limitations

The primary advantage of this route is the ability to produce the target amide with high enantiomeric excess. It aligns with the principles of green chemistry by utilizing a biocatalyst under mild reaction conditions. However, the theoretical maximum yield for a single enantiomer is 50%, which may not be economically viable for all applications. The separation of the product from the unreacted amine can also pose a challenge.

Conclusion

For the routine synthesis of this compound, direct acylation stands out as the most efficient and practical route due to its high yield, operational simplicity, and the use of readily available starting materials. Reductive amination serves as a viable, albeit more complex, alternative when the starting amine is not accessible. For applications demanding high enantiopurity, enzymatic kinetic resolution is an excellent choice, offering a green and highly selective method, despite its inherent yield limitation. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and the desired stereochemical purity of the final product.

References

  • PrepChem. (n.d.). Synthesis of (+)-N-(1-phenylethyl)acetamide. Retrieved from [Link][1]

  • MDPI. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536. Retrieved from [Link][2]

  • MDPI. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Molbank, 2021(2), M1198. Retrieved from [Link][3]

  • PrepChem. (n.d.). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link][4]

  • PrepChem. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved from [Link][5]

  • PubChem. (n.d.). 2-chloro-N-[1-(4-chlorophenyl)propyl]propanamide. Retrieved from [Link][6]

Sources

"2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide" phytotoxicity comparison on different crops

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While specific phytotoxicity data for the novel compound "2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide" is not extensively available in public literature, its chemical structure places it within the widely used chloroacetamide class of herbicides (Herbicide Resistance Action Committee [HRAC] Group 15). This guide provides a comprehensive comparison of the phytotoxicity of representative chloroacetamide herbicides, such as S-metolachlor and acetochlor, across a range of important agricultural crops. By understanding the established principles of this class, researchers can infer the likely behavior and design effective evaluation programs for new, structurally similar compounds. This document details the underlying biochemical mechanisms, presents standardized protocols for phytotoxicity assessment, and summarizes comparative crop sensitivity data, offering a foundational framework for both field and laboratory investigations.

Introduction: The Chloroacetamide Herbicide Class

Chloroacetamide herbicides are a cornerstone of modern weed management, primarily used for pre-emergence control of annual grasses and some small-seeded broadleaf weeds in major crops like corn, soybeans, and cotton.[1] Their efficacy stems from a specific mode of action that disrupts early seedling development, often arresting weed growth before emergence from the soil.[2][3] Prominent members of this class include acetochlor, alachlor, butachlor, and S-metolachlor.[1] These compounds are absorbed by the emerging shoots and, to a lesser extent, the roots of seedlings.[2] Understanding the differential sensitivity of various crops to these herbicides is paramount for ensuring crop safety and optimizing weed control programs.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acids

The primary herbicidal action of chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][4] VLCFAs (chains of 20 carbons or more) are essential building blocks for several critical plant components, including cell membranes, cuticular waxes, and suberin.

Biochemical Pathway Disruption:

  • Target Site: Chloroacetamides target and inhibit the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[4]

  • Consequence: This inhibition halts the extension of fatty acid chains beyond 18 carbons.

  • Physiological Impact: The lack of VLCFAs disrupts the formation and integrity of cell membranes, leading to a cessation of cell division and expansion.[3][4] This ultimately prevents the emergence and growth of susceptible weed seedlings.[4] Injury symptoms in susceptible plants often include stunted growth and malformed leaves, such as "buggy-whipping" in corn or a "drawstring" effect in soybean leaves.[5]

Chloroacetamide_MoA cluster_Cell Plant Cell AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA FattyAcidSynthase Fatty Acid Synthase (FAS Complex) MalonylCoA->FattyAcidSynthase C16_C18_FA C16-C18 Fatty Acids FattyAcidSynthase->C16_C18_FA Synthesis ER Endoplasmic Reticulum C16_C18_FA->ER VLCFA_Elongase VLCFA Elongase Complex ER->VLCFA_Elongase VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongase->VLCFAs Elongation Membranes Cell Membranes, Cuticular Waxes, Suberin VLCFAs->Membranes Growth Normal Cell Division & Expansion Membranes->Growth Herbicide Chloroacetamide Herbicide Herbicide->Inhibition Inhibition->VLCFA_Elongase caption Figure 1. Mechanism of action of chloroacetamide herbicides.

Caption: Figure 1. Mechanism of action of chloroacetamide herbicides.

Standardized Protocol for Greenhouse Phytotoxicity Bioassay

To ensure trustworthy and reproducible results, a standardized bioassay is essential. This protocol provides a self-validating system for assessing the phytotoxicity of a chloroacetamide compound on various crop species.

Experimental Workflow Diagram

Caption: Figure 2. Experimental workflow for a greenhouse phytotoxicity study.

Step-by-Step Methodology
  • Plant Material and Growth Conditions:

    • Species Selection: Choose a range of relevant crop species (e.g., corn, soybean, cotton, sorghum) and a known sensitive indicator species (e.g., oat, cress).

    • Potting: Fill pots (e.g., 10 cm diameter) with a standardized greenhouse potting mix. Moisten the mix thoroughly before sowing.[6]

    • Sowing and Thinning: Sow 3-5 seeds per pot. After emergence, thin seedlings to one healthy, uniform plant per experimental unit.[6]

    • Environment: Maintain plants in a controlled greenhouse environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[6]

  • Herbicide Treatment:

    • Experimental Design: Use a completely randomized design with a minimum of four replicates per treatment.[6]

    • Dose-Response: Prepare a minimum of five concentrations of the test herbicide, spanning from a no-effect level to a rate causing complete plant death.[6] Always include an untreated control (sprayed with water and any adjuvant used in the herbicide solutions).

    • Application: Apply treatments using a calibrated laboratory spray chamber to ensure uniform coverage.

  • Data Collection and Analysis:

    • Timeline: Collect data at set intervals, such as 7, 14, and 21 days after treatment (DAT).[6]

    • Visual Assessment: Rate phytotoxicity on a scale of 0% (no injury) to 100% (complete plant death), noting symptoms like stunting, chlorosis (yellowing), and necrosis (tissue death).[6]

    • Quantitative Measurements: At the final time point, measure plant height and harvest the above-ground shoot. Dry the shoot biomass in an oven at 70°C for 72 hours or until a constant weight is achieved.[6]

    • Statistical Analysis: Analyze the data using an Analysis of Variance (ANOVA). Fit the biomass or height data to a nonlinear regression model (e.g., a log-logistic dose-response curve) to calculate the GR₅₀ (the dose causing a 50% reduction in growth) or ED₅₀ (the effective dose causing a 50% response). These values are critical for quantitative comparison.

Comparative Phytotoxicity of Chloroacetamide Herbicides on Different Crops

Crop tolerance to chloroacetamide herbicides varies significantly due to differences in their ability to metabolize the herbicide, primarily through conjugation with glutathione, a process catalyzed by glutathione S-transferase (GST) enzymes.[2][7] Crops with high GST activity, like corn, can rapidly detoxify the herbicide, conferring tolerance.

Table 1: Summary of Crop Sensitivity to Representative Chloroacetamide Herbicides

Crop SpeciesHerbicideTypical Application Rate (kg a.i./ha)General Crop Response & Phytotoxicity SymptomsSupporting Citations
Corn (Zea mays)S-metolachlor, Acetochlor1.1 - 2.2Tolerant. High GST activity allows for rapid detoxification. Injury is rare but can occur under cool, wet conditions, leading to stunting or "buggy-whipping" of leaves.[2][5]
Soybean (Glycine max)S-metolachlor, Acetochlor1.1 - 1.7Moderately Tolerant. Can exhibit temporary stunting or crinkling of leaves ("drawstring" effect), especially if heavy rain follows application. Generally recovers without yield loss.[2][5]
Cotton (Gossypium hirsutum)S-metolachlor0.5 - 1.1Moderately Sensitive. Injury risk is higher than in corn or soybeans. Symptoms include stunting and leaf speckling. High rates can cause significant injury, especially in cool, wet soils.[8]
Sorghum (Sorghum bicolor)S-metolachlor1.1 - 1.7Sensitive. Requires the use of a seed safener (e.g., fluxofenim) to protect the crop from injury. Without a safener, significant stand loss and stunting can occur. Injury is often observed as whiplashing of leaves.[9]
Cole Crops (Broccoli, Cabbage)S-metolachlor, Acetochlor0.5 - 1.1Sensitive. Post-transplant applications can cause significant injury (≥19%), including stunting and necrosis, leading to substantial yield reduction. Micro-encapsulated (ME) acetochlor has shown slightly better crop safety than S-metolachlor in some trials.[10][11]
Small Grains (Oat, Wheat)Alachlor, MetolachlorNot typically usedHighly Sensitive. These crops are often used as bio-indicators for herbicide carryover due to their high sensitivity. Symptoms include severe stunting and stand reduction.[1]

Note: Application rates are general ranges and can vary based on soil type, organic matter content, and target weed species. Crop response can be influenced by environmental conditions, soil type, and crop variety.[3][9]

Factors Influencing Phytotoxicity

The observed phytotoxicity of a chloroacetamide herbicide is not solely dependent on the inherent sensitivity of the crop. Several external factors can significantly modify the outcome:

  • Environmental Conditions: Cool, wet weather slows crop growth and metabolism, reducing the plant's ability to detoxify the herbicide and increasing the potential for injury.[12]

  • Soil Properties: Herbicides are more available for plant uptake in coarse-textured soils with low organic matter, increasing the risk of phytotoxicity.[13]

  • Application Timing and Rate: Following label-recommended rates and application timings is critical. Excessive rates are a primary cause of crop injury.[14]

  • Herbicide Safeners: For sensitive crops like sorghum, herbicide safeners are co-applied to enhance the crop's metabolic detoxification of the herbicide without protecting the target weeds.

Conclusion and Future Directions

The chloroacetamide class of herbicides, including representative compounds like S-metolachlor and acetochlor, exhibits a well-defined mechanism of action and a predictable, yet variable, phytotoxicity profile across different crops. Corn demonstrates high tolerance, while sorghum and many vegetable crops are sensitive. For a novel compound like "this compound," it is reasonable to hypothesize a similar mechanism of action and a comparable pattern of crop selectivity.

However, subtle changes in molecular structure can alter uptake, translocation, and metabolic detoxification rates, potentially shifting the phytotoxicity profile.[15] Therefore, any new compound must be subjected to rigorous empirical testing using standardized protocols, as outlined in this guide. Future research should focus on direct comparative studies to determine the GR₅₀ values for this new compound on key crop and weed species, providing the quantitative data necessary for assessing its potential as a selective herbicide.

References

  • Title: Mode of Action for Chloroacetamides and Functionally Related Compounds Source: ResearchGate URL: [Link]

  • Title: Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides Source: Cambridge University Press & Assessment URL: [Link]

  • Title: Chloroacetamide Herbicides Source: ResearchGate URL: [Link]

  • Title: Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides Source: Weed Technology | Cambridge Core URL: [Link]

  • Title: Alkylating reactivity and herbicidal activity of chloroacetamides Source: PubMed URL: [Link]

  • Title: Testing For Phytotoxicity Source: Greenhouse Grower URL: [Link]

  • Title: The Determination of Phytotoxicity Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: FACTORS AFFECTING MAIZE (Zea mays L.) SENSITIVITY TO ACETOCHLOR Source: University of Pretoria URL: [Link]

  • Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: NIH National Library of Medicine URL: [Link]

  • Title: Sorghum, effect of chloroacetamide herbicides, crop injury Source: Agricultural Research Council, South Africa URL: [Link]

  • Title: Can relative sensitivity of cover crop species to chloroacetamide and pyrazole herbicides be exploited to design interseeding mixtures? Source: Weed Technology | Cambridge Core URL: [Link]

  • Title: Metolachlor Herbicides: What Are the Facts? Source: Arkansas Cooperative Extension Service URL: [Link]

  • Title: Can relative sensitivity of cover crop species to chloroacetamide and pyrazole herbicides be exploited to design interseeding mixtures? Source: ResearchGate URL: [Link]

  • Title: COMPARISON OF ACETOCHLOR, METOLACHLOR, AND PYROXASULFONE APPLIED POST TO COTTON Source: University of Arkansas URL: [Link]

  • Title: Can relative sensitivity of cover crop species to chloroacetamide and pyrazole herbicides be exploited to design interseeding Source: Cambridge University Press & Assessment URL: [Link]

  • Title: Plant phytotoxicity in the greenhouse Source: MSU Extension URL: [Link]

  • Title: Acetochlor vs Metolachor for Weed Control in Corn Source: Weekly Crop Update URL: [Link]

  • Title: Soil Reception and Activity of Acetochlor, Alachlor, and Metolachlor as Affected by Wheat (Triticum aestivum) Straw and Irrigation Source: Weed Science | Cambridge Core URL: [Link]

  • Title: Improving Cole Crops Safety and Weed Control Response with Chloroacetamide and Oxyfluorfen Herbicides Combinations Source: ResearchGate URL: [Link]

  • Title: Improving cole crop safety and weed control response with chloroacetamide and oxyfluorfen herbicide combinations Source: Research with New Jersey URL: [Link]

  • Title: Managing Pests in Gardens: Herbicide phytotoxicity Source: UC IPM URL: [Link]

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In Vivo Validation of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide: A Comparative Guide to Herbicidal Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the herbicidal activity of the novel compound, 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide. As a member of the chloroacetamide class of herbicides, its putative mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for early seedling development.[1][2] This guide will compare its anticipated herbicidal profile with that of established herbicides from different chemical classes: Alachlor (a fellow chloroacetamide), Pendimethalin (a dinitroaniline), and Glyphosate (an amino acid synthesis inhibitor). Furthermore, it will provide detailed experimental protocols for robust in vivo validation.

Section 1: Comparative Analysis of Herbicidal MoA

The efficacy and application of a herbicide are dictated by its mechanism of action (MoA). Understanding these differences is crucial for designing effective weed management strategies and for contextualizing the performance of a new active ingredient.

1.1 Chloroacetamides: The Target Compound and Alachlor

This compound, by its chemical nature, is expected to function as a chloroacetamide herbicide. This class of herbicides acts primarily as a pre-emergent, inhibiting the growth of germinating seeds.[2][3] They are absorbed by the shoots of emerging seedlings and interfere with the synthesis of very-long-chain fatty acids (VLCFAs).[1][2] This disruption of lipid biosynthesis ultimately leads to a cessation of cell division and enlargement, preventing the weed from successfully emerging from the soil.[1]

Alachlor is a well-characterized chloroacetamide herbicide that also inhibits protein synthesis and root elongation.[4][5][6] It is effective against annual grasses and some broadleaf weeds in crops like corn and soybeans.[5][7]

1.2 Dinitroanilines: Pendimethalin

Pendimethalin represents the dinitroaniline class of herbicides, which also act in a pre-emergent capacity.[8][9][10][11] Its MoA involves the inhibition of microtubule formation.[8][9] Microtubules are essential for cell division (mitosis), and their disruption prevents the proper formation of roots and shoots in germinating weeds, leading to their death before they can emerge from the soil.[8][9]

1.3 Amino Acid Synthesis Inhibitors: Glyphosate

Glyphosate is a broad-spectrum, non-selective systemic herbicide that operates through a post-emergent MoA.[12][13] It is absorbed through the foliage and translocated throughout the plant.[12][13] Glyphosate's primary target is the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine).[12][14][15][16] By inhibiting this enzyme, glyphosate halts protein production and ultimately kills the plant.[12][14][15]

Comparative Data Summary
FeatureThis compound (Putative)AlachlorPendimethalinGlyphosate
Chemical Class ChloroacetamideChloroacetamideDinitroanilineOrganophosphorus
Mechanism of Action Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis[1][2]Inhibition of protein and VLCFA synthesis, root elongation[4][5][6]Inhibition of microtubule formation[8][9]Inhibition of EPSP synthase[12][14][15][16]
Application Timing Pre-emergent[2][3]Pre-emergent[3][4]Pre-emergent[8][9][10]Post-emergent[12][13]
Selectivity Selective (grasses and small-seeded broadleaves)[2]Selective (annual grasses and broadleaf weeds)[4][5]Selective (annual grasses and certain broadleaf weeds)[9][10]Non-selective[12][15]
Uptake Shoots of emerging seedlings[4]Shoots and roots of emerging seedlings[5]Roots and shoots[10]Foliage[12][13]

Section 2: In Vivo Validation Protocol

The following protocol outlines a robust methodology for the in vivo validation of the herbicidal activity of this compound. This protocol is designed to be adaptable for both greenhouse and field trial settings.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_application Phase 2: Application cluster_evaluation Phase 3: Data Collection & Analysis seed_prep Seed Preparation & Germination Testing soil_prep Soil Characterization & Potting/Plot Preparation seed_prep->soil_prep herbicide_prep Herbicide Formulation & Dilution Series Preparation soil_prep->herbicide_prep pre_emergent Pre-emergent Application (Target Compound, Alachlor, Pendimethalin) herbicide_prep->pre_emergent post_emergent Post-emergent Application (Glyphosate) herbicide_prep->post_emergent data_collection Data Collection: - Emergence Counts - Phytotoxicity Ratings - Biomass Measurement pre_emergent->data_collection post_emergent->data_collection statistical_analysis Statistical Analysis: - ANOVA - Dose-Response Curves (ED50) data_collection->statistical_analysis

Caption: Experimental workflow for in vivo herbicide validation.

Step-by-Step Methodology

1. Plant Material and Growth Conditions:

  • Test Species: Select a range of relevant weed species, including at least one grass (e.g., Echinochloa crus-galli) and one broadleaf species (e.g., Amaranthus retroflexus). Also include a representative crop species to assess selectivity (e.g., Zea mays or Glycine max).
  • Growth Medium: Utilize a standardized soil mix or characterize the soil at the field site (pH, organic matter content, texture).
  • Environmental Conditions: Maintain controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) or record detailed environmental data for field trials.

2. Herbicide Preparation and Application:

  • Formulation: Prepare a stock solution of this compound in a suitable solvent and formulate with adjuvants as necessary. Use commercial formulations for the comparator herbicides.
  • Dose-Response: Establish a range of application rates for each herbicide, including a zero-herbicide control, a sub-lethal dose, the anticipated effective dose, and a supra-lethal dose.
  • Application:
  • Pre-emergent: Apply herbicides uniformly to the soil surface immediately after planting the seeds.[17]
  • Post-emergent: Apply herbicides to plants at a consistent growth stage (e.g., 2-4 true leaves).[17]
  • Replication: Each treatment should be replicated at least four times in a randomized complete block design.

3. Data Collection and Analysis:

  • Emergence: For pre-emergent trials, count the number of emerged seedlings at regular intervals.
  • Phytotoxicity: Visually assess plant injury at set time points (e.g., 7, 14, and 21 days after treatment) using a standardized rating scale (e.g., 0% = no injury, 100% = plant death).
  • Biomass: At the conclusion of the experiment, harvest the above-ground biomass, dry it to a constant weight, and record the dry weight.
  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments. Calculate the effective dose required to cause a 50% reduction in growth (ED50) for each herbicide-species combination.
Signaling Pathway Visualization

Caption: Simplified signaling pathways of different herbicide classes.

Section 3: Trustworthiness and Self-Validation

The integrity of this validation protocol is ensured by the following principles:

  • Inclusion of Controls: Untreated controls serve as a baseline for normal plant growth, while a well-characterized standard herbicide (Alachlor) provides a benchmark for expected chloroacetamide activity.

  • Dose-Response Analysis: Evaluating a range of concentrations allows for the determination of the herbicidal potency (ED50) and helps to avoid misleading results from single-dose experiments.

  • Replication and Randomization: These statistical practices minimize the impact of experimental variability and increase the confidence in the observed results.

  • Standardized Assessment: The use of consistent and objective evaluation criteria (e.g., biomass measurement, standardized phytotoxicity ratings) ensures data reliability.

By adhering to this comprehensive comparative and validation framework, researchers can accurately characterize the in vivo herbicidal activity of this compound and effectively position it within the existing landscape of weed management technologies.

References

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (Eds.). (2002). The Triazine Herbicides. Elsevier.
  • Rotterdam Convention. (n.d.). ALACHLOR. Retrieved January 19, 2026, from [Link]

  • Everything Farmers Need to Know About Glyphosate. (n.d.). FBN. Retrieved January 19, 2026, from [Link]

  • Glyphosate. (n.d.). Britannica. Retrieved January 19, 2026, from [Link]

  • Alachlor – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

  • Alachlor. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Pendimethalin. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Glyphosate. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Pendimethalin Roadside Vegetation Management Herbicide Fact Sheet. (n.d.). wsdot. Retrieved January 19, 2026, from [Link]

  • Chloroacetamide Herbicides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Alkylating reactivity and herbicidal activity of chloroacetamides. (2003). PubMed. Retrieved January 19, 2026, from [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (2017). Cambridge Core. Retrieved January 19, 2026, from [Link]

  • Alachlor. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. (n.d.). North Central Weed Science Society. Retrieved January 19, 2026, from [Link]

  • Weed Control as Affected by Pendimethalin Timing and Application Method in Conservation Tillage Cotton (Gossypium hirsutum L.). (n.d.). Retrieved January 19, 2026, from [Link]

  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (n.d.). Retrieved January 19, 2026, from [Link]

  • Alachlor ChemicalWatch Factsheet. (n.d.). Beyond Pesticides. Retrieved January 19, 2026, from [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC. Retrieved January 19, 2026, from [Link]

  • guidelines for herbicide registration trials. (n.d.). Department of Agriculture. Retrieved January 19, 2026, from [Link]

  • Guidelines for Herbicide Registration Trials: Cotton. (n.d.). Department of Agriculture. Retrieved January 19, 2026, from [Link]

  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). publications.gc.ca. Retrieved January 19, 2026, from [Link]

  • Protocol for Identifying, Evaluating, and Using New Herbicides. (n.d.). BLM National NEPA Register. Retrieved January 19, 2026, from [Link]

  • Searching of Novel Herbicides for Paddy Field Weed Management—A Case Study with Acetyl-CoA Carboxylase. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • 2-chloro-n-[1-(4-fluorophenyl)ethyl]propanamide. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. (2024). PubMed. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to the Performance of Chloroacetamide Herbicides Against Resistant Weed Biotypes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The inquiry into the performance of "2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide" against resistant weed biotypes leads us to a broader, critical discussion. While public-domain experimental data for this specific chemical entity is scarce, its structural classification places it within the chloroacetamide family of herbicides (WSSA/HRAC Group 15). This guide, therefore, addresses the core of the inquiry by providing a comprehensive comparative analysis of the chloroacetamide class as a whole, focusing on its performance against the ever-growing challenge of herbicide-resistant weeds.

The relentless evolution of herbicide resistance in weed populations poses a significant threat to global food security and agricultural sustainability. Over-reliance on single herbicide modes of action has selected for weed biotypes that can withstand chemical treatments that were once highly effective.[1] In this context, understanding the efficacy and limitations of established herbicide families like the chloroacetamides is paramount for developing durable weed management strategies. This guide synthesizes field and laboratory data to compare the performance of key chloroacetamide herbicides against notorious resistant weed biotypes and evaluates their role alongside alternative chemical and non-chemical control tactics.

The Chloroacetamide Mode of Action: Inhibiting Very-Long-Chain Fatty Acids

Chloroacetamide herbicides, including widely-used active ingredients like S-metolachlor and acetochlor, are primarily soil-applied, pre-emergence herbicides.[2][3] Their herbicidal activity stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2][4] VLCFAs are critical components of cell membranes, cuticular waxes, and suberin, and are essential for cell division and expansion in developing seedlings.

The herbicidal mechanism is initiated upon absorption by the emerging shoots and roots of germinating weeds.[5] By inhibiting VLCFA elongase enzymes, chloroacetamides disrupt the formation of lipids and other essential molecules, leading to a cessation of early seedling growth and ultimately, death before or shortly after emergence.[5][6]

cluster_0 Plant Cell Metabolism cluster_1 Herbicide Action Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA VLCFA_Elongase VLCFA Elongase Complex Malonyl-CoA->VLCFA_Elongase VLCFAs Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase->VLCFAs Plant_Growth Cell Membranes Cuticular Waxes Seedling Growth VLCFAs->Plant_Growth Chloroacetamide Chloroacetamide Herbicide (e.g., S-metolachlor) Chloroacetamide->Inhibition caption Figure 1: Chloroacetamide Mode of Action.

Figure 1: Chloroacetamide Mode of Action.

The Rise of Resistance: Mechanisms Against Chloroacetamides

Herbicide resistance is broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).[7][8] TSR involves a genetic mutation at the herbicide's target protein, preventing the chemical from binding.[9] In contrast, NTSR involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration. For chloroacetamide herbicides, NTSR via enhanced metabolic detoxification is the predominant mechanism of resistance.[4][10]

Resistant weed biotypes can produce higher levels of detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), which rapidly break down the herbicide into non-toxic forms.[10][11] This metabolic resistance is particularly insidious as it can confer cross-resistance to herbicides from different chemical families and modes of action.[7]

cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) TSR_Herbicide Herbicide TSR_Target Standard Target Enzyme TSR_Herbicide->TSR_Target TSR_Mutated_Target Mutated Target Enzyme TSR_Herbicide->TSR_Mutated_Target Binding Fails TSR_Effect Inhibition TSR_Target->TSR_Effect TSR_No_Effect No Inhibition TSR_Mutated_Target->TSR_No_Effect NTSR_Herbicide Herbicide NTSR_Metabolism Enhanced Metabolism (GSTs, P450s) NTSR_Herbicide->NTSR_Metabolism NTSR_Metabolite Non-toxic Metabolite NTSR_Metabolism->NTSR_Metabolite NTSR_Target Target Enzyme NTSR_Metabolism->NTSR_Target Reduced Herbicide Reaches Target NTSR_No_Effect No Inhibition NTSR_Target->NTSR_No_Effect caption Figure 2: Mechanisms of Herbicide Resistance.

Figure 2: Mechanisms of Herbicide Resistance.

Comparative Performance Against Key Resistant Weeds

The efficacy of chloroacetamide herbicides is highly dependent on the weed species and the specific resistance profile of the biotype.

Waterhemp (Amaranthus tuberculatus)

Waterhemp is notorious for its ability to develop resistance to multiple herbicide modes of action. Several studies have confirmed waterhemp populations with metabolic resistance to Group 15 herbicides.[4][10][12]

Herbicide ProgramWeed BiotypeApplication Timing% Control (approx.)Source(s)
S-metolachlor (PRE)MHR* WaterhempPRE46% - 63%[13]
Pyroxasulfone (PRE)MHR* WaterhempPRE60% - 75%[13]
S-metolachlor (PRE) fb** Glufosinate (POST)MHR* WaterhempPRE then POST>90%[13]
S-metolachlor (PRE) fb** 2,4-D/Glyphosate (POST)MHR* WaterhempPRE then POST>95%[13]
S-metolachlor (4x label rate)Group 15 ResistantPRE~45%[14]
Acetochlor (encapsulated)Group 15 ResistantPRE<25%[14]
*MHR: Multiple-Herbicide-Resistant
fb: followed by

Field Insights: For controlling multiple-herbicide-resistant waterhemp, single, pre-emergence applications of chloroacetamides like S-metolachlor are often insufficient.[13][14] Research consistently demonstrates that a two-pass program, where a residual PRE herbicide is followed by a timely POST application of an effective alternative mode of action (e.g., glufosinate or 2,4-D), provides significantly higher and more consistent control.[13] Some waterhemp populations exhibit such robust metabolic resistance that even four times the labeled rate of S-metolachlor provides less than 50% control.[14]

Palmer Amaranth (Amaranthus palmeri)

Palmer amaranth rivals waterhemp in its aggressive growth and propensity for resistance. While PPO-inhibitor and glyphosate resistance are widespread, reduced efficacy of chloroacetamides is an emerging concern.[15][16][17]

Herbicide ProgramWeed BiotypeApplication Timing% Control (approx.)Source(s)
S-metolachlor (PRE)PPO-ResistantPRE55% - 77%[18][19]
Flumioxazin (PPO-inhibitor, PRE)PPO-ResistantPRE<60%[18][19]
S-metolachlor + Metribuzin (PRE)PPO-ResistantPREIncreased control over single MOA[18]
Pyroxasulfone + Metribuzin (PRE)PPO-ResistantPRE~91%[18][19]
Acetochlor (PRE)Glyphosate-ResistantPRE~89% (at 14 DAA)[20]
*DAA: Days After Application

Field Insights: Against PPO-resistant Palmer amaranth, S-metolachlor alone provides inconsistent control.[18][19] Tank-mixing with an effective partner from a different mode of action, such as metribuzin (Group 5), is critical. Programs utilizing newer Group 15 herbicides like pyroxasulfone in combination with metribuzin have shown higher efficacy.[18][19] This highlights the necessity of using multiple effective sites of action in any PRE program targeting resistant Palmer amaranth.

Rigid Ryegrass (Lolium rigidum)

This problematic grass weed in cereal crops has evolved resistance to numerous herbicide groups. Cross-resistance to chloroacetamides has been documented in biotypes already resistant to other herbicides.[21][22][23]

HerbicideBiotypeResistance Index (RI)Source(s)
MetolachlorHerbicide-Resistant1.9 - 6.9[21]
AlachlorHerbicide-Resistant1.6 - 6.7[21]
PropachlorHerbicide-Resistant2.5 - 7.2[21]
RI: Resistance Index (LD50 of resistant biotype / LD50 of susceptible biotype)

Field Insights: Biotypes of rigid ryegrass with a history of resistance to other herbicide modes of action are at high risk of exhibiting cross-resistance to chloroacetamides.[21] The data indicates that if a population is resistant to one chloroacetamide, it is likely to be resistant to others within the same family.[21] This makes rotation within the Group 15 family an ineffective strategy for managing resistant ryegrass.

Experimental Protocol: Whole-Plant Dose-Response Bioassay for Resistance Confirmation

To ensure the trustworthiness and reproducibility of resistance claims, a standardized, self-validating protocol is essential. The following whole-plant bioassay is a robust method for confirming herbicide resistance and determining the level of resistance (Resistance Index).[24][25]

1. Seed Collection and Preparation:

  • Collect mature seeds from at least 30 randomly selected plants that survived a field herbicide application. For outcrossing species like Amaranthus, 10-15 plants are sufficient.[24]

  • A susceptible (S) population, collected from an area with no history of herbicide application, must be included as a control.

  • Store seeds in labeled paper bags at low temperature and humidity to preserve viability.[24]

  • If necessary, break seed dormancy using appropriate methods for the species (e.g., stratification, scarification).

2. Seedling Growth:

  • Germinate seeds in a controlled environment (e.g., petri dishes with agar).[24]

  • Transplant uniform seedlings at a specific growth stage (e.g., cotyledon to two-leaf stage) into pots containing a standard potting medium.

  • Grow plants in a greenhouse under optimal conditions (temperature, light, water) until they reach the target growth stage for spraying (typically 2-4 true leaves).

3. Herbicide Application:

  • Prepare a stock solution of the technical grade herbicide. Perform serial dilutions to create a range of doses (e.g., 0, 1/4x, 1/2x, 1x, 2x, 4x, 8x of the recommended field rate).

  • Apply herbicides using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform coverage.[26]

  • Include an untreated control for both the suspected resistant (R) and susceptible (S) populations.

  • Randomize the placement of pots and include 3-4 replications for each dose and population.[25]

4. Data Collection and Analysis:

  • Assess plant response 21-28 days after treatment.[27]

  • Record survival (number of living plants) and visual injury.

  • Harvest the above-ground biomass for each pot, dry in an oven, and weigh.

  • Calculate biomass reduction as a percentage of the untreated control for that population.

  • Use a statistical software package to perform a non-linear regression analysis on the dose-response data to calculate the herbicide dose required to cause 50% growth reduction (GR50) or 50% mortality (LD50).[25]

  • Calculate the Resistance Index (RI) as: RI = GR50 (Resistant Population) / GR50 (Susceptible Population) .

cluster_workflow Herbicide Resistance Bioassay Workflow Start 1. Seed Collection (Resistant & Susceptible pops) Germinate 2. Seed Germination & Seedling Growth Start->Germinate Spray 3. Herbicide Application (Dose-Response) Germinate->Spray Assess 4. Data Collection (21-28 DAT) Spray->Assess Analyze 5. Statistical Analysis (Calculate GR50) Assess->Analyze Result 6. Determine Resistance Index (RI) Analyze->Result caption Figure 3: Workflow for a dose-response bioassay.

Figure 3: Workflow for a dose-response bioassay.

Integrated Weed Management (IWM): The Path to Sustainable Control

The development of metabolic resistance to chloroacetamides underscores the futility of relying solely on herbicides. A robust Integrated Weed Management (IWM) program is essential to reduce selection pressure and manage resistant populations long-term.[28]

Key IWM Components:

  • Diversify Herbicide Modes of Action: Never rely on a single mode of action. Use tank mixes and pre-planned sequential applications of herbicides with different, effective modes of action.[1][29] For chloroacetamide applications, this means always including a partner herbicide for weeds like Palmer amaranth and waterhemp.

  • Incorporate Cultural Practices:

    • Crop Rotation: Rotating to crops with different life cycles (e.g., winter vs. summer annuals) and herbicide options disrupts weed life cycles.[30]

    • Cover Crops: A dense cover crop stand can suppress weed emergence through competition and allelopathy, reducing the number of weeds that need to be controlled by herbicides.[31]

  • Utilize Mechanical and Physical Control: Strategic tillage can bury weed seeds and control emerged weeds.[28] In later seasons, hand-weeding or spot-spraying escapes is crucial to prevent seed production from resistant individuals.

  • Prevent Seed Spread: Thoroughly clean all farm equipment between fields to avoid moving resistant weed seeds to new locations.[30]

cluster_IWM Integrated Weed Management (IWM) Cycle cluster_Chemical Chemical Control cluster_Cultural Cultural Control cluster_Mechanical Mechanical Control Planning Planning & Scouting Herbicides Use Multiple Effective MOAs (e.g., Chloroacetamide + Partner) Planning->Herbicides Cultural Crop Rotation Cover Crops Planning->Cultural Mechanical Strategic Tillage Hand-Weeding Escapes Planning->Mechanical Prevention Prevention (Equipment Sanitation) Herbicides->Prevention Cultural->Prevention Mechanical->Prevention Outcome Reduced Selection Pressure & Sustainable Weed Control Prevention->Outcome Outcome->Planning Re-evaluate caption Figure 4: Key components of an IWM program.

Figure 4: Key components of an IWM program.

Conclusion

While the specific compound "this compound" is not a widely documented commercial herbicide, the chloroacetamide class it represents remains a cornerstone of pre-emergence weed control. However, their efficacy is increasingly compromised by the evolution of non-target-site, metabolic resistance in key weed species like waterhemp, Palmer amaranth, and rigid ryegrass.

Experimental data clearly shows that reliance on a single chloroacetamide application is an unreliable strategy against these resistant biotypes. The path forward requires a paradigm shift towards diversified, integrated systems. Chloroacetamide herbicides are most effective when used as part of a two-pass program and tank-mixed with other effective modes of action. Their preservation as a viable tool is wholly dependent on their judicious use within a comprehensive IWM framework that combines chemical, cultural, and mechanical tactics to mitigate selection pressure and manage the weed seedbank. For researchers and drug development professionals, the focus must be on discovering new modes of action and developing strategies that can overcome complex metabolic resistance mechanisms.

References

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A Methodological Guide to Benchmarking Novel Chloroacetamides: A Case Study with 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The chloroacetamide class of herbicides remains a cornerstone of modern agriculture for pre-emergence weed control. The continuous evolution of herbicide resistance necessitates the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles. This guide provides a comprehensive framework for the systematic evaluation and benchmarking of novel chloroacetamide candidates. Using the putative molecule "2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide" as a case study, we outline the essential experimental workflows, from initial biological efficacy assays to target-site mechanistic validation. We present detailed, field-proven protocols for greenhouse bioassays and in vitro enzyme inhibition studies, designed to generate robust, comparative data against established industry standards like S-metolachlor and acetochlor. This document is intended for researchers, chemists, and crop protection scientists engaged in the herbicide discovery and development pipeline, offering a validated methodology to assess and prioritize new chemical entities.

The Enduring Relevance of Chloroacetamide Herbicides

Chloroacetamide herbicides have been utilized for decades to provide effective pre-emergence control of annual grasses and some small-seeded broadleaf weeds in major crops such as corn, soybeans, and cotton. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) elongases, a critical enzyme complex for plant development.[1][2] VLCFAs (chains >18 carbons) are essential precursors for a variety of vital cellular components, including cuticular waxes, suberin, and sphingolipids, which are crucial for membrane integrity and signaling.[3][4] By inhibiting VLCFA synthesis, chloroacetamides disrupt early seedling development, specifically targeting shoot growth in susceptible species, often preventing weed emergence entirely.[1]

The biochemical target is the 3-ketoacyl-CoA synthase, the first and rate-limiting enzyme in the VLCFA elongation cycle, which catalyzes the condensation of malonyl-CoA with an acyl-CoA primer.[3][5] Chloroacetamides are believed to act as competitive inhibitors with respect to the acyl-CoA substrate, leading to a depletion of VLCFAs and the subsequent failure of the seedling to establish itself.[4][5]

The development of novel chloroacetamides is driven by several factors:

  • Managing Herbicide Resistance: The evolution of metabolic resistance in problematic weeds like waterhemp (Amaranthus tuberculatus) to existing chloroacetamides necessitates new molecules that may evade these detoxification pathways.[1]

  • Improving Crop Safety: Enhancing the selectivity between crops and weeds can widen the application window and reduce the risk of phytotoxicity.

  • Optimizing Environmental Fate: Modifying the chemical structure can alter soil mobility and persistence, leading to compounds with a more favorable environmental and toxicological profile.

This guide establishes a rigorous methodology to test if a novel compound like this compound presents a tangible advantage over existing solutions.

The Chloroacetamide Mechanism of Action

The inhibition of the VLCFA elongase complex in the endoplasmic reticulum is the definitive mode of action for this class of herbicides.[1] The following diagram illustrates this pathway and the point of inhibition.

AcylCoA Acyl-CoA (C18) VLCFAE VLCFA Elongase Complex (3-Ketoacyl-CoA Synthase) AcylCoA->VLCFAE Substrate MalonylCoA Malonyl-CoA MalonylCoA->VLCFAE + C2 Unit KetoacylCoA β-Ketoacyl-CoA VLCFAE->KetoacylCoA Reduction1 Reduction KetoacylCoA->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 ElongatedAcylCoA Elongated Acyl-CoA (C20) Reduction2->ElongatedAcylCoA ElongatedAcylCoA->VLCFAE Cycle Repeats VLCFAs VLCFAs (C20-C30) ElongatedAcylCoA->VLCFAs Products Waxes, Suberin, Sphingolipids VLCFAs->Products Herbicide Chloroacetamide Herbicide Herbicide->VLCFAE Inhibition

Caption: Inhibition of the VLCFA elongation cycle by chloroacetamide herbicides.

Profile of a Candidate: this compound

For any new chemical entity, a foundational profile is required before biological testing. While extensive published data for "this compound" is unavailable, its structure provides clues for initial assessment.

Chemical Structure: this compound Molecular Formula: C₁₁H₁₃ClFNO

The key moieties are:

  • The Chloroacetamide Group (-C(=O)CH(Cl)CH₃): This is the reactive group, or "warhead," responsible for binding to the target enzyme. Its alkylating reactivity is a determinant of herbicidal activity.[6]

  • The Phenyl Ring (-C₆H₄Cl): The substitution pattern on the aromatic ring significantly influences the compound's lipophilicity, mobility, and how it fits into the enzyme's binding pocket.

  • The Chiral Center (-CH(CH₃)): Like many commercial chloroacetamides (e.g., S-metolachlor), this molecule is chiral. It is crucial to resolve the enantiomers, as herbicidal activity is often stereoselective, with one enantiomer being significantly more active than the other.[7][8]

Essential Physicochemical Properties for Evaluation

Before initiating complex bioassays, the following properties must be determined. These parameters are critical as chloroacetamides are soil-applied, pre-emergence herbicides, and their behavior in the soil matrix dictates their bioavailability and efficacy.

PropertyImportance in Herbicide Performance
Water Solubility Influences mobility in soil water. Too high can lead to leaching; too low can limit uptake by emerging weed shoots.
LogP (Octanol-Water Partition Coefficient) A measure of lipophilicity. Affects soil organic carbon sorption (Koc) and movement across plant cuticles and membranes.
Vapor Pressure Determines the potential for loss from the soil surface due to volatilization.
Hydrolytic & Photolytic Stability Dictates persistence in the environment. The rate of degradation by water (hydrolysis) and sunlight (photolysis) affects the duration of weed control.[9][10]

A Framework for Comparative Benchmarking

A novel compound is only valuable if it outperforms or occupies a unique niche relative to existing standards. We propose a tiered approach to benchmark our candidate against two widely used chloroacetamides: Acetochlor and S-metolachlor .

Tier 1: Greenhouse Bioassay for Efficacy and Crop Selectivity

The first critical test is to determine the compound's biological activity on target weeds and its safety on key crops. A whole-plant greenhouse bioassay is the gold standard for this initial screening.[11][12][13] The objective is to determine the dose required to achieve 50% growth reduction (GR₅₀) for a range of species. A lower GR₅₀ value indicates higher herbicidal potency.

Illustrative Data Table for Greenhouse Bioassay Results:

SpeciesTypeThis compound (GR₅₀ g a.i./ha)Acetochlor (GR₅₀ g a.i./ha)S-metolachlor (GR₅₀ g a.i./ha)Selectivity Index (Crop/Weed)¹
Setaria faberi (Giant Foxtail)Grass Weed[Hypothetical Data]8501100-
Amaranthus tuberculatus (Waterhemp)Broadleaf Weed[Hypothetical Data]700950-
Zea mays (Corn)Crop[Hypothetical Data]> 3000> 3000[Calc. Data]
Glycine max (Soybean)Crop[Hypothetical Data]> 3000> 3000[Calc. Data]

¹Selectivity Index calculated as (GR₅₀ of Crop) / (GR₅₀ of Weed). A higher index indicates greater crop safety.

Tier 2: Mechanistic Validation via In Vitro Enzyme Assay

A potent herbicide must act on its intended molecular target. An in vitro assay using isolated plant enzyme systems confirms that the observed whole-plant activity is due to the inhibition of VLCFA elongase.[3][14] This experiment measures the concentration of the herbicide required to inhibit 50% of the enzyme's activity (IC₅₀). A potent, target-site inhibitor will have a low IC₅₀ value, ideally in the nanomolar to low micromolar range.[5]

Illustrative Data Table for In Vitro VLCFAE Inhibition:

CompoundTarget Enzyme SourceIC₅₀ (µM)
This compoundMicrosomes from Sorghum bicolor[Hypothetical Data]
AcetochlorMicrosomes from Sorghum bicolor0.09
S-metolachlorMicrosomes from Sorghum bicolor0.15

Comparing the IC₅₀ values provides direct evidence of the compound's potency at the molecular level, independent of plant uptake and metabolism.

Detailed Experimental Protocols

Trustworthiness in scientific claims is built on transparent and reproducible methodologies. The following protocols are self-validating systems for assessing novel chloroacetamides.

Protocol: Greenhouse Pre-Emergence Bioassay

This protocol is designed to assess the pre-emergence herbicidal activity and crop selectivity in a controlled environment.

Caption: Workflow for the greenhouse pre-emergence bioassay.

Step-by-Step Methodology:

  • Potting and Seeding: a. Use a standardized greenhouse soil mix (e.g., sandy loam:sand:peat moss, 1:1:1 v/v). b. Fill 10 cm diameter plastic pots with soil, leaving a 2 cm headspace. c. Sow seeds of the desired test species (e.g., 10 seeds of giant foxtail, 3 seeds of corn) at a depth of 1.5 cm. Lightly cover with soil.

  • Herbicide Preparation and Application: a. Prepare stock solutions of the test compound and standards (Acetochlor, S-metolachlor) in an appropriate solvent (e.g., acetone with a surfactant). b. Create a dilution series to achieve a range of 6-8 application rates (e.g., from 50 to 3200 g a.i./ha). Include a non-treated control (solvent only). c. Apply the herbicide solutions evenly to the soil surface of each pot using a calibrated track sprayer to simulate a field application.

  • Growth Conditions: a. Arrange pots in the greenhouse in a randomized complete block design with 4-5 replicates per treatment. b. Maintain greenhouse conditions at approximately 28/22°C (day/night), with a 16-hour photoperiod and adequate soil moisture through sub-irrigation to avoid disturbing the treated soil surface.[15]

  • Data Collection and Analysis: a. After 21 days, harvest the above-ground plant material for each pot. b. Determine the fresh weight of the biomass. c. Express the fresh weight of each treated pot as a percentage of the average fresh weight of the non-treated control. d. Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ value for each species-herbicide combination.[16]

Protocol: In Vitro VLCFAE Inhibition Assay

This biochemical assay directly measures the inhibition of the target enzyme in a cell-free system derived from a susceptible plant species.[14]

Caption: Workflow for the in vitro VLCFAE inhibition assay.

Step-by-Step Methodology:

  • Preparation of Microsomes: a. Homogenize fresh tissue from etiolated seedlings (grown in the dark to maximize enzyme activity) in a cold extraction buffer.[14] b. Perform differential centrifugation to pellet the microsomal fraction, which is rich in endoplasmic reticulum membranes where the VLCFAE complex resides. c. Resuspend the microsomal pellet in a suitable buffer and determine the total protein concentration (e.g., via Bradford assay).

  • Elongase Assay: a. Prepare a reaction mixture containing buffer, cofactors (NADPH, NADH), and a dilution series of the test herbicide or vehicle control. b. Add a standardized amount of microsomal protein (e.g., 50-100 µg) to the mixture and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind. c. Initiate the enzymatic reaction by adding the substrates: an unlabeled acyl-CoA primer (e.g., C18:0-CoA) and the radiolabeled extender, [2-¹⁴C]malonyl-CoA.[14] d. Incubate the reaction at 30°C for 30-60 minutes.

  • Product Analysis: a. Stop the reaction (e.g., by adding strong base like KOH) and saponify the lipids to release the fatty acids. b. Acidify the mixture and extract the radiolabeled fatty acids into an organic solvent (e.g., hexane). c. Separate the extracted fatty acids by chain length using thin-layer chromatography (TLC). d. Visualize the fatty acid bands (e.g., via autoradiography), scrape the silica corresponding to the elongated VLCFA products, and quantify the incorporated radioactivity using liquid scintillation counting.

  • Data Analysis: a. Calculate the rate of malonyl-CoA incorporation for the control and each inhibitor concentration. b. Determine the percent inhibition relative to the control and plot it against the logarithm of the inhibitor concentration. c. Use non-linear regression to calculate the IC₅₀ value.

Conclusion and Strategic Interpretation

The successful benchmarking of a novel chloroacetamide like this compound hinges on a systematic and comparative approach. The integration of whole-plant efficacy data with target-site mechanistic data provides a powerful predictive model for field performance.

  • A potent candidate will exhibit low GR₅₀ values for target weeds and high GR₅₀ values for crops, resulting in a favorable selectivity index.

  • This biological activity should be corroborated by a low IC₅₀ value in the in vitro assay, confirming that the compound effectively inhibits the intended VLCFA elongase target.

Discrepancies between whole-plant and enzyme-level data can also be insightful. For example, a compound with a potent IC₅₀ but weak whole-plant activity may have issues with uptake, translocation, or metabolic instability in the plant. Conversely, a compound with strong whole-plant activity but a weak IC₅₀ may possess an alternative mode of action or require metabolic activation.

By following the rigorous protocols outlined in this guide, researchers can generate the high-quality, reproducible data necessary to make informed decisions, advancing only the most promising candidates in the costly and complex herbicide development pipeline.

References

  • ResearchGate. (2025).
  • Cambridge University Press & Assessment. (n.d.).
  • NDSU Agriculture. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
  • ResearchGate. (n.d.). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Assays for Measuring EPTC Inhibition of Target Enzymes.
  • PubMed. (n.d.). Alkylating reactivity and herbicidal activity of chloroacetamides.
  • Cambridge Core. (2017).
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.). Field and Greenhouse Bioassays to Determine Rotational Crop Response to Mesotrione Residues.
  • NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues.
  • BioOne Complete. (2024).
  • Cambridge University Press & Assessment. (n.d.).
  • ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
  • ResearchGate. (2025). Field and Greenhouse Bioassays to Determine Mesotrione Residues in Soil.
  • ResearchGate. (2024).
  • ResearchGate. (n.d.). Chloroacetamide Herbicides | Request PDF.
  • PMC - NIH. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • PMC - NIH. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides.
  • Semantic Scholar. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
  • Scribd. (n.d.). Inhibition of VLCFA-Synthase by Herbicides.
  • ResearchGate. (2015).
  • ResearchGate. (2025). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides | Request PDF.
  • PubMed. (n.d.). The very-long-chain fatty acid synthase is inhibited by chloroacetamides.
  • Semantic Scholar. (2000).
  • PubChem. (n.d.). 2-chloro-n-[1-(4-fluorophenyl)ethyl]propanamide.
  • PubMed. (2024). Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the synthesis and application of novel chemical entities, the lifecycle of a compound extends beyond its immediate use in experimentation. The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide, a chlorinated amide compound. The procedures outlined herein are grounded in established safety protocols for halogenated organic compounds and an understanding of the potential hazards associated with this class of molecules.

Hazard Assessment and Characterization

Based on data for the closely related compound, 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide, the following Globally Harmonized System (GHS) classifications are anticipated:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye damage or irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Given its chlorinated aromatic structure, this compound is also expected to be persistent in the environment and potentially toxic to aquatic life. Therefore, it must be treated as a hazardous waste, and under no circumstances should it be disposed of down the drain or in regular solid waste.

Table 1: Summary of Anticipated Hazards and Handling Precautions

Hazard ClassificationPotential EffectsRecommended Handling Precautions
Acute Oral ToxicityHarmful if ingested.Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Skin IrritationRedness, itching, and inflammation upon contact.Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
Eye Damage/IrritationSevere irritation, redness, and potential for serious eye damage.Wear safety glasses with side shields or chemical splash goggles.
Respiratory IrritationCoughing, shortness of breath, and irritation of the respiratory tract.Handle in a well-ventilated area, preferably within a chemical fume hood.
Environmental HazardPotential for long-term adverse effects in the aquatic environment.Prevent release to the environment. Collect all waste for proper disposal.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling and preparing this compound for disposal:

  • Eye and Face Protection: Chemical splash goggles are essential. A face shield should be worn over the goggles if there is a significant risk of splashing.[1][2][3][4]

  • Skin Protection: A flame-retardant lab coat should be worn and kept buttoned. Chemical-resistant gloves, such as nitrile gloves, are required. Consider double-gloving for added protection.[1][2][3]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. As a halogenated organic compound, this compound must be collected separately from non-halogenated waste streams.

Experimental Workflow for Waste Collection:

Caption: Workflow for the segregation of solid and liquid halogenated waste.

Step-by-Step Waste Collection Protocol:

  • Obtain Designated Waste Containers: Procure clearly labeled, leak-proof, and chemically compatible containers for "Halogenated Organic Solids" and "Halogenated Organic Liquids" from your institution's Environmental Health and Safety (EHS) department.[5][6]

  • Labeling: Ensure the containers are accurately labeled with the full chemical name: "this compound" and any other components of the waste mixture. The hazard pictograms for toxicity, irritant, and environmental hazard should be clearly visible.

  • Solid Waste Collection:

    • Carefully transfer any residual solid this compound into the "Halogenated Organic Solids" container.

    • Any disposable materials that have come into direct contact with the compound, such as weighing paper, contaminated gloves, and filter paper, should also be placed in this container.

  • Liquid Waste Collection:

    • Collect all liquid waste containing this compound, including reaction mother liquors and solvent washes, in the "Halogenated Organic Liquids" container.

    • Do not mix with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[6]

    • Keep the container securely closed when not in use to prevent the release of volatile organic compounds.[5]

Spill Management

Accidental spills should be handled promptly and safely. Your laboratory should have a spill kit readily available that is appropriate for handling hazardous organic solids and liquids.[5][7]

Spill Cleanup Protocol:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as described in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite or sand to dike the spill and prevent it from spreading.[7][8][9][10] Do not use combustible materials like paper towels to absorb flammable solvents.[8]

  • Clean the Spill:

    • For solid spills, carefully sweep the material into a designated waste container. Avoid generating dust.

    • For liquid spills, once contained, apply absorbent material, working from the outside in, and allow it to fully absorb the liquid.[9]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a labeled "Halogenated Organic Spill Debris" waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

Disposal Pathway: Incineration

The recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[11][12][13] This process is designed to break down the complex organic molecule into simpler, less harmful compounds.

Caption: Decision tree for the proper disposal of this compound waste.

During incineration, the chlorine atoms are converted primarily to hydrogen chloride (HCl).[6][12][14] Hazardous waste incinerators are equipped with sophisticated scrubbers and other pollution control devices to neutralize the acidic HCl gas before it is released into the atmosphere.[12][14]

Final Disposal Steps:

  • Secure Storage: While awaiting pickup, store the sealed and labeled waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Contact EHS: Follow your institution's procedures to request a hazardous waste pickup from the EHS department.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by your institution and local regulations.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research community. The responsible management of chemical waste is an integral part of the scientific process, reflecting a commitment to excellence both at the bench and beyond.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Oppelt, E. T. (1987). INCINERATION OF HAZARDOUS WASTE: A Critical Review. Journal of the Air Pollution Control Association, 37(5), 558-586.
  • U.S. Environmental Protection Agency. (2000). RCRA, Superfund & EPCRA Call Center Training Module: Hazardous Waste Incinerators. Available at: [Link]

  • Rappe, C. (1984). Analysis of Polychlorinated Dioxins and Furans. Environmental Science & Technology, 18(3), 78A-90A.
  • Temple University. Halogenated Solvents in Laboratories.
  • Eurits. Hazardous Waste Incineration. Available at: [Link]

  • Roberts, A. L., & Gschwend, P. M. (1991). Mechanism of pentachloroethane dehydrochlorination to tetrachloroethylene. Environmental Science & Technology, 25(1), 76-86.
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Available at: [Link]

  • AA Blocks. (2025). Safety Data Sheet: 2-Bromo-n-[2-(4-chlorophenyl)ethyl]propanamide. Available at: [Link]

  • Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. Available at: [Link]

  • American Chemistry Council. Protective Equipment. Available at: [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. Available at: [Link]

  • Rose-Hulman Institute of Technology. CHEMICAL SPILL PROCEDURES. Available at: [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • Chlorine Technical Services South Africa. protective clothing and equipment. Available at: [Link]

  • SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. Available at: [Link]

  • Ghosal, D., You, I. S., Chatterjee, D. K., & Chakrabarty, A. M. (1985). Plasmids in the degradation of chlorinated aromatic compounds. Basic life sciences, 30, 667–686.
  • Ohoro, C. R., et al. (2024). Investigating the research landscape of chlorinated paraffins over the past ten decades. Environmental Science and Pollution Research.
  • Li, Y., et al. (2022). The effect of anthropogenic activities on the environmental fate of chlorinated paraffins in surface soil in an urbanized zone of northern China. Environmental Pollution, 308, 119641.
  • Ludwig, C. T., et al. (2026). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. The Journal of Organic Chemistry.

Sources

Navigating the Uncharted: A Practical Guide to Personal Protective Equipment for 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, researchers often encounter novel chemical entities for which comprehensive safety data is not yet available. 2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide is one such compound. While a specific Safety Data Sheet (SDS) for this molecule is not readily accessible, a thorough analysis of its chemical structure and data from analogous compounds allows us to establish a robust safety protocol. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of Personal Protective Equipment (PPE) and outlining a clear disposal plan. Our aim is to empower researchers with the knowledge to handle this compound with the utmost confidence and safety.

Understanding the Hazard Profile: A Cautious Approach

Given the absence of specific toxicological data for this compound, we must infer its potential hazards from structurally related molecules. Compounds containing chloroanilide and chloroalkane moieties can exhibit a range of toxicities. For instance, related structures are known to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1] Therefore, it is prudent to treat this compound as potentially hazardous through all primary routes of exposure: inhalation, ingestion, and skin contact.

A conservative approach dictates that we assume the compound may cause skin and eye irritation, and may be harmful if absorbed through the skin or ingested.[1][2] Formation of dust or aerosols during handling would also present an inhalation hazard.[1]

Core Principles of Protection: Selecting the Right PPE

A multi-layered approach to PPE is mandatory to create a protective barrier between the researcher and the chemical.[3][4] The selection of appropriate PPE is contingent on the specific laboratory operation being performed.

Eye and Face Protection: The First Line of Defense

Chemical splash goggles are the minimum requirement for eye protection whenever handling this compound in any form.[5][6] It is recommended to use tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5][6] When there is a significant risk of splashing, such as during solution transfers or reaction quenching, a face shield should be worn in addition to safety goggles.[1]

Skin Protection: An Impermeable Barrier

Protecting the skin from direct contact is crucial. This is achieved through a combination of appropriate gloves and a lab coat.

  • Gloves: Chemical-resistant gloves are essential.[7] Given the chlorinated nature of the compound, nitrile or neoprene gloves are recommended. It is good laboratory practice to double-glove, which provides an additional layer of protection and allows for the safe removal of the outer glove immediately after a potential contamination.[3] Gloves must be inspected for any signs of degradation or perforation before each use.[1][5] Proper glove removal technique is paramount to avoid contaminating the skin.[1]

  • Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory.[3][5][6] This not only protects against chemical splashes but also prevents the contamination of personal clothing.

Respiratory Protection: Guarding Against Inhalation

Whenever there is a potential for generating dust or aerosols, such as during weighing or preparing concentrated solutions, a respirator should be used.[5][6] An N95 respirator or a higher-grade cartridge respirator may be appropriate, depending on the scale of the operation and the potential for airborne particulate generation.[3] All work with the solid compound or concentrated solutions should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow cluster_start Start: Handling this compound cluster_ppe Required PPE start Initiate Task weighing Weighing Solid start->weighing solution_prep Preparing Solution start->solution_prep reaction Running Reaction/ Purification start->reaction ppe_weighing Goggles Double Nitrile Gloves Lab Coat N95 Respirator (in Fume Hood) weighing->ppe_weighing High risk of dust inhalation ppe_solution Goggles & Face Shield Double Nitrile Gloves Lab Coat (in Fume Hood) solution_prep->ppe_solution Risk of splash ppe_reaction Goggles & Face Shield Double Nitrile Gloves Lab Coat (in Fume Hood) reaction->ppe_reaction Risk of splash and exposure

Caption: PPE selection workflow for handling the target compound.

Summary of Recommended PPE

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator (or higher)
Conducting reactions and purifications (in a fume hood) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatWork in a fume hood
Handling solid compound outside of a fume hood Not Recommended---

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling and disposal are critical to a comprehensive safety protocol. Adherence to these procedures will minimize the risk of exposure and environmental contamination.

Safe Handling Procedures
  • Preparation: Before handling the compound, ensure that a chemical fume hood is available and functioning correctly. Designate a specific area for the work and ensure it is clean and uncluttered.

  • Weighing: Weigh the solid compound in a fume hood.[3] Use disposable weighing paper or a tared container to minimize contamination of the balance.[3]

  • Solution Preparation: Add solvent to the solid in a controlled manner to avoid splashing.[3] Keep the container capped when not in use.[8]

  • Post-Handling: After handling, decontaminate all surfaces and equipment.[3] A suitable solvent wash followed by soap and water is generally effective.[3] Wash hands thoroughly after completing the work and before leaving the laboratory.[1]

Disposal Plan

The disposal of chlorinated organic compounds and associated waste must be managed to prevent environmental contamination.[3]

  • Chemical Waste: All solutions and solid waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[3] The container should be clearly marked as "Hazardous Waste: Chlorinated Organic Compound."[3] Do not mix this waste with other waste streams unless compatibility has been confirmed.[3]

  • Contaminated PPE: Dispose of all single-use contaminated PPE, such as gloves and weighing papers, in a designated hazardous waste container.[1] Do not dispose of this material in the regular trash.

  • Empty Containers: Original containers of the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3] The rinsate must be collected as hazardous liquid waste.[3] After triple-rinsing, the container can be disposed of as regular laboratory waste, with the label defaced.[3]

All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[3][8]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research environment.

References

  • Regulations.gov. CPAR, MCCP. [Link]

  • AA Blocks. Safety Data Sheet. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.